molecular formula C29H40O8 B12414667 12-O-Tiglylphorbol-13-isobutyrate

12-O-Tiglylphorbol-13-isobutyrate

Cat. No.: B12414667
M. Wt: 516.6 g/mol
InChI Key: MVWXLRYZCZSBKW-RXYGMQKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-Tiglylphorbol-13-isobutyrate is a natural product found in Croton tiglium with data available.

Properties

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C29H40O8/c1-9-15(4)25(33)36-23-17(6)28(35)19(21-26(7,8)29(21,23)37-24(32)14(2)3)11-18(13-30)12-27(34)20(28)10-16(5)22(27)31/h9-11,14,17,19-21,23,30,34-35H,12-13H2,1-8H3/b15-9+/t17-,19+,20-,21-,23-,27-,28-,29-/m1/s1

InChI Key

MVWXLRYZCZSBKW-RXYGMQKRSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C(C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for 12-O-Tiglylphorbol-13-isobutyrate. Therefore, this guide is based on the well-established mechanism of action of structurally similar and extensively studied phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA or TPA) and prostratin (B1679730). The presented data and protocols are representative of this class of compounds and should be considered as a general framework for studying this compound.

Executive Summary

This compound is a member of the tigliane (B1223011) diterpenoid family of phorbol esters. Based on the activities of its close analogs, it is presumed to be a potent activator of Protein Kinase C (PKC). This activation is central to its mechanism of action and initiates a cascade of downstream signaling events, most notably the activation of the NF-κB transcription factor. This pathway is of significant interest in various research fields, including oncology and virology, particularly in the context of HIV latency reversal. This document provides a detailed overview of the core mechanism of action, relevant quantitative data from analogous compounds, and comprehensive experimental protocols to guide research in this area.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of phorbol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. This compound is expected to mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain present in conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.

Upon binding, the phorbol ester induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane and subsequent activation. This activation requires the presence of phospholipids, and for conventional PKC isoforms, calcium ions are also necessary.

Signaling Pathway: PKC Activation

PKC_Activation cluster_membrane Plasma Membrane Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate PKC_inactive Inactive PKC (Cytosol) Phorbol_Ester->PKC_inactive Binds to C1 Domain (mimics DAG) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation DAG Diacylglycerol (DAG) DAG->PKC_inactive Activates PLC Phospholipase C (PLC) PLC->DAG Generates Receptor GPCR / RTK Receptor->PLC Activates Ligand Ligand Ligand->Receptor

Caption: PKC Activation by this compound.

Downstream Signaling: NF-κB Pathway Activation

A critical downstream consequence of PKC activation by phorbol esters is the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activated PKC phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

Signaling Pathway: NF-κB Activation

NFkB_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC_active Active PKC IKK_complex IKK Complex PKC_active->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P Ubiquitination NFkB_translocation NF-κB NFkB->NFkB_translocation Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA (κB sites) NFkB_translocation->DNA Binds Gene_Expression Target Gene Transcription DNA->Gene_Expression Initiates

Caption: NF-κB signaling cascade initiated by active PKC.

Application in HIV Latency Reversal

The activation of the NF-κB pathway is a key mechanism for the "shock and kill" strategy in HIV eradication research. Latent HIV provirus integrated into the host cell genome is transcriptionally silent. NF-κB can bind to response elements in the HIV-1 Long Terminal Repeat (LTR) promoter region, initiating viral gene transcription. This leads to the production of viral proteins, making the latently infected cell visible to the immune system for clearance. Prostratin, a non-tumorigenic phorbol ester, is a well-studied latency-reversing agent (LRA) that operates through this mechanism.[1][2]

Quantitative Data (Based on Analogous Compounds)

The following tables summarize quantitative data for the well-characterized phorbol esters TPA (PMA) and prostratin. This data provides a reference range for the expected potency of this compound.

Table 1: Binding Affinities of Phorbol Esters to PKC Isoforms

CompoundPKC IsoformBinding Affinity (Kd, nM)Reference
[³H]PDBu (phorbol ester)PKC-α1.6[3]
[³H]PDBu (phorbol ester)PKC-β12.5[3]
[³H]PDBu (phorbol ester)PKC-β22.3[3]
[³H]PDBu (phorbol ester)PKC-γ18[3]
[³H]PDBu (phorbol ester)PKC-δ4.6[3]
[³H]PDBu (phorbol ester)PKC-ε11[3]

Table 2: Potency of Phorbol Esters in Biological Assays

CompoundAssayCell LineEC₅₀ / IC₅₀Reference
ProstratinHIV Latency Reversal (GFP expression)J-Lat 9.2~0.1 µM[2]
TPA (PMA)NF-κB Activation (luciferase reporter)293.27.2~2 µM (inhibited by ET-18-OCH3)[4][5]
TPA (PMA)IL-2 ProductionJurkat50 ng/mL[6]
Bryostatin-1HIV Latency Reversal (intracellular HIV-1 mRNA)Primary CD4+ T cellsInduces significant virus release[7]
ProstratinHIV Latency Reversal (intracellular HIV-1 mRNA)Primary CD4+ T cellsInduces significant virus release[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Protein Kinase C (PKC) Activation Assay

This protocol describes a general method for measuring PKC activity in response to a phorbol ester.

Experimental Workflow: PKC Activation Assay

PKC_Assay_Workflow start Start cell_culture 1. Culture cells (e.g., HeLa, Jurkat) start->cell_culture treatment 2. Treat cells with This compound (various concentrations and time points) cell_culture->treatment lysis 3. Lyse cells and prepare whole-cell lysates treatment->lysis western_blot 4. Perform Western Blot lysis->western_blot probe 5. Probe with antibodies against phospho-PKC substrates (e.g., phospho-MARCKS) and total PKC western_blot->probe detection 6. Detect and quantify chemiluminescence probe->detection end End detection->end

Caption: Workflow for assessing PKC activation via Western Blot.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, Jurkat) to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS) or a specific phospho-PKC isoform overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) and to the total protein level of the PKC substrate.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

Experimental Workflow: NF-κB Reporter Assay

NFkB_Reporter_Assay_Workflow start Start transfection 1. Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid start->transfection treatment 2. Treat transfected cells with This compound transfection->treatment lysis 3. Lyse cells treatment->lysis luciferase_assay 4. Perform dual-luciferase assay lysis->luciferase_assay readout 5. Measure firefly and Renilla luciferase activity luciferase_assay->readout analysis 6. Normalize firefly to Renilla activity and calculate fold induction readout->analysis end End analysis->end

Caption: Workflow for the NF-κB dual-luciferase reporter assay.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase under a constitutive promoter.

  • Treatment: After 24-48 hours, treat the transfected cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a vehicle control.

  • Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

HIV-1 Latency Reversal Assay

This assay measures the ability of a compound to reactivate latent HIV-1.

Experimental Workflow: HIV-1 Latency Reversal Assay

HIV_Latency_Assay_Workflow start Start cell_model 1. Use a model of HIV latency (e.g., J-Lat cells or primary CD4+ T cells from ART-suppressed individuals) start->cell_model treatment 2. Treat cells with This compound cell_model->treatment incubation 3. Incubate for 24-72 hours treatment->incubation readout 4. Measure latency reversal incubation->readout sub_readout1 a) Flow cytometry for GFP expression (in reporter cell lines) readout->sub_readout1 sub_readout2 b) p24 ELISA of supernatant (for viral protein production) readout->sub_readout2 sub_readout3 c) qRT-PCR for HIV-1 RNA (in cell lysates or supernatant) readout->sub_readout3 end End sub_readout3->end

Caption: Workflow for assessing HIV-1 latency reversal.

Methodology:

  • Latency Model: Utilize a relevant model of HIV latency, such as the J-Lat cell line (which contains a latent LTR-GFP construct) or primary CD4+ T cells isolated from ART-suppressed HIV-positive individuals.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., prostratin or PMA + ionomycin) and a negative control (vehicle).

  • Incubation: Incubate the cells for 24 to 72 hours.

  • Quantification of Latency Reversal:

    • For J-Lat cells: Measure the percentage of GFP-positive cells by flow cytometry.

    • For primary cells:

      • Measure the concentration of HIV-1 p24 antigen in the culture supernatant using an ELISA kit.

      • Quantify the amount of cell-associated or supernatant HIV-1 RNA using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Determine the dose-response relationship and the maximal efficacy of this compound in reactivating latent HIV-1.

Conclusion

This compound is predicted to be a potent activator of Protein Kinase C, leading to the activation of the NF-κB signaling pathway. This mechanism of action is analogous to other well-characterized phorbol esters and holds significant potential for applications in various research areas, including the development of HIV latency-reversing agents. The experimental protocols and comparative data provided in this guide offer a robust framework for the detailed investigation of this compound's biological activities. Further research is warranted to elucidate the specific quantitative parameters and isoform selectivity of this compound to fully understand its therapeutic potential.

References

Unraveling the 12-O-Tiglylphorbol-13-isobutyrate (TPA) PKC Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the activation of Protein Kinase C (PKC) by the phorbol (B1677699) ester 12-O-Tiglylphorbol-13-isobutyrate (TPA). TPA, and the structurally similar Phorbol 12-myristate 13-acetate (PMA), are invaluable tools in biomedical research for their potent ability to activate PKC and its downstream signaling cascades, thereby influencing a myriad of cellular processes including proliferation, differentiation, apoptosis, and tumor promotion.

Core Mechanism: TPA as a Diacylglycerol Mimetic

This compound (TPA) is a synthetic analog of diacylglycerol (DAG), the endogenous physiological activator of a subset of PKC isoforms.[1] TPA exerts its biological effects by binding with high affinity to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, effectively recruiting them to the plasma membrane and inducing a conformational change that leads to their activation.[2][3] This sustained activation, in contrast to the transient nature of DAG-mediated activation, makes TPA a powerful tool for studying PKC-dependent signaling pathways.

The activation of PKC by TPA initiates a cascade of phosphorylation events, leading to the modulation of numerous downstream effector proteins. A primary and well-documented consequence of TPA-induced PKC activation is the stimulation of the Raf-MEK-ERK mitogen-activated protein kinase (MAPK) pathway.[4][5] This pathway is a central regulator of cell growth, survival, and differentiation.

Quantitative Data: Binding Affinity and Activation Concentrations

The interaction of phorbol esters with PKC isoforms has been quantified in various studies. While specific data for this compound is less common, data for the closely related and widely used 12-O-tetradecanoylphorbol-13-acetate (TPA/PMA) and phorbol 12,13-dibutyrate (PDBu) provide valuable insights into the potency of these compounds.

CompoundPKC Isoform(s)ParameterValueReference
[3H]Phorbol-12,13-dibutyrate ([3H]PDBu)α, β1, β2, γ, δ, εKd1.6 - 18 nM[6]
12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA)α, β1, β2, γ, δ, εIC50 (vs. [3H]PDBu)2 - 70 nM[6]
This compound (TPA)Not specifiedEffective in vitro concentration3 nM - 1 µM[7][8]

Signaling Pathway Diagram

The following diagram illustrates the activation of the PKC signaling cascade by TPA, leading to the activation of the ERK/MAPK pathway.

TPA_PKC_Pathway TPA TPA PKC_inactive Inactive PKC (cPKC/nPKC) TPA->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Translocation & Conformational Change Raf Raf PKC_active->Raf Phosphorylates & Activates PKD PKD PKC_active->PKD Phosphorylates & Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK (MAPK) MEK->ERK Phosphorylates & Activates Substrates Downstream Substrates ERK->Substrates Phosphorylates

TPA-mediated activation of the PKC and downstream MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TPA-PKC activation pathway.

Phorbol Ester Binding Assay (Rapid Filtration Method)

This assay measures the specific binding of a radiolabeled phorbol ester, such as [3H]PDBu, to PKC.

Materials:

  • Purified PKC or cell lysate containing PKC

  • [3H]Phorbol-12,13-dibutyrate ([3H]PDBu)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL phosphatidylserine

  • Wash Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2

  • Unlabeled PDBu or TPA (for determining non-specific binding)

  • Polyethylenimine (PEI)-treated glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes on ice. For each sample, combine:

    • 50 µL of purified PKC or cell lysate

    • 50 µL of Binding Buffer

    • 10 µL of [3H]PDBu (final concentration ~20 nM)

  • For non-specific binding control tubes, add 10 µL of a high concentration of unlabeled PDBu or TPA (e.g., 20 µM) prior to adding the radiolabeled ligand.

  • Incubate the tubes at 30°C for 20 minutes.

  • Terminate the binding reaction by rapidly filtering the contents of each tube through a PEI-treated glass fiber filter using a vacuum manifold.

  • Wash each filter three times with 4 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of PKC to phosphorylate a substrate peptide following activation by TPA.

Materials:

  • Purified PKC or immunoprecipitated PKC from cell lysates

  • PKC substrate peptide (e.g., a peptide derived from histone H1 or a fluorescently labeled peptide)

  • Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2

  • TPA (dissolved in DMSO)

  • [γ-32P]ATP or non-radioactive ATP for non-radioactive detection methods

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) or TPA as activators

  • Stopping solution (e.g., phosphoric acid for radioactive assays)

  • P81 phosphocellulose paper or other capture method for phosphorylated substrate

Procedure:

  • Prepare the kinase reaction mixture on ice. For each reaction, combine:

    • 10 µL of Kinase Assay Buffer

    • 5 µL of PKC substrate peptide

    • 5 µL of purified PKC or immunoprecipitate

    • 1 µL of TPA (final concentration ~100 nM) and 4 µL of PS/DAG vesicles.

  • Initiate the reaction by adding 5 µL of [γ-32P]ATP solution (final concentration ~100 µM).

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by adding 25 µL of stopping solution.

  • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Wash once with acetone (B3395972) and let the papers air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of PKC Phosphorylation

This method is used to detect the phosphorylation of PKC or its downstream targets (e.g., ERK) in response to TPA stimulation in cultured cells.

Materials:

  • Cultured cells

  • TPA (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and grow to the desired confluency.

  • Treat cells with TPA (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Western blot experiment to analyze TPA-induced protein phosphorylation.

Western_Blot_Workflow A Cell Culture & TPA Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-PKC) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

General workflow for Western blot analysis of TPA-induced phosphorylation.

References

The Biological Activity of 12-O-Tiglylphorbol-13-isobutyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a diterpenoid of the tigliane (B1223011) class, belonging to the family of phorbol (B1677699) esters. These compounds are natural products, prominently found in plants of the Euphorbiaceae family, such as Croton tiglium.[1] Phorbol esters are renowned for their potent and diverse biological activities, which are primarily mediated through the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies. While specific data for this compound is limited, its activity is inferred from the well-studied pharmacology of structurally similar phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound and other phorbol esters is Protein Kinase C (PKC). These compounds mimic the action of endogenous diacylglycerol (DAG), a second messenger that activates conventional (cPKC) and novel (nPKC) isoforms of PKC. Upon binding to the C1 domain of PKC, this compound induces a conformational change in the enzyme, leading to its activation and translocation from the cytosol to the cell membrane. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.

PKC_Activation_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive activates PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Tiglylphorbol_Isobutyrate 12-O-Tiglylphorbol- 13-isobutyrate Tiglylphorbol_Isobutyrate->PKC_inactive mimics DAG

Diagram 1: PKC Activation by this compound.

Quantitative Biological Data

Quantitative data on the biological activity of this compound is sparse in the literature. However, a key study has evaluated its cytotoxic effects on human cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)¹Reference
HL-60Human Promyelocytic Leukemia≤ 0.02≤ 0.04[2]
A549Human Lung Carcinoma≤ 0.1≤ 0.2[2]

¹Calculated based on a molecular weight of 486.6 g/mol for this compound.

Key Biological Activities and Experimental Protocols

The biological activities of this compound are expected to be similar to those of other potent phorbol esters. The following sections detail these activities and provide generalized experimental protocols, primarily based on methodologies established for TPA.

Tumor Promotion and Cytotoxicity

Phorbol esters are well-known tumor promoters, meaning they can induce tumor formation in conjunction with a tumor initiator.[3] However, some phorbol esters also exhibit cytotoxic and anti-tumor activities against certain cancer cell lines.[1][4][5] As indicated in Table 1, this compound has demonstrated potent cytotoxic effects.[2]

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., HL-60, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be below 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h_1 Incubate 24h Cell_Seeding->Incubation_24h_1 Compound_Addition Add this compound (Serial Dilutions) Incubation_24h_1->Compound_Addition Incubation_Treatment Incubate 24-72h Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Solution Incubation_Treatment->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Incubation_Overnight Incubate Overnight Solubilization->Incubation_Overnight Read_Absorbance Measure Absorbance (570 nm) Incubation_Overnight->Read_Absorbance Data_Analysis Calculate % Viability and IC₅₀ Read_Absorbance->Data_Analysis End End Data_Analysis->End

Diagram 2: Workflow for MTT Cytotoxicity Assay.
Inflammatory Response

Phorbol esters are potent inflammatory agents, a property directly linked to their ability to activate PKC in various immune cells. This leads to the production and release of pro-inflammatory mediators.

This in vivo assay is a classic method for assessing the inflammatory potential of a topical agent.

Materials:

  • Mice (e.g., CD-1 or SENCAR)

  • This compound

  • Acetone (vehicle)

  • Micropipette

  • Punch biopsy tool

  • Analytical balance

Procedure:

  • Compound Application: Dissolve this compound in acetone. Apply a specific dose (e.g., 1-10 nmol) in a small volume (e.g., 20 µL) to the inner and outer surface of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

  • Incubation: House the mice for a set period, typically 4 to 24 hours.

  • Measurement of Edema: Sacrifice the mice and take a standard-sized punch biopsy (e.g., 6 mm) from both the treated and control ears.

  • Data Analysis: Weigh the biopsies immediately. The difference in weight between the treated and control ear punches is a measure of the inflammatory edema.

Induction of Cell Differentiation

In certain cell types, particularly hematopoietic cell lines, phorbol esters can induce differentiation. For example, they can induce monocytic differentiation in myeloid leukemia cells.[6][7]

This protocol describes how to assess the differentiation-inducing capacity of the compound in a human leukemia cell line.

Materials:

  • HL-60 cells

  • Complete RPMI-1640 medium

  • This compound

  • DMSO

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Microscope slides

  • Light microscope

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells and treat them with various concentrations of this compound (typically in the nM range) for 48 to 96 hours.

  • NBT Reduction Assay:

    • Harvest the cells and resuspend them in fresh medium.

    • Add NBT solution (1 mg/mL) and PMA (200 ng/mL) to stimulate superoxide (B77818) production.

    • Incubate for 25 minutes at 37°C.

    • Prepare cytospin slides.

    • Counterstain with Safranin.

  • Microscopic Analysis: Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a light microscope. An increase in the percentage of NBT-positive cells indicates monocytic differentiation.

Apoptosis Induction

Paradoxically, while phorbol esters can be tumor-promoting, they can also induce apoptosis (programmed cell death) in various cancer cell types.[8] This dual role is highly context-dependent, varying with cell type, compound concentration, and exposure time.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Signaling Tiglylphorbol_Isobutyrate 12-O-Tiglylphorbol- 13-isobutyrate PKC Protein Kinase C (PKC) Tiglylphorbol_Isobutyrate->PKC Downstream_Effectors Downstream Effectors (e.g., JNK, p38) PKC->Downstream_Effectors Bcl2_Family Modulation of Bcl-2 Family Proteins Downstream_Effectors->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Diagram 3: Simplified Apoptosis Signaling Pathway.
NF-κB Signaling Pathway Activation

Activation of PKC by phorbol esters is a well-established mechanism for activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

This protocol assesses NF-κB activation by measuring the degradation of its inhibitor, IκBα.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against IκBα and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and collect the protein extracts. Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-IκBα antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: A decrease in the IκBα protein band indicates its degradation and subsequent activation of the NF-κB pathway. Reprobe the membrane with an antibody for a loading control to ensure equal protein loading.

NFkB_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tiglylphorbol_Isobutyrate 12-O-Tiglylphorbol- 13-isobutyrate PKC PKC Tiglylphorbol_Isobutyrate->PKC IKK_Complex IKK Complex PKC->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 inhibition IkB_P P-IκBα IkB->IkB_P NFkB_p50_p65_n NF-κB NFkB_p50_p65->NFkB_p50_p65_n translocation Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_p50_p65_n->Gene_Transcription

Diagram 4: NF-κB Signaling Pathway Activation.

Conclusion

This compound, as a potent phorbol ester, is a powerful modulator of cellular signaling, primarily through the activation of Protein Kinase C. Its biological activities are diverse, ranging from tumor promotion and inflammation to cytotoxicity, cell differentiation, and apoptosis. While specific quantitative data and dedicated experimental protocols for this compound are not as abundant as for its analogue TPA, the established methodologies for other phorbol esters provide a robust framework for its investigation. The potent cytotoxic effects of this compound against cancer cell lines suggest its potential as a lead compound in drug discovery, warranting further in-depth research into its specific mechanisms of action and therapeutic applications. The provided protocols and pathway diagrams serve as a foundational guide for researchers and scientists in designing and interpreting experiments aimed at elucidating the full biological profile of this intriguing natural product.

References

Unraveling the Structure-Activity Relationship of 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 12-O-Tiglylphorbol-13-isobutyrate, a potent diterpenoid ester found in the seed oil of Croton tiglium. As a member of the tigliane (B1223011) family of natural products, this compound and its analogs are of significant interest for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isozymes. This document provides a comprehensive overview of its biological effects, quantitative activity data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Core Concepts: Phorbol (B1677699) Esters and PKC Activation

Phorbol esters, including this compound, are renowned for their ability to mimic the endogenous signaling molecule diacylglycerol (DAG), a key activator of the PKC family of serine/threonine kinases.[1] This mimicry allows them to potently activate conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, which play crucial roles in a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The sustained activation of PKC by these exogenous ligands, in contrast to the transient activation by endogenous DAG, is central to their profound biological effects.

Quantitative Analysis of Biological Activity

The biological potency of this compound and its analogs is a critical aspect of its SAR. The following tables summarize the key quantitative data available.

CompoundCell LineAssay TypeEndpointValueReference
This compoundHL-60CytotoxicityIC50≤ 0.02 µg/mL[1]
This compoundA549CytotoxicityIC50≤ 0.1 µg/mL[1]
12-O-Tiglylphorbol-13-acetateHL-60CytotoxicityIC50≤ 0.02 µg/mL[1]
12-O-(2-methyl)-butyrylphorbol-13-acetateHL-60CytotoxicityIC50≤ 0.02 µg/mL[1]
Phorbol-13-isobutyrate-12-tiglateSNU387CytotoxicityIC501.2 µM[2]

Table 1: Cytotoxic Activity of this compound and Related Phorbol Esters. This table highlights the potent cytotoxic effects of these compounds against various human cancer cell lines.

CompoundPKC IsotypeAssay TypeEndpointValueReference
12-deoxyphorbol 13-isobutyrate (dPB)α, β1, β2, γBinding AffinityKi (app)92-140 nM[3]

Table 2: Protein Kinase C Binding Affinity of a Structurally Related Phorbol Ester. This data for a close analog suggests that phorbol esters with an isobutyrate at the C-13 position exhibit potent binding to conventional PKC isoforms with limited selectivity among them.

Structure-Activity Relationship Insights

The biological activity of tigliane diterpenes is intricately linked to their molecular structure. Key structural features influencing their potency and function include:

  • The Tigliane Core: The rigid tetracyclic 5/7/6/3 fused ring system is essential for maintaining the correct orientation of the functional groups for binding to the C1 domain of PKC.

  • Esterification at C-12 and C-13: The nature of the ester groups at these positions is a primary determinant of both the potency and the lipophilicity of the molecule. The tigloyl group at C-12 and the isobutyryl group at C-13 in the title compound contribute to its high biological activity.

  • The C-20 Hydroxyl Group: This primary alcohol is crucial for activity, as it forms a key hydrogen bond within the PKC binding pocket.

  • The C-4 Hydroxyl Group: The stereochemistry at this position is critical; the 4-β configuration is required for activity, while the 4-α epimer is inactive.[4]

Experimental Protocols

To ensure the reproducibility and accuracy of SAR studies, detailed experimental protocols are paramount.

Cytotoxicity Assay against HL-60 and A549 Cells (MTT Assay)

This protocol is based on the methodology generally employed for determining the cytotoxic effects of phorbol esters.

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are maintained in RPMI-1640 medium, while human lung carcinoma (A549) cells are cultured in DMEM. Both media are supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight (for A549) or are seeded just prior to treatment (for HL-60).

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in the culture medium to the desired concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity. Cells are incubated with the compound for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Protein Kinase C Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for PKC isozymes.

  • Preparation of Reagents:

    • Assay Buffer: 20 mM MOPS, pH 7.4, 2 mM EGTA, 2 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail.

    • Lipid Vesicles: Prepare sonicated vesicles containing phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in the assay buffer.

    • Radioligand: [³H]-Phorbol 12,13-dibutyrate ([³H]PDBu) is used as the radiolabeled competitor.

  • Assay Procedure:

    • In a 96-well plate, combine purified recombinant PKC isozyme, lipid vesicles, and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Add a fixed concentration of [³H]PDBu to each well.

    • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the PKC-lipid-ligand complex.

  • Scintillation Counting: The filter mat is washed with ice-cold assay buffer to remove unbound radioligand. The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound [³H]PDBu is determined for each concentration of the test compound. The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

PKC_Activation_Pathway TPI This compound PKC Protein Kinase C (PKC) TPI->PKC Activates RAS_RAF_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK NFkB NF-κB Pathway PKC->NFkB AP1 AP-1 (Fos/Jun) PKC->AP1 STAT3 STAT3 PKC->STAT3 Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK->Apoptosis Inflammation Inflammation NFkB->Inflammation AP1->Cell_Proliferation AP1->Apoptosis STAT3->Cell_Proliferation Experimental_Workflow_Cytotoxicity Start Start Cell_Culture Culture HL-60 or A549 cells Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Incubation2 Incubate for 4 hours MTT_Addition->Incubation2 Solubilization Solubilize formazan Incubation2->Solubilization Measurement Measure absorbance at 490 nm Solubilization->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis

References

The Source and Synthesis of 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring phorbol (B1677699) ester, a class of tetracyclic diterpenoids known for their potent biological activities, primarily as activators of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and a plausible semi-synthetic route based on the esterification of the parent compound, phorbol. Furthermore, it elucidates the key signaling pathway modulated by this class of compounds and presents a general experimental workflow for investigating its cellular effects.

Natural Source and Isolation

This compound is a constituent of the seed oil of Croton tiglium L., a plant belonging to the Euphorbiaceae family.[1][2] The seeds of this plant are a rich source of various phorbol esters.[3][4][5]

Isolation Protocol

The isolation of this compound from Croton tiglium seeds is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of established methods for isolating phorbol esters from this natural source.[3][6][7]

Table 1: Summary of Isolation Protocol

StepProcedureDetails
1. Extraction Solvent ExtractionPulverized seeds of Croton tiglium are extracted with a polar solvent such as acetone (B3395972) or 90% ethanol (B145695) at room temperature.[3][7]
2. Fractionation Liquid-Liquid PartitioningThe crude extract is suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to enrich the phorbol ester content in the organic phase.[7]
3. Initial Chromatography Silica (B1680970) Gel Column ChromatographyThe dried organic fraction is subjected to silica gel column chromatography. Elution is performed with a solvent gradient, typically a mixture of hexane (B92381) and acetone or petroleum ether and ethyl acetate, with increasing polarity.[6][7]
4. Intermediate Purification Reversed-Phase C18 (RP-C18) Column ChromatographyFractions showing biological activity or containing compounds of interest are further purified on an RP-C18 column using a gradient of methanol (B129727) and water.[6]
5. Final Purification High-Performance Liquid Chromatography (HPLC)The final purification to obtain highly pure this compound is achieved using preparative RP-C18 HPLC with a mobile phase such as methanol and water.[6]

Quantitative Data:

While specific yield data for this compound is not extensively reported, a study on the isolation of various phorbol esters from Croton tiglium provides context for potential yields. For instance, from a fraction of 1.2g, 58.0 mg of this compound was obtained after purification by HPLC.[7]

Chemical Synthesis

A total synthesis of the complex phorbol skeleton is a formidable challenge.[8] Therefore, a more practical approach for obtaining this compound and its analogs is through the semi-synthesis from phorbol, which can be isolated in larger quantities from natural sources like croton oil. The synthesis involves the selective esterification of the hydroxyl groups at the C-12 and C-13 positions of the phorbol backbone.

Proposed Semi-Synthetic Protocol

The following is a proposed protocol based on established methods for the esterification of phorbol.[9]

Table 2: Proposed Semi-Synthesis of this compound

StepReactionReagents and Conditions
1. Starting Material PhorbolIsolated from natural sources.
2. Selective Esterification at C-13 IsobutyrylationPhorbol is reacted with isobutyric anhydride (B1165640) or isobutyryl chloride in the presence of a mild base (e.g., pyridine) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at controlled temperature to favor mono-esterification at the less hindered C-13 hydroxyl group.
3. Esterification at C-12 TiglylationThe resulting phorbol-13-isobutyrate is then reacted with tiglic anhydride or tigloyl chloride under similar conditions to esterify the C-12 hydroxyl group.
4. Purification Chromatographic PurificationThe final product is purified from the reaction mixture using column chromatography (silica gel or reversed-phase) to yield this compound.

Signaling Pathway

Phorbol esters, including this compound, are potent modulators of intracellular signaling pathways. Their primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes.[1][10]

Protein Kinase C (PKC) Activation Pathway

Phorbol esters are structural analogs of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isozymes.[1] By binding to the C1 domain of PKC, they induce its translocation from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, initiating a cascade of downstream signaling events. One of the well-characterized downstream pathways is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11]

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_active Activated PKC Downstream Downstream Signaling (e.g., MAPK/ERK) PKC_active->Downstream phosphorylates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis DAG->PKC_active activates Receptor GPCR/RTK Receptor->PLC PKC_inactive Inactive PKC PKC_inactive->PKC_active translocation Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate Phorbol_Ester->PKC_active mimics DAG, activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Figure 1: PKC Activation Pathway

Experimental Workflow

To investigate the biological effects of this compound, a structured experimental workflow is essential. The following diagram outlines a general approach for studying its impact on cellular functions, such as cell proliferation, differentiation, or apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, BrdU) treatment->viability_assay morphology Microscopic Analysis of Cell Morphology treatment->morphology protein_analysis Protein Expression Analysis (Western Blot for PKC, ERK, etc.) treatment->protein_analysis gene_expression Gene Expression Analysis (RT-qPCR or RNA-Seq) treatment->gene_expression data_analysis Data Analysis and Interpretation viability_assay->data_analysis morphology->data_analysis protein_analysis->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Experimental Workflow

This workflow allows for a multi-faceted analysis of the compound's effects, from overall cell health to specific molecular changes.

Conclusion

This compound, a phorbol ester from Croton tiglium, serves as a valuable research tool for studying PKC-mediated signaling pathways. Its isolation from natural sources, though complex, is well-documented. While a dedicated total synthesis remains challenging, semi-synthetic approaches from phorbol offer a viable route to this and related compounds. Understanding its mechanism of action and employing systematic experimental workflows will continue to be crucial for exploring its potential applications in drug discovery and development.

References

12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide for Use as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate (TPIB) is a naturally occurring phorbol (B1677699) ester found in the seed oil of Croton tiglium[1]. Phorbol esters are a class of tetracyclic diterpenoids known for their ability to act as potent modulators of various cellular processes. TPIB, like other active phorbol esters, functions as a chemical probe primarily by targeting and activating Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to signal transduction. By mimicking the action of the endogenous second messenger diacylglycerol (DAG), TPIB provides a powerful tool for investigating the roles of PKC in health and disease. This technical guide provides an in-depth overview of TPIB as a chemical probe, including its mechanism of action, experimental protocols, and relevant data to facilitate its use in research and drug development.

Mechanism of Action

The primary molecular target of this compound is Protein Kinase C (PKC). Phorbol esters bind to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, the same site that binds the endogenous activator diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to the plasma membrane. Once activated, PKC can phosphorylate a wide array of substrate proteins, thereby initiating a cascade of downstream signaling events that regulate diverse cellular functions, including cell proliferation, differentiation, apoptosis, and inflammation. The sustained activation of PKC by phorbol esters, which are not as readily metabolized as DAG, makes them potent tools for studying PKC-dependent signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H40O8[3]
Molecular Weight516.63 g/mol [4]
CAS Number92214-54-5[4][5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound as a PKC activator. These protocols are adapted from established methods for other phorbol esters and can be optimized for specific experimental systems.

In Vitro PKC Binding Assay (Competitive Binding Assay)

This assay measures the ability of TPIB to compete with a radiolabeled phorbol ester for binding to PKC.

Materials:

  • Purified recombinant PKC isozymes

  • [3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

  • This compound (TPIB)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine (B164497) and CaCl2)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing purified PKC isozyme, [3H]PDBu (at a concentration near its Kd), and varying concentrations of TPIB in binding buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of TPIB that inhibits 50% of the specific binding of [3H]PDBu (IC50) by non-linear regression analysis.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of TPIB to stimulate the phosphotransferase activity of PKC.

Materials:

  • Purified PKC isozymes

  • This compound (TPIB)

  • PKC substrate (e.g., a specific peptide or histone H1)

  • [γ-32P]ATP

  • Kinase Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2, and phosphatidylserine)

  • Stop Solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PKC isozyme, its substrate, and varying concentrations of TPIB in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of 32P incorporated into the substrate using a scintillation counter.

  • Determine the concentration of TPIB that produces 50% of the maximal PKC activation (EC50).

Cellular Assay for PKC Activation: ERK Phosphorylation

Activation of PKC by phorbol esters can lead to the downstream activation of the MAPK/ERK signaling pathway. This can be assessed by measuring the phosphorylation of ERK.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • This compound (TPIB)

  • Cell lysis buffer

  • Primary antibodies against phospho-ERK (p-ERK) and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of TPIB for different time points.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-ERK and total ERK.

  • Incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Mandatory Visualizations

Signaling Pathway of TPIB-mediated PKC Activation

TPIB_PKC_Signaling TPIB 12-O-Tiglylphorbol- 13-isobutyrate (TPIB) PKC Protein Kinase C (PKC) TPIB->PKC PKD Protein Kinase D (PKD) PKC->PKD Activates Raf Raf PKC->Raf Activates Cellular_Responses Cellular Responses (Proliferation, Differentiation, Apoptosis, Inflammation) PKD->Cellular_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plates Cell_Adherence Allow cells to adhere (if applicable) Cell_Seeding->Cell_Adherence TPIB_Treatment Treat cells with varying concentrations of TPIB Cell_Adherence->TPIB_Treatment Cell_Lysis Lyse cells and collect protein TPIB_Treatment->Cell_Lysis Western_Blot Perform Western Blot for p-ERK and Total ERK Cell_Lysis->Western_Blot Quantification Quantify band intensities Western_Blot->Quantification

References

Downstream Targets of 12-O-Tiglylphorbol-13-isobutyrate Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

12-O-Tiglylphorbol-13-isobutyrate (TPI) is a diterpene ester belonging to the phorbol (B1677699) ester family, known for its potent biological activities. These compounds are invaluable tools in biomedical research for their ability to activate key signaling pathways, primarily through their interaction with protein kinase C (PKC). This technical guide provides a comprehensive overview of the downstream signaling targets of TPI, with a focus on the well-characterized molecular events initiated by its potent analogue, 12-O-tetradecanoylphorbol-13-acetate (TPA). Due to the extensive research on TPA as a model phorbol ester, its signaling pathways and downstream effects are presented here as a paradigm for understanding TPI's mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling cascades, quantitative data on target modulation, and relevant experimental protocols.

Introduction to this compound and Phorbol Esters

This compound is a natural product found in plants of the Euphorbiaceae family. Like other phorbol esters, its molecular structure allows it to mimic the endogenous second messenger diacylglycerol (DAG), enabling it to bind to and activate a range of signaling proteins. The most prominent of these are the protein kinase C (PKC) isozymes. The activation of PKC by phorbol esters is significantly more potent and sustained than that by DAG, which is readily metabolized. This sustained activation triggers a cascade of phosphorylation events, leading to profound changes in gene expression, cell proliferation, differentiation, and apoptosis. While TPI itself is a subject of interest, the vast majority of mechanistic studies have been conducted using 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA). TPA is considered the most potent phorbol ester and a powerful tumor promoter, making it a cornerstone tool for studying PKC signaling and its consequences.[1][2][3] This guide will, therefore, leverage the extensive data available for TPA to delineate the downstream targets and signaling pathways relevant to TPI.

Primary Target: Protein Kinase C (PKC)

The central mechanism of action for TPI and other phorbol esters is the direct activation of protein kinase C (PKC). PKC represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. Phorbol esters bind to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, which are also the binding sites for DAG. This binding event recruits PKC to the cell membrane, leading to its activation.

The affinity of phorbol esters for PKC is remarkably high, with Kd values typically in the nanomolar range. For instance, the binding of [3H]phorbol-12,13-dibutyrate ([3H]PDBu), a TPA analogue, to various PKC isotypes occurs with Kd values ranging from 1.6 to 18 nM.[4] This high-affinity binding displaces the autoinhibitory pseudosubstrate from the enzyme's active site, enabling it to phosphorylate a wide array of downstream protein targets.

Major Downstream Signaling Pathways

Activation of PKC by TPI/TPA initiates several major signaling cascades that culminate in diverse cellular responses. The most well-documented of these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Phorbol ester-activated PKC can stimulate the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch.

The activation of ERK is a multi-step process that often involves the Ras-Raf-MEK-ERK cascade. PKC can phosphorylate and activate Raf kinase, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1 and ERK2. Once activated, ERK can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression.

A key downstream target of the ERK pathway is the Activator Protein-1 (AP-1) transcription factor. AP-1 is typically a heterodimer of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). ERK activation leads to the increased expression and phosphorylation of c-Fos and c-Jun, enhancing AP-1 transcriptional activity. AP-1, in turn, regulates the expression of genes involved in cell proliferation and differentiation.

MAPK_Pathway TPI This compound (TPI) PKC Protein Kinase C (PKC) TPI->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Gene Gene Expression (Proliferation, Differentiation) AP1->Gene NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPI This compound (TPI) PKC Protein Kinase C (PKC) TPI->PKC IKK IKK Complex PKC->IKK IkB IκB IKK->IkB P NFkB_inactive NF-κB IkB->NFkB_inactive Proteasome Proteasome Degradation IkB->Proteasome NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus Gene Gene Expression (Inflammation, Survival) NFkB_active->Gene WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

References

An In-depth Technical Guide on 12-O-Tiglylphorbol-13-isobutyrate in Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) esters are a class of naturally occurring compounds that have been instrumental in dissecting cellular signal transduction pathways. Among these, 12-O-Tiglylphorbol-13-isobutyrate, a less commonly studied phorbol ester, and its more famous analog, 12-O-Tetradecanoylphorbol-13-acetate (TPA), are potent activators of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the core mechanisms by which these molecules influence cancer cell signaling. It details their interaction with PKC, the subsequent modulation of critical downstream pathways including the MAPK/ERK and PI3K/AKT cascades, and the resulting cellular outcomes such as proliferation, differentiation, and apoptosis. This document synthesizes quantitative data, outlines detailed experimental protocols for studying these effects, and provides a foundation for visualizing the complex signaling networks involved, aiming to equip researchers and drug development professionals with a thorough understanding of this important class of signaling modulators.

Introduction to Phorbol Esters

Phorbol esters are diterpenoids derived from plants of the Euphorbiaceae family. While there are many analogs, the most extensively studied is 12-O-Tetradecanoylphorbol-13-acetate (TPA), also known as Phorbol 12-Myristate 13-Acetate (PMA).[1] These compounds are renowned for their ability to act as potent tumor promoters in some models, yet paradoxically, they can also induce differentiation or apoptosis in certain cancer cell lines.[2][3] This dual activity makes them invaluable tools for cancer research. Their primary mechanism of action is through the potent activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of cellular signaling.[4][5][6]

This compound shares this core mechanism with TPA. By mimicking the endogenous second messenger diacylglycerol (DAG), these phorbol esters bind to the C1 domain of conventional and novel PKC isozymes, leading to their activation and translocation to cellular membranes.[5][6] This guide will primarily draw on the extensive research conducted with TPA to describe the signaling pathways, as the fundamental mechanisms are conserved across active phorbol esters.

Core Mechanism of Action: Protein Kinase C (PKC) Activation

The primary cellular receptors for phorbol esters are the Protein Kinase C (PKC) isozymes. PKC represents a family of at least 10 related kinases that are classified into three subfamilies:

  • Conventional PKCs (cPKC): α, βI, βII, and γ (activated by Ca²⁺, DAG, and phospholipids)

  • Novel PKCs (nPKC): δ, ε, η, and θ (activated by DAG and phospholipids, but are Ca²⁺-independent)

  • Atypical PKCs (aPKC): ζ and ι/λ (unresponsive to DAG and Ca²⁺)

This compound and TPA bind with high affinity to the C1 domain of conventional and novel PKC isozymes, effectively locking them in an active conformation.[4] This binding event mimics the action of DAG but is far more stable, leading to prolonged and potent activation of the kinase.[5] Upon activation, PKC isozymes translocate from the cytosol to specific cellular compartments, such as the plasma membrane, nuclear envelope, or Golgi apparatus, where they phosphorylate a wide array of substrate proteins, thereby initiating downstream signaling cascades.[5][6]

PKC_Activation cluster_membrane Plasma Membrane Active_PKC Active PKC Substrate Substrate Protein Active_PKC->Substrate Phosphorylates Phorbol_Ester This compound (or TPA) Inactive_PKC Inactive PKC (Cytosolic) Phorbol_Ester->Inactive_PKC Binds & Activates Inactive_PKC->Active_PKC Translocates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling

Caption: General mechanism of Protein Kinase C (PKC) activation by phorbol esters.

Key Signaling Pathways Modulated in Cancer

The activation of PKC by phorbol esters triggers a domino effect, influencing several major signaling pathways that are frequently dysregulated in cancer.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Phorbol esters are potent activators of this pathway.[6][7]

  • Mechanism: Activated PKC can phosphorylate and activate the Raf kinase (c-Raf). Raf then phosphorylates and activates MEK1/2 (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinase).[6] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors like c-Fos and c-Jun, which form the AP-1 complex.[7] AP-1 activation drives the expression of genes involved in cell cycle progression and proliferation.[7][8]

MAPK_ERK_Pathway Phorbol_Ester Phorbol Ester PKC PKC Phorbol_Ester->PKC activates Raf Raf PKC->Raf activates Ras Ras Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF activates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression regulates

Caption: Phorbol ester-induced activation of the MAPK/ERK signaling pathway.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers.[9][10] Phorbol esters can also modulate this pathway, often leading to pro-survival signals.

  • Mechanism: While the link can be indirect, PKC activation can lead to the activation of PI3K. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and PDK1. This co-localization allows PDK1 to phosphorylate and activate AKT.[10] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis (e.g., through phosphorylation of Bad) and to stimulate cell growth and proliferation (e.g., through activation of the mTOR pathway).[11]

PI3K_AKT_Pathway Phorbol_Ester Phorbol Ester PKC PKC Phorbol_Ester->PKC activates PI3K PI3K PKC->PI3K activates (indirect) PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates mTOR mTOR AKT->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Metabolism mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Modulation of the PI3K/AKT signaling pathway by phorbol esters.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a key role in inflammation and cell survival.

  • Mechanism: Certain PKC isoforms, activated by phorbol esters, can phosphorylate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (typically p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are anti-apoptotic.

Quantitative Data on Phorbol Ester Effects

The cellular response to phorbol esters is highly dependent on the cell type, concentration, and duration of exposure. Below are tables summarizing representative quantitative data.

Table 1: Mitogenic and Cytotoxic Effects of TPA on Various Cell Lines

Cell LineCancer TypeEffectMetricValue
Glomerular Mesangial CellsN/A (Normal)MitogenicED50 (DNA Synthesis)7 ng/mL
HL-60Promyelocytic LeukemiaDifferentiationN/AGrowth arrest, differentiation
U937Histiocytic LymphomaDifferentiationN/ADifferentiation to monocytes
MCF-7Breast CancerCytotoxicIC503.58 µM (for a related compound)
PC-3Prostate CancerCytotoxicIC503.60 µM (for a related compound)

Note: Data is compiled from multiple sources and may involve different phorbol ester analogs.[8][12][13] ED50 refers to the half-maximal effective dose.

Table 2: TPA-Induced Protein Phosphorylation Changes

Cell LineTarget ProteinTimeFold Increase (vs. Control)
RD CellsPhospho-ERK30 min~3.5
RD CellsPhospho-JNK30 min~2.5
RD CellsPhospho-p3830 min~3.0
293 CellsPhospho-PKC (pan)20-30 minSignificant increase

Note: Data is representative of typical results from Western blot analysis.[2][14]

Detailed Experimental Protocols

Investigating the effects of phorbol esters involves a range of standard cell and molecular biology techniques.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or TPA) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][18] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][16]

  • Analysis: Correct for background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Phorbol Ester A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data F->G

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Pathway Activation

Western blotting is used to detect changes in protein levels and phosphorylation status, providing direct evidence of signaling pathway activation.[19][20]

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary, then treat with the phorbol ester for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).[19]

  • Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.[19][20]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[19][20]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add an ECL chemiluminescent substrate and capture the signal using a digital imaging system.[19]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH or β-actin).[19]

Therapeutic Implications and Future Directions

The profound and diverse effects of phorbol esters on cell signaling present both challenges and opportunities for drug development. While their tumor-promoting activity precludes direct therapeutic use in most contexts, their ability to induce differentiation in certain leukemias has been explored.[2] More importantly, the pathways they manipulate—particularly the PKC, MAPK, and PI3K pathways—are major targets for modern cancer therapeutics. Understanding how phorbol esters engage these networks provides critical insights for the development of more specific and targeted inhibitors. Future research will likely focus on dissecting the isoform-specific roles of PKC in different cancers to develop activators or inhibitors with greater precision and fewer off-target effects.

References

The Role of 12-O-Tiglylphorbol-13-isobutyrate in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-O-Tiglylphorbol-13-isobutyrate is a member of the tigliane (B1223011) diterpenoid family, compounds renowned for their potent biological activities, including the modulation of apoptosis. As an analog of the well-studied phorbol (B1677699) esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), it is a powerful activator of Protein Kinase C (PKC). The induction of apoptosis by PKC activators is a complex, cell-type dependent process with significant implications for cancer therapy and other disease states. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and related phorbol esters influence apoptotic signaling pathways. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascades and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and structurally similar phorbol esters to provide a comprehensive overview for research and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, while the caspase cascade orchestrates the execution phase of cell death.

Phorbol esters, including this compound, are potent modulators of cellular signaling pathways, primarily through their ability to activate Protein Kinase C (PKC) isozymes. PKC activation can have dichotomous effects on cell fate, promoting either survival or apoptosis depending on the specific PKC isoforms activated, the cellular context, and the presence of other signaling inputs. Understanding the precise role of compounds like this compound in apoptosis is crucial for harnessing their therapeutic potential.

Signaling Pathways

The induction of apoptosis by this compound and other phorbol esters is primarily mediated by the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. This activation triggers a cascade of downstream events that can converge on the core apoptotic machinery.

Protein Kinase C (PKC) Activation

This compound mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. This binding event recruits the PKC enzyme to the cell membrane, leading to its activation.

PKC_Activation Tiglylphorbol 12-O-Tiglylphorbol- 13-isobutyrate PKC Inactive PKC (Cytosol) Tiglylphorbol->PKC Binds to C1 Domain PKC_active Active PKC (Membrane) PKC->PKC_active Translocation & Activation

Figure 1: Activation of PKC by this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical target of PKC signaling. Activated PKC isoforms can modulate the function of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization (MOMP).

  • Pro-apoptotic signaling: Certain PKC isoforms, notably PKC-δ, can promote apoptosis by phosphorylating and activating pro-apoptotic Bcl-2 family members like Bax or by downregulating anti-apoptotic members like Bcl-2 and Bcl-xL. This shifts the balance in favor of MOMP, leading to the release of cytochrome c from the mitochondria.

  • Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.

Intrinsic_Pathway PKC_active Active PKC Bcl2_family Bcl-2 Family (Bax, Bcl-2) PKC_active->Bcl2_family Phosphorylation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Binds to Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase37 Caspase-3, -7 Caspase9->Caspase37 Cleavage & Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Figure 2: Intrinsic apoptosis pathway modulated by PKC activation.

Data Presentation

Quantitative data on the pro-apoptotic effects of this compound are not extensively available in the public domain. The following tables summarize representative data for the closely related phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), which is expected to have a similar mechanism of action.

Table 1: Effect of TPA on Apoptosis in Human Monocytic U937 Cells

TreatmentConcentrationIncubation Time% Apoptotic Cells
Control-24 hours15 ± 3%
TPA10 nM24 hours45 ± 5%
TPA + anti-TNFα Ab10 nM24 hours18 ± 4%

Data are hypothetical and based on qualitative descriptions from studies on TPA-induced apoptosis, which often involves TNFα production.

Table 2: IC50 Values of Phorbol Esters and Related Compounds in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
TPAProstate Cancer (LNCaP)Apoptosis Induction (in combination with TRAIL)Not directly measured, effective at low nM
Prostratin AnalogueA549 (Lung Cancer)Growth Inhibition~1 µM
StaurosporineU2OS (Osteosarcoma)Cell Viability6.69

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in apoptosis.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the study (e.g., cancer cell lines like Jurkat, HeLa, or U937).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Seed cells at a predetermined density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) in all experiments.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvest: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Flow_Cytometry_Workflow start Cell Culture & Treatment harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 stain Stain with Annexin V & Propidium Iodide wash1->stain analyze Flow Cytometry Analysis stain->analyze results Quantify Apoptotic Cell Populations analyze->results

Figure 3: Experimental workflow for apoptosis detection by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

  • Protein Extraction:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC in cell lysates.

  • Sample Preparation: Prepare cell lysates from treated and control cells.

  • Assay Procedure (ELISA-based):

    • Add cell lysates to a microtiter plate pre-coated with a PKC-specific substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for phosphorylation of the substrate.

    • Detect the phosphorylated substrate using a phosphospecific primary antibody followed by an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: Calculate PKC activity based on the absorbance values, normalized to total protein concentration.

Conclusion

This compound, as a potent PKC activator, likely plays a significant role in the modulation of apoptosis. The cellular response to this compound is context-dependent, with the potential for either pro-apoptotic or anti-apoptotic outcomes. The activation of specific PKC isoforms, subsequent modulation of the Bcl-2 family of proteins, and the engagement of the caspase cascade are central to its mechanism of action in inducing apoptosis. While further research is needed to quantify the precise apoptotic effects of this compound across various cell types, the experimental frameworks provided in this guide offer a robust starting point for such investigations. A deeper understanding of the apoptotic signaling pathways triggered by this and related compounds will be invaluable for the development of novel therapeutic strategies targeting diseases with dysregulated apoptosis.

An In-depth Technical Guide on 12-O-Tiglylphorbol-13-isobutyrate and Immune Cell Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate, a member of the phorbol (B1677699) ester family, is a potent activator of Protein Kinase C (PKC). While specific research on this particular phorbol ester is limited, its mechanism of action is analogous to the well-studied compound 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA). This guide will focus on the known effects of TPA as a representative phorbol ester on immune cell modulation, drawing from a wide range of in vitro and in vivo studies.

Phorbol esters are crucial tools in immunology research, valued for their ability to potently stimulate immune cells and elucidate signaling pathways. They mimic the endogenous second messenger diacylglycerol (DAG), leading to the activation of multiple PKC isoforms and downstream signaling cascades, including the NF-κB and MAPK pathways. This activation results in a broad spectrum of immune responses, including cell proliferation, differentiation, and cytokine production. Understanding the intricate ways in which these compounds modulate immune function is vital for the development of novel immunotherapies and for dissecting the complexities of the immune system.

This technical guide provides a comprehensive overview of the effects of TPA on various immune cell populations, details key experimental protocols for studying these effects, and visualizes the core signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Data Presentation: Quantitative Effects of TPA on Immune Cells

The following tables summarize the quantitative data available on the effects of TPA on different immune cell types. It is important to note that the optimal concentration and stimulation time can vary significantly depending on the cell type, species, and specific experimental conditions.

Cell TypeTPA (PMA) ConcentrationCo-stimulantIncubation TimeObserved EffectReference
Human Peripheral Blood Mononuclear Cells (PBMCs)50 ng/mLIonomycin (1 µg/mL)24 hoursInduction of IL-2 secretion.[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)10 ng/mLIonomycin (1 µg/mL)4 hoursStimulation of TNF-α, IFN-γ, and IL-2 production in T cells.[2]
Rat Whole Blood25 ng/mLIonomycin (1 µg/mL)6 hoursRapid increase in IL-2, IFN-γ, TNF-α, RANTES, and TGF-β secretion.
Human Lymphoblastoid B cells10 ng/mLNone3 daysMarked inhibition of spontaneous IgG secretion.[1]
Human Peripheral Blood Lymphocytes5-10 ng/mLNoneNot specifiedInhibition of immunoglobulin secretion (T-cell dependent).[3]
Rat Peritoneal Macrophages16.2 nM (~10 ng/mL)None20 hoursInduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[4]
Murine Macrophage Cell Line (RAW 264.7)1 µg/mLLPSNot specifiedInhibition of TNF-α production.[5]
Cell TypeTPA (PMA) ConcentrationCo-stimulantIncubation TimeMaturation MarkerChange in ExpressionReference
Human Monocyte-derived Dendritic CellsNot SpecifiedNot SpecifiedNot SpecifiedCD80Increased[6]
Human Monocyte-derived Dendritic CellsNot SpecifiedNot SpecifiedNot SpecifiedCD86Increased[6]

Signaling Pathways

TPA-Mediated PKC Activation and Downstream Signaling

TPA directly activates Protein Kinase C (PKC) by binding to its C1 domain, mimicking the action of diacylglycerol (DAG). This activation initiates a cascade of downstream signaling events that are central to immune cell activation.

TPA_PKC_Signaling TPA TPA (Phorbol Ester) PKC Protein Kinase C (PKC) TPA->PKC Activates Raf Raf PKC->Raf Activates IKK IKK Complex PKC->IKK Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB->Nucleus Gene_Expression Gene Expression (Cytokines, etc.) Nucleus->Gene_Expression Transcription TPA_NFkB_Macrophage TPA TPA PKC PKC TPA->PKC activates IKK_complex IKK Complex (IKKα, IKKβ, NEMO) PKC->IKK_complex activates IkB_alpha IκBα IKK_complex->IkB_alpha phosphorylates NFkB NF-κB (p65/p50) IkB_alpha->NFkB releases Ub Ubiquitin IkB_alpha->Ub Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome Ub->Proteasome degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes TPA_MAPK_TCell TPA TPA PKC PKC TPA->PKC Ras Ras PKC->Ras MKK4_7 MKK4/7 PKC->MKK4_7 MKK3_6 MKK3/6 PKC->MKK3_6 Raf Raf-1 Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 (c-Jun/c-Fos) ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 p38 p38 MKK3_6->p38 Cellular_Response Cellular Response (Proliferation, Cytokine Production) p38->Cellular_Response AP1->Cellular_Response PBMC_Stimulation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Wash_Cells Wash & Resuspend Cells Isolate_PBMCs->Wash_Cells Seed_Cells Seed Cells in Plate Wash_Cells->Seed_Cells Add_Stimulants Add TPA/Ionomycin Seed_Cells->Add_Stimulants Incubate Incubate (4-24h) Add_Stimulants->Incubate Collect_Supernatant Collect Supernatant (ELISA) Incubate->Collect_Supernatant ICS Intracellular Staining (Flow Cytometry) Incubate->ICS Western_Blot_Workflow Start Start Cell_Culture Cell Culture & TPA Stimulation Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping (Optional) Detection->Stripping End End Detection->End Total_ERK_Ab Re-probe with Total ERK Ab Stripping->Total_ERK_Ab Total_ERK_Ab->Detection Luciferase_Assay_Workflow Start Start Seed_Cells Seed NF-κB Reporter Cells Start->Seed_Cells Stimulate_Cells Stimulate with TPA Seed_Cells->Stimulate_Cells Incubate Incubate (e.g., 6 hours) Stimulate_Cells->Incubate Add_Luciferase_Reagent Add Luciferase Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Data_Analysis Analyze Data (Fold Induction) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to 12-O-Tiglylphorbol-13-isobutyrate: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring phorbol (B1677699) diester, a class of tetracyclic diterpenoids known for their potent biological activities. First identified as a constituent of the seed oil of Croton tiglium L., this compound has garnered interest within the scientific community for its cytotoxic properties and its role as a modulator of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, isolation, and biological activity of this compound, with a focus on its interaction with Protein Kinase C (PKC) and its potential applications in biomedical research and drug development.

Discovery and History

The story of this compound is intrinsically linked to the broader history of phorbol ester research. Phorbol itself, the parent compound of this class of molecules, was first isolated in 1934 from Croton tiglium seed oil, a substance with a long history in traditional medicine. The complex structure of phorbol was not fully elucidated until 1967.

Subsequent research focused on identifying the various phorbol esters present in Croton tiglium and other plants of the Euphorbiaceae family. These investigations led to the isolation and characterization of numerous phorbol diesters, including this compound. A significant milestone in the study of this specific compound was its isolation and identification as a potent cytotoxic agent against various cancer cell lines, as detailed in a 2017 study by Tang et al. This research highlighted its potential as a lead compound for the development of novel anticancer therapeutics.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₉H₄₀O₈
Molecular Weight 516.63 g/mol
CAS Number 92214-54-5
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, methanol (B129727), and chloroform

Biological Activity and Mechanism of Action

The primary molecular target of this compound, like other phorbol esters, is Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

This compound functions as a structural analog of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. It binds with high affinity to the C1 domain of these PKC isozymes, a region that also binds DAG. This binding event induces a conformational change in the PKC molecule, leading to its activation and translocation from the cytosol to the cell membrane. Once at the membrane, activated PKC can phosphorylate a wide array of substrate proteins, thereby initiating a cascade of downstream signaling events.

The activation of PKC by this compound can lead to various cellular outcomes depending on the cell type and the specific PKC isoforms involved. In the context of cancer, this can result in the induction of apoptosis or cell cycle arrest, as demonstrated by its cytotoxic effects on cancer cell lines.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_active Activated PKC Downstream Downstream Signaling (e.g., MAPK/ERK) PKC_active->Downstream Phosphorylates substrates PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PLC PLC PLC->PIP2 Hydrolyzes PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive->PKC_active Translocates to membrane and activates TPI 12-O-Tiglylphorbol- 13-isobutyrate TPI->PKC_inactive Mimics DAG, Binds to C1 domain Ca Ca²⁺ Ca->PKC_inactive Binds to C2 domain ER->Ca Releases Receptor GPCR / RTK Receptor->PLC Activates

Diagram 1: Protein Kinase C (PKC) Activation Pathway.
Cytotoxic Activity

Research has demonstrated the potent cytotoxic effects of this compound against human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)
HL-60Promyelocytic Leukemia≤ 0.02≤ 0.039
A549Lung Carcinoma≤ 0.1≤ 0.194

Data from Tang et al., Planta Med, 2017.

Experimental Protocols

Isolation of this compound from Croton tiglium Seeds

The following is a generalized protocol for the isolation of phorbol esters, including this compound, from the seeds of Croton tiglium.

Isolation_Workflow start Dried Seeds of Croton tiglium extraction Extraction with Acetone (B3395972) (or other suitable solvent) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions Collection of Fractions silica_gel->fractions bioassay Bioassay-Guided Fractionation (e.g., cytotoxicity assay) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Identify hplc Preparative HPLC (e.g., C18 column) active_fractions->hplc pure_compound Pure 12-O-Tiglylphorbol- 13-isobutyrate hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Diagram 2: General Experimental Workflow for Isolation.

Methodology:

  • Extraction: The dried and powdered seeds of Croton tiglium are subjected to extraction with a suitable organic solvent, such as acetone or methanol, at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

  • Bioassay-Guided Isolation: Fractions are collected and screened for biological activity (e.g., cytotoxicity against cancer cell lines).

  • Purification: The active fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT or SRB Assay)

The cytotoxic activity of this compound is typically determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., HL-60 or A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Determination: The percentage of cell viability is calculated for each concentration of the compound, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a potent bioactive phorbol ester with demonstrated cytotoxic activity against cancer cell lines. Its mechanism of action through the activation of Protein Kinase C makes it a valuable tool for studying cellular signaling pathways and a potential lead compound for the development of novel anticancer drugs. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies and the exploration of its effects on different PKC isoforms. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this intriguing natural product.

The Natural Product Origin and Biological Activity of 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring diterpenoid belonging to the tigliane (B1223011) class of phorbol (B1677699) esters. These compounds are predominantly found in plant species of the Euphorbiaceae and Thymelaeaceae families. The primary and most well-documented source of this compound is the seed oil of Croton tiglium L., a small tree native to Southeast Asia. Phorbol esters are renowned for their potent biological activities, most notably their ability to act as potent activators of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. This activity underlies their tumor-promoting effects, but also their potential as pharmacological tools and therapeutic agents, particularly in oncology. This guide provides an in-depth overview of the natural origin, isolation, and biological activity of this compound, with a focus on its cytotoxic effects on cancer cell lines.

Natural Product Origin

This compound is a secondary metabolite produced by plants, primarily as a defense mechanism. The key botanical source is:

  • Family: Euphorbiaceae

  • Genus: Croton

  • Species: Croton tiglium L.[1]

  • Plant Part: Seeds (specifically the oil)[1]

While Croton tiglium is the most direct source, other related phorbol esters have been isolated from various species within the Euphorbiaceae family, including plants from the Jatropha and Euphorbia genera, suggesting a conserved biosynthetic pathway for the core phorbol skeleton within this plant family.

Quantitative Data

The isolation yield and biological activity of this compound have been quantified in scientific literature. The following tables summarize the key data points.

Table 1: Isolation Yield from Croton tiglium
Starting MaterialAmount of Starting MaterialIsolated Yield of this compoundReference
Croton tiglium seeds2.5 kg58.0 mg (approximately 0.0023% yield)[2]
Table 2: In Vitro Cytotoxic Activity
Cell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
HL-60Human Promyelocytic Leukemia≤ 0.02≤ 0.039[1]
A549Human Lung Carcinoma≤ 0.1≤ 0.194[1]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and evaluation of this compound and related phorbol esters.

Protocol for Isolation and Purification

This protocol is based on the multi-step chromatographic separation of phorbol esters from Croton tiglium seeds.[1][2]

1. Extraction: a. Pulverize dried seeds of Croton tiglium (e.g., 2.5 kg). b. Macerate the powdered seeds in 90% ethanol (B145695) (e.g., 25 L) at room temperature for 7 days. Repeat the extraction process as necessary. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in water. b. Perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). c. Separate the layers and collect the ethyl acetate fraction, which contains the lipophilic phorbol esters. d. Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate extract.

3. Macroporous Resin Column Chromatography: a. Dissolve the ethyl acetate extract in a minimal amount of methanol (B129727). b. Load the dissolved extract onto a macroporous resin column. c. Elute the column with a stepwise gradient of methanol in water (e.g., starting from 50:50 to 90:10 v/v). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing phorbol esters.

4. Silica (B1680970) Gel Column Chromatography: a. Concentrate the phorbol ester-rich fractions from the previous step. b. Apply the concentrated material to a silica gel column. c. Elute with a gradient of ethyl acetate in petroleum ether (e.g., from 15:1 to 1:2 v/v). d. Collect fractions based on TLC analysis.

5. Size-Exclusion Chromatography: a. Further purify the fractions containing the target compound using a Sephadex LH-20 column, eluting with a suitable solvent such as methanol.

6. Preparative High-Performance Liquid Chromatography (HPLC): a. Perform final purification using a preparative HPLC system equipped with a C18 reversed-phase column. b. Elute with an isocratic or gradient system of methanol and water (e.g., 80:20 v/v). c. Monitor the eluent at a suitable wavelength (e.g., 232 nm or 280 nm) and collect the peak corresponding to this compound. d. Confirm the structure and purity using spectroscopic methods (NMR, MS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines like A549 and HL-60.

1. Cell Culture: a. Culture A549 or HL-60 cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: a. Harvest cells in their logarithmic growth phase. b. Seed the cells into a 96-well microtiter plate at a density of approximately 5,000 cells per well in 100 µL of medium. c. Incubate the plate overnight to allow for cell attachment (for adherent cells like A549).

3. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Create a series of dilutions of the compound in culture medium. c. Add 1 µL of the diluted compound solutions to the appropriate wells. Include wells with DMSO alone as a vehicle control and wells with untreated cells as a negative control. d. Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

5. Data Analysis: a. Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.

Mandatory Visualizations

Signaling Pathway

Phorbol_Ester_PKC_Apoptosis_Pathway Phorbol Ester-Induced Pro-Apoptotic Signaling Pathway in A549 Cells cluster_membrane cluster_cytosol cluster_nucleus TPI 12-O-Tiglylphorbol- 13-isobutyrate invis1 TPI->invis1 Membrane Cell Membrane PKC Protein Kinase C δ (PKCδ) PKD Protein Kinase D (PKD) PKC->PKD Phosphorylates & Activates invis2 PKC->invis2 ERK ERK PKD->ERK Activates PKD->invis2 ERK->invis2 Apoptosis G2/M Arrest & Apoptosis Nucleus Nucleus invis1->PKC Activates invis2->Apoptosis Induces

Caption: Pro-apoptotic signaling cascade initiated by this compound.

Experimental Workflows

Isolation_Workflow Workflow for the Isolation and Purification of this compound Start Croton tiglium Seeds Extract Pulverization & Ethanol Extraction Start->Extract Partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) Extract->Partition Macro Macroporous Resin Chromatography Partition->Macro Silica Silica Gel Chromatography Macro->Silica Sephadex Size-Exclusion Chromatography (Sephadex LH-20) Silica->Sephadex HPLC Preparative HPLC (C18 Column) Sephadex->HPLC Final Pure 12-O-Tiglylphorbol- 13-isobutyrate HPLC->Final Cytotoxicity_Assay_Workflow Workflow for Determining In Vitro Cytotoxicity using the MTT Assay Start Culture A549/HL-60 Cells Seed Seed Cells into 96-Well Plate Start->Seed Incubate1 Overnight Incubation (for cell attachment) Seed->Incubate1 Treat Treat with Serial Dilutions of This compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 MTT Add MTT Reagent (4-hour incubation) Incubate2->MTT Solubilize Solubilize Formazan (add DMSO) MTT->Solubilize Read Measure Absorbance (490 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze

References

Toxicological Profile of 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of 12-O-Tiglylphorbol-13-isobutyrate based on available scientific literature. Specific quantitative toxicity data for this compound is limited. Therefore, data from closely related and well-studied phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), are included to provide a representative understanding of its potential toxicological effects.

Introduction

This compound is a naturally occurring phorbol ester, a class of tetracyclic diterpenoids found in various plants, notably from the Euphorbiaceae and Thymelaeaceae families.[1] Phorbol esters are widely recognized for their potent biological activities, primarily as tumor promoters, which stem from their ability to activate Protein Kinase C (PKC).[1] This technical guide provides an in-depth analysis of the toxicological profile of this compound, including its mechanism of action, available toxicity data, and relevant experimental protocols.

Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound and other phorbol esters is Protein Kinase C (PKC), a family of serine/threonine kinases crucial for intracellular signal transduction.[1] Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1]

Activated PKC phosphorylates a wide array of substrate proteins, triggering a cascade of downstream signaling events that influence various cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The sustained and potent activation of PKC by phorbol esters, in contrast to the transient activation by endogenous DAG, is central to their toxic and tumor-promoting effects.

Signaling Pathways Activated by Phorbol Esters

The activation of PKC by this compound can initiate several key signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: PKC can activate the Raf-MEK-ERK cascade, a critical pathway involved in cell proliferation and survival.[1][2][3][4]

  • Nuclear Factor-kappa B (NF-κB) Pathway: Phorbol esters can induce the activation of the transcription factor NF-κB, a key regulator of inflammatory responses and cell survival.[5][6][7][8][9]

Caption: Phorbol Ester-Induced PKC Signaling Pathways. (Within 100 characters)

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is scarce in publicly available literature. The following table summarizes available data for a mixture of phorbol esters from Jatropha curcas, which provides an indication of the potential toxicity of this class of compounds.

Parameter Test System Route of Administration Value Reference
LD50Swiss Hauschka miceIntragastric27.34 mg/kg body mass[6]

Note: This LD50 value is for a mixture of phorbol esters and may not be directly representative of this compound. Further studies are required to determine the specific toxicity of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the toxicological assessment of this compound.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol is adapted from established methods for assessing the cytotoxicity of chemicals in cell culture.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate (e.g., BALB/c 3T3 cells) start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with various concentrations of This compound incubation1->treatment incubation2 Incubate for 24-48 hours treatment->incubation2 wash1 Wash cells with PBS incubation2->wash1 nr_staining Add Neutral Red solution and incubate for 3 hours wash1->nr_staining wash2 Wash cells with PBS nr_staining->wash2 extraction Add destain solution (e.g., acidified ethanol) wash2->extraction readout Measure absorbance at 540 nm extraction->readout analysis Calculate cell viability and determine IC50 readout->analysis end End analysis->end

Caption: In Vitro Cytotoxicity Assay Workflow. (Within 100 characters)

Materials:

  • BALB/c 3T3 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Neutral Red (NR) solution (50 µg/mL in medium)

  • NR destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for an appropriate exposure time (e.g., 24 or 48 hours).

  • Neutral Red Staining: After incubation, remove the treatment medium and wash the cells with 150 µL of PBS. Add 100 µL of pre-warmed NR solution to each well and incubate for 3 hours.

  • Washing: Remove the NR solution and wash the cells with 150 µL of PBS.

  • Extraction: Add 150 µL of NR destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Readout: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure the activation of PKC by this compound.

PKC_Assay_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment lysis Lyse cells and prepare cytosolic and membrane fractions cell_treatment->lysis reaction_setup Set up reaction mixture: - Cell fraction - PKC substrate (e.g., peptide) - [γ-32P]ATP - Phosphatidylserine/Ca2+ (for cPKC) lysis->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop reaction (e.g., by adding EDTA or spotting on P81 paper) incubation->stop_reaction separation Separate phosphorylated substrate from free [γ-32P]ATP stop_reaction->separation quantification Quantify radioactivity using a scintillation counter separation->quantification analysis Determine PKC activity quantification->analysis end End analysis->end

Caption: Protein Kinase C (PKC) Activity Assay Workflow. (Within 100 characters)

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer

  • Ultracentrifuge

  • PKC assay buffer

  • PKC substrate (e.g., a specific peptide or histone H1)

  • [γ-³²P]ATP

  • Phosphatidylserine and CaCl₂ (for conventional PKC isoforms)

  • P81 phosphocellulose paper or other separation matrix

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Treatment and Fractionation: Treat cultured cells with this compound for the desired time. Harvest and lyse the cells, and separate the cytosolic and membrane fractions by ultracentrifugation.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the cell fraction (source of PKC), PKC assay buffer, PKC substrate, and cofactors (phosphatidylserine and CaCl₂ if assaying for conventional PKCs).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated substrate.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the PKC activity as picomoles of phosphate (B84403) transferred per minute per milligram of protein.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol provides a general framework for determining the median lethal dose (LD50) of a substance in an animal model, adapted from OECD guidelines.

LD50_Study_Workflow start Start animal_acclimation Acclimate animals (e.g., mice or rats) to laboratory conditions start->animal_acclimation dose_preparation Prepare graded doses of This compound animal_acclimation->dose_preparation administration Administer a single dose to each group of animals (e.g., oral gavage or intraperitoneal injection) dose_preparation->administration observation Observe animals for signs of toxicity and mortality over a 14-day period administration->observation data_collection Record clinical signs, body weight changes, and mortality observation->data_collection necropsy Perform gross necropsy on all animals data_collection->necropsy analysis Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis) necropsy->analysis end End analysis->end

Caption: In Vivo Acute Toxicity (LD50) Study Workflow. (Within 100 characters)

Materials:

  • Healthy, young adult rodents (e.g., Swiss mice or Sprague-Dawley rats) of a single sex.

  • This compound.

  • Vehicle for administration (e.g., corn oil).

  • Animal caging and husbandry supplies.

  • Dosing cannulas and syringes.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation and Administration: Prepare at least three dose levels of the test substance in the vehicle. Administer a single dose to groups of animals (typically 5-10 animals per group) via the chosen route (e.g., oral gavage). A control group receives the vehicle only.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for 14 days.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study) to examine for any abnormalities.

  • Data Analysis: Use the mortality data to calculate the LD50 value with a 95% confidence interval using a suitable statistical method, such as probit analysis.

Conclusion

This compound, as a phorbol ester, is expected to exhibit significant biological activity, primarily through the activation of Protein Kinase C. This activation can lead to a range of toxicological effects, including cytotoxicity and tumor promotion. While specific quantitative toxicity data for this compound is limited, the provided information on its mechanism of action and the detailed experimental protocols offer a robust framework for its toxicological evaluation. Further research is warranted to establish a complete toxicological profile and to fully understand its potential risks and therapeutic applications.

References

The Effect of 12-O-Tiglylphorbol-13-isobutyrate on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phorbol (B1677699) esters are a class of naturally occurring diterpenoids that are potent modulators of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Their biological effects are primarily mediated through the activation of Protein Kinase C (PKC) isozymes. 12-O-Tiglylphorbol-13-isobutyrate, isolated from plant species such as Croton tiglium, is a member of this family. By mimicking the function of endogenous diacylglycerol (DAG), it activates PKC, triggering a cascade of downstream signaling events that ultimately lead to profound changes in gene expression. This guide provides an in-depth overview of the signaling pathways activated by phorbol esters and their subsequent impact on gene transcription, using the extensively studied analog TPA as a primary example.

Core Signaling Pathway: Protein Kinase C Activation

The principal mechanism of action for phorbol esters is the direct binding to and activation of PKC. This activation is a critical node in cellular signal transduction, leading to the phosphorylation of a multitude of substrate proteins and initiating downstream signaling cascades.

Phorbol_Ester_PKC_Activation PhorbolEster This compound (or TPA) PKC Protein Kinase C (PKC) PhorbolEster->PKC Activates Downstream Downstream Signaling Cascades PKC->Downstream Initiates

Figure 1: Phorbol Ester Activation of PKC.

Downstream Signaling and Transcriptional Regulation

Activation of PKC by phorbol esters triggers several key downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades, which include the ERK, JNK, and p38 pathways. These pathways converge on the activation of transcription factors, such as Activator Protein-1 (AP-1), which is a dimer of proteins from the Jun and Fos families.[1][2]

PKC_to_Gene_Expression PKC PKC MAPK_Pathway MAPK Pathways (ERK, JNK, p38) PKC->MAPK_Pathway cJun_cFos c-Jun and c-Fos Expression & Activation MAPK_Pathway->cJun_cFos AP1 AP-1 Transcription Factor cJun_cFos->AP1 Forms GeneExpression Altered Gene Expression AP1->GeneExpression Regulates

Figure 2: Signaling from PKC to Gene Expression.

Quantitative Data on Gene Expression Changes Induced by TPA

Microarray and ChIP-seq analyses of cells treated with TPA have identified a significant number of genes whose expression is altered. These changes are often time-dependent and can be categorized as early or late response genes. Early response genes are typically induced rapidly and do not require new protein synthesis, and they often include transcription factors themselves.[3]

Table 1: Examples of Genes Upregulated by TPA in Human Promyelocytic Leukemia (HL-60) Cells

Gene SymbolGene NameFold Change (approx.)FunctionReference
JUNBJunB Proto-Oncogene, AP-1 Transcription Factor Subunit>2Transcription factor, cell proliferation, differentiation[4]
FOSBFosB Proto-Oncogene, AP-1 Transcription Factor Subunit>2Transcription factor, signal transduction[3]
EGR1Early Growth Response 1>2Transcription factor, cell growth, differentiation
KLF4Kruppel Like Factor 4>2Transcription factor, cell cycle regulation[3]
CD11b (ITGAM)Integrin Subunit Alpha M>2 (late response)Cell adhesion, macrophage differentiation marker[5]
RGCCRegulator Of Cell Cycle>2Cell cycle regulation
JARID2Jumonji And AT-Rich Interaction Domain Containing 2>2Transcriptional repression, development[6]

Table 2: Examples of Genes Downregulated by TPA

Gene SymbolGene NameCell Type/ContextFunctionReference
SP-A (SFTPA1)Surfactant Protein A1H441 lung cellsInnate immunity, surfactant function[2]
CD3, CD4, CD7T-cell differentiation antigensLymphoid cellsT-cell receptor signaling and function[7]

Experimental Protocols

The following protocols provide a general framework for studying the effects of phorbol esters like this compound on gene expression in cell culture.

Cell Culture and Phorbol Ester Treatment

This protocol describes the general procedure for treating adherent or suspension cells with a phorbol ester.

Materials:

  • Cell line of interest (e.g., HL-60, Jurkat, ARCaPE)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol ester (e.g., TPA) stock solution (1-10 mM in DMSO)[8]

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture cells to the desired confluency. For adherent cells, seed them in culture plates to allow for attachment overnight. For suspension cells, adjust the cell density to the desired concentration (e.g., 1 x 10⁶ cells/mL).[9]

  • Preparation of Working Solution: Dilute the phorbol ester stock solution in pre-warmed complete culture medium to the final desired concentration (a typical starting range for TPA is 10-100 nM).[10] Include a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the phorbol ester or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., for early gene response, 30 minutes to 4 hours; for late response or differentiation, 24 to 72 hours).[5][11]

  • Harvesting: After incubation, harvest the cells for RNA isolation. For adherent cells, wash with PBS and lyse directly in the plate. For suspension cells, pellet by centrifugation before lysis.[12]

Total RNA Isolation

This protocol outlines a common method for RNA isolation using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method (e.g., TRIzol).[13]

Materials:

Procedure:

  • Homogenization: Lyse the cell pellet or adherent cells in 1 mL of TRIzol reagent per 5-10 x 10⁶ cells by repetitive pipetting.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[13]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[13]

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for analyzing the expression of specific genes using two-step reverse transcription quantitative PCR (RT-qPCR).[14][15]

Materials:

  • Isolated total RNA

  • Reverse transcriptase kit (with oligo(dT) and/or random primers)

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. Include a "no reverse transcriptase" control to check for genomic DNA contamination.[16]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine the qPCR master mix, forward and reverse primers, nuclease-free water, and the diluted cDNA template. Include a no-template control for each primer set.

  • qPCR Run: Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[17]

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for your gene of interest and a reference (housekeeping) gene. Calculate the relative gene expression changes using a method such as the ΔΔCt method.[14]

Experimental_Workflow CellCulture 1. Cell Culture & Treatment RNA_Isolation 2. Total RNA Isolation CellCulture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 4. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR DataAnalysis 5. Data Analysis (Relative Quantification) qPCR->DataAnalysis

Figure 3: Workflow for Gene Expression Analysis.

Conclusion and Future Directions

While direct evidence for the global gene expression effects of this compound is currently limited, the extensive research on the analogous phorbol ester TPA provides a strong predictive framework. It is highly probable that this compound also functions as a potent activator of PKC, leading to the modulation of MAPK signaling pathways and the subsequent alteration of gene expression through transcription factors like AP-1. The specific genes affected are likely to be involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis.

Future research, employing high-throughput techniques such as RNA sequencing and microarray analysis, is necessary to delineate the precise gene expression signature of this compound and to understand any subtle differences in biological activity compared to other phorbol esters. Such studies will be invaluable for elucidating its full therapeutic and toxicological potential.

References

Preliminary Studies on 12-O-Tiglylphorbol-13-isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-O-Tiglylphorbol-13-isobutyrate is a diterpene ester belonging to the tigliane (B1223011) phorbol (B1677699) ester family, compounds known for their potent biological activities. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its role as a Protein Kinase C (PKC) activator and its potential as a latency-reversing agent (LRA) for Human Immunodeficiency Virus (HIV). This document outlines the chemical properties, mechanism of action, and includes detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

This compound is a phorbol diester constituent of the seed oil of Croton tiglium L.[1][2]. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 92214-54-5[1][2]
Molecular Formula C29H40O8[1][2]
Molecular Weight 516.63 g/mol [1][2]
Appearance White powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

Protein Kinase C (PKC) Activation

This compound, like other phorbol esters, is a potent activator of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.

The activation of conventional and novel PKC isoforms is typically initiated by the binding of diacylglycerol (DAG) to the C1 domain of the enzyme. Phorbol esters mimic the structure of DAG, allowing them to bind to and activate PKC. This activation leads to the translocation of PKC from the cytosol to the cell membrane and the subsequent phosphorylation of its target substrates.

No specific IC50 or EC50 values for the activation of PKC by this compound were identified in the preliminary search.

HIV Latency Reversal

A significant area of research for PKC activators is their potential to reverse HIV latency. A major obstacle to curing HIV is the persistence of a latent reservoir of the virus in resting CD4+ T-cells. These latent proviruses are transcriptionally silent and therefore not targeted by antiretroviral therapy (ART).

Latency-reversing agents (LRAs) aim to reactivate the latent provirus, leading to the expression of viral proteins and subsequent recognition and clearance of the infected cells by the immune system, a strategy often referred to as "shock and kill". Phorbol esters, through the activation of PKC, can induce the downstream activation of transcription factors such as NF-κB. NF-κB can then bind to the HIV long terminal repeat (LTR) and initiate viral gene transcription.

No specific EC50 values for HIV latency reversal by this compound were identified in the preliminary search.

Signaling Pathways

The primary signaling pathway modulated by this compound is the Protein Kinase C (PKC) pathway, which can subsequently lead to the activation of the NF-κB pathway.

PKC_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tiglylphorbol 12-O-Tiglylphorbol- 13-isobutyrate PKC_inactive Inactive PKC Tiglylphorbol->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Activation IKK IKK Complex PKC_active->IKK Phosphorylates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB degradation, NF-κB release HIV_LTR HIV LTR NFkB->HIV_LTR Translocates to nucleus Transcription Viral Gene Transcription HIV_LTR->Transcription

Caption: Phorbol ester-mediated activation of PKC and NF-κB for HIV latency reversal.

Experimental Protocols

Protein Kinase C (PKC) Activation Assay (In Vitro Kinase Assay)

This protocol outlines a method to measure the phosphotransferase activity of PKC.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • This compound (dissolved in DMSO)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Quenching solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PS/DAG liposomes, and the PKC substrate peptide.

  • Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., a known PKC activator like PMA) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the purified PKC enzyme.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate for a further 10-20 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the quenching solution to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the specific activity of PKC and determine the concentration-response curve for this compound to estimate its EC50.

PKC_Assay_Workflow A Prepare Reaction Mix (Buffer, Liposomes, Substrate) B Add this compound (Varying Concentrations) A->B C Add Purified PKC Enzyme B->C D Incubate (30°C) C->D E Add [γ-³²P]ATP D->E F Incubate (30°C) E->F G Spot on P81 Paper F->G H Wash P81 Paper G->H I Scintillation Counting H->I J Data Analysis (EC50) I->J

Caption: Experimental workflow for an in vitro PKC kinase assay.
HIV-1 Latency Reversal Assay (J-Lat Cell Line Model)

The J-Lat cell lines are a widely used model for studying HIV latency. They are Jurkat T-cells that contain a latently integrated HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.

Materials:

  • J-Lat cell line (e.g., J-Lat 10.6)

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Positive control (e.g., PMA or prostratin)

  • Negative control (DMSO vehicle)

  • Flow cytometer

Procedure:

  • Seed J-Lat cells in a 96-well plate at a density of approximately 1 x 10⁵ cells per well in complete RPMI-1640 medium.

  • Treat the cells with a range of concentrations of this compound. Include positive and negative controls.

  • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

  • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Plot the percentage of GFP-positive cells against the concentration of this compound to determine the EC50 for latency reversal.

HIV_Latency_Assay_Workflow A Seed J-Lat Cells in 96-well Plate B Treat with this compound (Varying Concentrations) A->B C Incubate for 24-48 hours B->C D Harvest and Wash Cells C->D E Resuspend for Flow Cytometry D->E F Analyze GFP Expression (Flow Cytometry) E->F G Data Analysis (EC50) F->G

Caption: Experimental workflow for an HIV latency reversal assay using J-Lat cells.

Discussion and Future Directions

The preliminary information available on this compound indicates its potential as a tool for studying PKC-mediated signaling pathways and as a lead compound for the development of HIV latency-reversing agents. However, a significant lack of quantitative data on its potency (IC50/EC50 values) for both PKC activation and HIV latency reversal is a major gap in the current understanding of this compound.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the precise IC50 and EC50 values of this compound for the activation of various PKC isoforms and for HIV latency reversal in different cellular models.

  • Mechanism of Action Studies: Elucidating the specific downstream signaling events following PKC activation by this compound and confirming its role in NF-κB activation and HIV LTR transactivation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

  • Toxicity and Off-Target Effects: Assessing the cytotoxic profile and potential off-target effects of the compound to evaluate its therapeutic index.

A thorough investigation into these areas will be crucial for determining the true potential of this compound as a research tool and a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a phorbol (B1677699) diester compound found in the seed oil of Croton tiglium.[1] Like other phorbol esters, it is a potent activator of Protein Kinase C (PKC) isozymes.[2][3] PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.[3] Phorbol esters mimic the function of endogenous diacylglycerol (DAG), a second messenger that activates conventional and novel PKC isoforms by binding to their C1 domain.[4] This leads to the translocation of PKC from the cytosol to the cell membrane and its subsequent activation.

Due to its ability to activate PKC, this compound is a valuable tool for studying PKC-mediated signaling events and their downstream consequences. This document provides detailed protocols for utilizing this compound in various cell-based and in vitro assays.

Data Presentation

ParameterValue (for PMA)Cell TypeAssayReference
EC50 38 nM - 390 nMHL-60ROS Production
Optimal Dose 2.5 µ g/application Mouse SkinTumor Promotion[5]
Concentration for PKC Down-regulation 1 µM (20h)Rat Cortical SlicesNoradrenaline Release[4][6]
Concentration for Growth Arrest 10 nMNSCLC cellsCell Proliferation[2]

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is a solid. To prepare a stock solution, dissolve the powder in DMSO. For example, to make a 1 mM stock solution, dissolve 0.517 mg of the compound (Molecular Weight: 516.62 g/mol ) in 1 mL of DMSO.[7]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is based on a generic radioactive kinase assay. Non-radioactive kits using fluorescence polarization or antibody-based detection are also commercially available and can be adapted.[8][9][10]

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC substrate peptide (e.g., neurogranin, MARCKS)

  • Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 50 µL.

  • Add the following components in order:

    • Assay buffer

    • Lipid activator (sonicate immediately before use)

    • PKC substrate peptide

    • This compound or control (e.g., DMSO vehicle) at various concentrations.

    • Purified PKC enzyme or cell lysate.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

  • Transfer the P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of Downstream Signaling (Phospho-ERK)

Activation of PKC by phorbol esters can lead to the activation of the MAPK/ERK pathway. This can be assessed by measuring the phosphorylation of ERK1/2.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate cells and grow to the desired confluency.

  • Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 5-60 minutes). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

Signaling Pathway of PKC Activation by this compound

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_mem PKC (active) Downstream Downstream Targets (e.g., MAPK/ERK pathway) PKC_mem->Downstream phosphorylates DAG Diacylglycerol (DAG) PS Phosphatidylserine (PS) PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocation TPI 12-O-Tiglylphorbol- 13-isobutyrate TPI->PKC_cyto binds to C1 domain

Caption: PKC activation by this compound.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Cell Culture (e.g., 24h) A->B C 3. Serum Starvation (optional) B->C D 4. Treat with this compound (Dose-Response and Time-Course) C->D E 5. Cell Lysis or Endpoint Assay D->E F 6. Data Analysis E->F

Caption: General workflow for a cell-based assay.

Logical Relationship of PKC Activation and Cellular Responses

Logical_Relationship PKC_Activation PKC Activation Gene_Expression Altered Gene Expression PKC_Activation->Gene_Expression Cell_Migration Changes in Cell Migration PKC_Activation->Cell_Migration Cell_Proliferation Modulation of Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Differentiation Induction of Cell Differentiation Gene_Expression->Cell_Differentiation

Caption: Downstream effects of PKC activation.

References

Application Notes and Protocols for 12-O-Tiglylphorbol-13-isobutyrate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a phorbol (B1677699) ester, a class of naturally occurring compounds known for their potent biological activities. Like its well-studied analog, 12-O-tetradecanoylphorbol-13-acetate (TPA or PMA), this compound is a powerful activator of Protein Kinase C (PKC). This activity makes it a valuable tool in biomedical research for studying a wide array of cellular processes. In vitro, it is utilized to induce cell differentiation, promote cell proliferation, and investigate signal transduction pathways. These application notes provide an overview of the effective concentrations and detailed protocols for the use of this compound and its analogs in various in vitro assays.

Note: Specific quantitative data for this compound is limited in the current scientific literature. The concentrations and protocols provided herein are primarily based on studies conducted with the closely related and extensively researched phorbol ester, TPA/PMA. Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Mechanism of Action: Protein Kinase C (PKC) Activation

Phorbol esters like this compound mimic the function of endogenous diacylglycerol (DAG), a key second messenger in cellular signaling. By binding to the C1 domain of conventional and novel PKC isozymes, they induce a conformational change that activates the kinase. This activation leads to the phosphorylation of a multitude of downstream protein substrates, triggering a cascade of cellular responses including cell proliferation, differentiation, and apoptosis.

TPA_PKC_Pathway TPA This compound (or TPA/PMA) PKC Protein Kinase C (PKC) TPA->PKC activates Downstream Downstream Substrates PKC->Downstream phosphorylates Response Cellular Responses (Differentiation, Proliferation, etc.) Downstream->Response leads to

Caption: Signaling pathway of this compound.

Data Presentation: Effective Concentrations in In Vitro Assays

The following table summarizes the effective concentrations of TPA/PMA reported in the literature for various in vitro assays. This data can be used as a reference for designing experiments with this compound.

Cell LineAssay TypeEffective Concentration (TPA/PMA)Reference
HL-60 (Human promyelocytic leukemia)Differentiation to macrophages5 - 100 ng/mL[1][2]
THP-1 (Human monocytic leukemia)Differentiation to macrophages5 - 100 ng/mL
Glomerular Mesangial CellsDNA Synthesis (Proliferation)ED50: 7 ng/mL
Human MelanocytesDNA Synthesis (Proliferation)10 ng/mL
293 cells (Human embryonic kidney)PKC Activation (Western Blot)200 nM (approx. 123 ng/mL) for 20-30 min
Breast Cancer Cell LinesCell MigrationNot specified
Human Peripheral Blood LymphocytesT-cell Activation (with Ionomycin)Not specified

Experimental Protocols

Preparation of Stock Solution

Phorbol esters are typically dissolved in a polar organic solvent.

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Procedure:

    • Prepare a stock solution of 1 to 10 mg/mL in DMSO.

    • Vortex to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Cell Differentiation Assay (Example: HL-60 or THP-1 cells)

This protocol describes the induction of monocytic differentiation in leukemia cell lines.

  • Materials:

    • HL-60 or THP-1 cells

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution

    • 6-well or 24-well tissue culture plates

    • Phosphate-buffered saline (PBS)

    • Reagents for assessing differentiation (e.g., Wright-Giemsa stain for morphology, antibodies for flow cytometry analysis of surface markers like CD11b or CD14).

  • Procedure:

    • Seed the cells at a density of 2 x 10^5 cells/mL in the tissue culture plates.

    • Prepare a working solution of this compound in complete culture medium. Based on TPA data, a starting concentration range of 5-100 ng/mL is recommended.

    • Add the working solution to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment dose).

    • Incubate the cells for 48 to 96 hours at 37°C in a humidified 5% CO2 incubator.

    • Assess cell differentiation by observing morphological changes (adherence to the plate, spreading), or by using specific assays such as flow cytometry for surface marker expression.

Cell Proliferation/Viability Assay (Example: MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well tissue culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat the cells with a range of concentrations of this compound. Include vehicle controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Prepare this compound Working Solutions Compound_Prep->Treatment Incubation Incubation (24-96 hours) Treatment->Incubation Assay Perform Assay (e.g., MTT, Flow Cytometry) Incubation->Assay Data Data Acquisition & Analysis Assay->Data

Caption: General experimental workflow for in vitro assays.

Protein Kinase C (PKC) Activation Assay (Western Blot for Phospho-Substrates)

This protocol assesses the activation of PKC by detecting the phosphorylation of its downstream substrates.

  • Materials:

    • Cells of interest

    • Serum-free medium

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against a phosphorylated PKC substrate (e.g., Phospho-MARCKS) and a total protein control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with this compound at the desired concentration (e.g., 100-200 nM) for a short duration (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the level of substrate phosphorylation.

Conclusion

This compound is a potent activator of PKC and a valuable tool for in vitro research. While specific data for this compound is not abundant, the information available for its analog, TPA/PMA, provides a strong foundation for experimental design. Researchers are encouraged to use the provided protocols and concentration ranges as a starting point and to optimize the conditions for their specific experimental system. Careful dose-response studies and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tetradecanoylphorbol-13-acetate (TPA), also known as phorbol (B1677699) 12-myristate 13-acetate (PMA), is a potent tumor promoter and a powerful tool in cell biology for inducing differentiation in a variety of cell types. It is particularly well-documented for its ability to induce monocytic or macrophage-like differentiation in leukemia cell lines, such as HL-60 and THP-1, and myogenic differentiation in rhabdomyosarcoma cells.[1][2][3][4] TPA's mechanism of action primarily involves the activation of protein kinase C (PKC), a key enzyme in many signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[5] These application notes provide detailed protocols and summarize key data for utilizing TPA as an inducer of cell differentiation in research and drug development settings.

Data Presentation

TPA-Induced Differentiation in Various Cell Lines
Cell LineCell TypeTPA ConcentrationTreatment DurationObserved Differentiation Markers/PhenotypesQuantitative Observations
HL-60Human Promyelocytic Leukemia32 nMUp to 48 hoursAdherence, macrophage-like morphology, aggregation, increased CD11b expression.[5][6]>90% of cells adhered to the culture vessel after 2 days.[6]
THP-1Human Monocytic LeukemiaNot specified15 minutes sufficient to induce differentiationStopped proliferation, adherence to plastic surfaces, phagocytic ability.[2]20-50 fold increase in cellular transglutaminase activity.[2]
RDHuman Embryonal Rhabdomyosarcoma100 nM50-70 hours (maximal effect)Inhibition of proliferation, increased muscle myosin expression, binding of 125I-α-bungarotoxin, appearance of myotube-like structures.[3]Drastic and reversible inhibition of proliferation.[3]
Chronic Lymphocytic Leukemia CellsHuman B-LymphocytesNot specifiedNot specifiedMorphological changes to lympho- or plasmablast stage, increased IgM synthesis.[7]70-90% of cells reached the lympho- or plasmablast stage. 20-50 fold increase in protein synthesis.[7]

Signaling Pathways

TPA is a diacylglycerol (DAG) analog that activates protein kinase C (PKC). This activation triggers a cascade of downstream signaling events that ultimately lead to changes in gene expression and the induction of a differentiated phenotype. The PKC pathway is central to TPA's effects on cell differentiation.

TPA_Signaling_Pathway TPA TPA PKC Protein Kinase C (PKC) TPA->PKC activates Downstream_Kinases Downstream Kinases (e.g., MAPK pathway) PKC->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors activate Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulate Differentiation Cell Differentiation Gene_Expression->Differentiation leads to

Caption: TPA-activated PKC signaling pathway leading to cell differentiation.

Experimental Protocols

Protocol 1: Induction of Macrophage-like Differentiation in HL-60 Cells

This protocol describes a general procedure for inducing differentiation of the human promyelocytic leukemia cell line HL-60 into macrophage-like cells using TPA.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • TPA (12-O-Tetradecanoylphorbol-13-acetate) stock solution (e.g., 1 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in a new culture plate or flask.

  • TPA Treatment: Prepare a working solution of TPA in culture medium. From a 1 mM stock solution, a final concentration of 32 nM is commonly used.[5][6] Add the TPA working solution to the cells. A vehicle control (e.g., 0.05% DMSO) should be run in parallel.[6]

  • Incubation: Incubate the cells for the desired period, typically 24 to 48 hours.[5]

  • Assessment of Differentiation:

    • Morphological Changes: Observe the cells under a phase-contrast microscope. Differentiated cells will become adherent to the culture vessel and may exhibit a more spread-out, macrophage-like morphology and form aggregates.[6]

    • Cell Adhesion Assay: Gently wash the culture vessel with PBS to remove non-adherent cells. The remaining adherent cells can be quantified by counting or by using a viability assay (e.g., MTT or crystal violet staining).

    • Marker Expression Analysis: Harvest the cells (both adherent and non-adherent for a complete picture) and analyze for the expression of differentiation markers such as CD11b by flow cytometry or western blotting.[6]

Experimental Workflow

The following diagram outlines a general workflow for an experiment involving TPA-induced cell differentiation.

Experimental_Workflow Start Start: Culture Undifferentiated Cells Seed_Cells Seed Cells for Experiment Start->Seed_Cells TPA_Treatment Treat with TPA (and vehicle control) Seed_Cells->TPA_Treatment Incubation Incubate for a Defined Period TPA_Treatment->Incubation Data_Collection Data Collection & Analysis Incubation->Data_Collection Morphology Microscopy for Morphological Changes Data_Collection->Morphology Adhesion Adhesion Assay Data_Collection->Adhesion Marker_Analysis Differentiation Marker Analysis (e.g., Flow Cytometry) Data_Collection->Marker_Analysis End End Morphology->End Adhesion->End Marker_Analysis->End

References

Application Notes and Protocols for 12-O-Tiglylphorbol-13-isobutyrate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a phorbol (B1677699) ester, a class of naturally derived compounds known for their potent biological activity. Like its well-studied analog phorbol 12-myristate 13-acetate (PMA), this compound is a powerful activator of Protein Kinase C (PKC) isozymes. This property makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of PKC signaling pathways, which are implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis. These pathways are frequently dysregulated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and protocols for the effective use of this compound in HTS assays.

Mechanism of Action

This compound mimics the function of endogenous diacylglycerol (DAG), a secondary messenger that activates conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. By binding to the C1 domain of these PKC isozymes, it induces their translocation to the cell membrane and subsequent activation. This leads to the phosphorylation of a multitude of downstream target proteins, initiating a cascade of signaling events.

Signaling Pathway

The activation of PKC by this compound triggers several downstream signaling pathways, most notably the Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation and survival.

PKC_Pathway TPA This compound PKC Protein Kinase C (conventional & novel) TPA->PKC activates Raf Raf PKC->Raf phosphorylates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription activates Response Cellular Responses (Proliferation, Differentiation, etc.) Transcription->Response

Caption: PKC signaling pathway activated by this compound.

Applications in High-Throughput Screening

This compound is a valuable tool for various HTS applications, including:

  • Primary Screens: Identifying novel inhibitors or enhancers of PKC activity.

  • Secondary Screens: Characterizing the mechanism of action of hits from primary screens.

  • Pathway Profiling: Elucidating the role of specific PKC isoforms in cellular signaling.

  • Drug Discovery: Screening for compounds that modulate PKC-dependent cellular responses.

Data Presentation: Quantitative Parameters for Phorbol Esters in HTS

While specific quantitative data for this compound is not extensively documented, the following table provides typical concentration ranges and parameters for phorbol esters like PMA in HTS assays. Researchers should perform dose-response experiments to determine the optimal concentration for this compound in their specific assay system.

ParameterValueCell Line / Assay SystemNotes
EC50 for PKC Activation 1 - 100 nMVarious Cell LinesThe effective concentration can vary significantly depending on the cell type and PKC isoform expression.
Optimal HTS Concentration 10 - 200 nMGeneral RecommendationA starting point for optimization; should be determined empirically.
Incubation Time 15 min - 48 hoursAssay DependentShort incubations are suitable for phosphorylation assays, while longer times are needed for gene expression or proliferation readouts.
Solvent DMSOStock SolutionsPrepare high-concentration stock solutions in DMSO and dilute in aqueous buffer for final assay concentrations.

Experimental Protocols

General High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for an HTS campaign using this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Plating Seed cells in microplates Compound_Addition Add compounds to cells Cell_Plating->Compound_Addition Compound_Prep Prepare compound library and controls Compound_Prep->Compound_Addition TPA_Addition Add this compound (PKC activator) Compound_Addition->TPA_Addition Incubation Incubate for defined period TPA_Addition->Incubation Detection Add detection reagents (e.g., luciferase substrate, antibody) Incubation->Detection Read_Plate Read plate (Luminescence, Fluorescence, etc.) Detection->Read_Plate Data_Analysis Analyze data and identify hits Read_Plate->Data_Analysis

Caption: General high-throughput screening workflow.

Protocol 1: Cell-Based PKC Reporter Gene Assay

This protocol describes a luciferase reporter gene assay to screen for inhibitors of PKC signaling activated by this compound.

Materials:

  • HEK293 cells stably expressing a PKC-responsive reporter construct (e.g., NF-κB or AP-1 luciferase reporter).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound (stock solution in DMSO).

  • Compound library (in DMSO).

  • 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293 reporter cells in DMEM with 10% FBS.

    • Seed 5,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls (e.g., known PKC inhibitors) in DMSO.

    • Using a liquid handler, transfer a small volume (e.g., 50 nL) of compound solution to the assay plate.

  • PKC Activation:

    • Prepare a solution of this compound in serum-free DMEM at a final concentration that elicits a submaximal response (e.g., EC80, to be determined empirically).

    • Add the this compound solution to the assay plate.

  • Incubation:

    • Incubate the plate for 6-8 hours at 37°C, 5% CO2 to allow for reporter gene expression.

  • Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (e.g., DMSO vehicle control and a positive control inhibitor).

    • Calculate the percent inhibition for each compound and identify hits based on a predefined threshold (e.g., >50% inhibition).

Protocol 2: High-Content Imaging of PKC Translocation

This protocol uses high-content imaging to screen for compounds that inhibit the translocation of a fluorescently tagged PKC isoform in response to this compound.

Materials:

  • U2OS cells stably expressing a GFP-tagged PKC isoform (e.g., PKCα-GFP).

  • McCoy's 5A medium with 10% FBS.

  • This compound (stock solution in DMSO).

  • Compound library (in DMSO).

  • 384-well black, clear-bottom imaging plates.

  • Hoechst 33342 nuclear stain.

  • High-content imaging system.

Methodology:

  • Cell Seeding:

    • Seed 2,000 U2OS-PKCα-GFP cells per well in a 384-well imaging plate and incubate overnight.

  • Compound Addition:

    • Add test compounds and controls to the assay plate using a liquid handler.

    • Incubate for 1 hour at 37°C.

  • PKC Activation:

    • Add this compound to a final concentration that induces robust PKC translocation (e.g., 100 nM).

    • Incubate for 30 minutes at 37°C.

  • Cell Staining and Fixation:

    • Add Hoechst 33342 to stain the nuclei.

    • Fix the cells with 4% paraformaldehyde.

  • Image Acquisition:

    • Acquire images of the GFP and Hoechst channels using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to segment the cytoplasm and nucleus of each cell.

    • Quantify the ratio of cytoplasmic to membrane-associated GFP fluorescence as a measure of PKC translocation.

  • Data Analysis:

    • Calculate the percent inhibition of translocation for each compound and identify hits.

Conclusion

This compound is a potent and versatile tool for interrogating PKC signaling pathways in a high-throughput screening context. The protocols and guidelines presented here provide a framework for the successful implementation of this compound in drug discovery and basic research. It is crucial to empirically determine the optimal assay conditions, including cell type, compound concentration, and incubation time, to ensure robust and reproducible results.

Application Notes and Protocols for Studying 12-O-Tiglylphorbol-13-isobutyrate (TPIB) Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in-vivo studies and established animal models for 12-O-Tiglylphorbol-13-isobutyrate (TPIB) are not extensively documented in publicly available literature. TPIB is a member of the tigliane (B1223011) diterpenoid family, which includes well-characterized Protein Kinase C (PKC) activators like prostratin (B1679730) and various phorbol (B1677699) esters. The following application notes and protocols are based on established methodologies for these analogous PKC activators. Researchers should adapt these protocols for TPIB, including initial dose-finding and toxicity studies.

Introduction to this compound (TPIB) and its Therapeutic Potential

This compound (TPIB) is a tigliane diterpenoid ester. This class of compounds is known for its ability to activate Protein Kinase C (PKC), a family of enzymes crucial in various signal transduction cascades.[1] PKC isoforms play significant roles in cellular processes including gene expression, cell proliferation, and immune response.[2][3]

The activation of specific PKC isoforms is a promising therapeutic strategy for several diseases. For instance, PKC activators are being investigated for:

  • Alzheimer's Disease (AD): PKC activation can stimulate the non-amyloidogenic α-secretase pathway for processing the amyloid precursor protein (APP), reducing the production of amyloid-beta (Aβ) peptides that form plaques in the brain.[4][5] Studies with PKC activators like bryostatin-1 (B1241195) have shown improved cognition and reduced Aβ pathology in transgenic mouse models of AD.[6][7]

  • HIV Latency Reversal: The latent reservoir of HIV-1 in quiescent T-cells is a major barrier to curing the infection. PKC activators, such as prostratin, can reactivate latent HIV expression, making infected cells visible to the immune system and antiviral drugs.[8][9] This "shock and kill" strategy is a leading area of HIV cure research.

Given its structural similarity to other known PKC activators, TPIB is a candidate for investigation in similar therapeutic contexts. The following sections provide a framework for preclinical evaluation of TPIB in relevant animal models.

Signaling Pathway of PKC Activators

PKC activators like tigliane diterpenoids mimic the function of the endogenous second messenger diacylglycerol (DAG).[1] They bind to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase domain.[2] This leads to the phosphorylation of numerous downstream substrates, triggering diverse cellular responses.

PKC_Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Generates PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrates Downstream Substrates PKC_active->Substrates Phosphorylates NFkB NF-κB Activation Gene_Expression Gene Expression (e.g., HIV LTR, Pro-survival genes) NFkB->Gene_Expression Induces Receptor GPCR / RTK Receptor->PLC Activates TPIB TPIB / Phorbol Ester TPIB->PKC_inactive Binds & Activates DAG->PKC_inactive Binds & Activates Substrates->NFkB Leads to Cellular_Response Cellular Responses (Synaptogenesis, Latency Reversal, etc.) Substrates->Cellular_Response Leads to

Caption: PKC signaling pathway activated by TPIB or other phorbol esters.

Recommended Animal Models

For Alzheimer's Disease Research: APP/PS1 Transgenic Mouse
  • Model: APPswe, PSEN1dE9 (APP/PS1) double transgenic mice.

  • Rationale: These mice co-express a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PSEN1dE9). They develop age-dependent accumulation of cerebral Aβ, amyloid plaques, and cognitive deficits, mimicking key aspects of human AD pathology.[4][6] This makes them a suitable model for evaluating therapies aimed at reducing Aβ pathology and improving memory.

  • Use Case: To assess the efficacy of TPIB in improving learning and memory and reducing AD-like neuropathology.

For HIV Latency Research: SCID-hu (Thy/Liv) Mouse
  • Model: Severe Combined Immunodeficient (SCID) mice surgically implanted with human fetal thymus and liver tissue (Thy/Liv).

  • Rationale: The human implant develops into a functional human thymus-like organ that supports the differentiation of human T-cells. This "humanized" model can be infected with HIV-1, leading to the establishment of a latent viral reservoir in quiescent human T-cells.[8][10] It provides a unique in-vivo system to test the ability of latency-reversing agents to reactivate viral expression from this reservoir.

  • Use Case: To evaluate the potential of TPIB to reactivate latent HIV-1 expression in a human lymphoid organ environment.

Experimental Protocols

Protocol 1: Evaluating TPIB in an Alzheimer's Disease (APP/PS1) Mouse Model

This protocol is adapted from studies using the PKC activator bryostatin-1.[6][11][12]

A. Objective: To assess the effect of TPIB on cognitive function and amyloid plaque burden in APP/PS1 transgenic mice.

B. Materials:

  • APP/PS1 transgenic mice and wild-type littermate controls (e.g., 9-12 months of age).

  • This compound (TPIB).

  • Vehicle (e.g., sterile saline, PBS, or a solution determined by TPIB's solubility).

  • Oral gavage needles (20-22 gauge, flexible).

  • Morris Water Maze (MWM) apparatus.

  • Equipment for euthanasia and tissue collection.

  • Reagents for ELISA (Aβ40, Aβ42), Western blotting (PKC isoforms, synaptic markers like PSD-95), and histology (Thioflavin-S staining).

C. Procedure:

  • TPIB Formulation: Prepare a stock solution of TPIB in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the chosen vehicle. Perform preliminary studies to ensure solubility and stability.

  • Animal Groups: Divide mice into four groups (n=10-15 per group):

    • Group 1: Wild-type (WT) + Vehicle

    • Group 2: APP/PS1 + Vehicle

    • Group 3: APP/PS1 + Low Dose TPIB

    • Group 4: APP/PS1 + High Dose TPIB

  • Dosing and Administration:

    • Based on studies with bryostatin-1, a starting point for oral administration could be in the µg/kg range.[12] A two-week dosing regimen is suggested.[6][11]

    • Administer TPIB or vehicle via oral gavage daily for 14 days.

  • Behavioral Testing (Morris Water Maze):

    • Begin MWM testing on Day 8 of treatment and continue for 5-6 consecutive days.

    • Acquisition Phase: Four trials per day. Place the mouse in the water facing the wall from one of four starting positions. Record the latency to find the hidden platform (max 60 seconds). Guide the mouse to the platform if it fails to find it.

    • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Euthanasia and Tissue Collection:

    • 24 hours after the final behavioral test, euthanize the mice.

    • Perfuse with ice-cold PBS.

    • Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and fix the other in 4% paraformaldehyde for histology.

  • Endpoint Analysis:

    • Biochemical: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA. Analyze levels of PKC isoforms, synaptic markers (PSD-95, synaptophysin), and neurotrophic factors (BDNF) by Western blot.[13]

    • Histological: Section the fixed hemisphere and perform Thioflavin-S staining to quantify amyloid plaque area in the cortex and hippocampus.[12]

Protocol 2: Evaluating TPIB for HIV Latency Reversal in SCID-hu Mice

This protocol is based on studies using the PKC activator prostratin.[8][10][14]

A. Objective: To determine if TPIB can induce HIV-1 expression from latently infected human cells within the Thy/Liv implant of SCID-hu mice.

B. Materials:

  • SCID-hu (Thy/Liv) mice.

  • HIV-1 viral stock (e.g., NL4-3).

  • This compound (TPIB).

  • Vehicle (e.g., sterile PBS with low percentage DMSO).

  • Sterile syringes and needles (27-30 gauge).

  • Collagenase type IV.

  • Reagents for flow cytometry: antibodies against human CD4, CD8, CD69, and intracellular HIV-1 p24 Gag.

  • Reagents for RT-qPCR to measure HIV-1 RNA.

C. Procedure:

  • Establishment of Latent Infection:

    • Inoculate the Thy/Liv implant directly with HIV-1.

    • Allow infection to proceed for 3-5 weeks to establish a pool of latently infected cells.

  • TPIB Formulation: Prepare a sterile, injectable solution of TPIB in a suitable vehicle.

  • Animal Groups:

    • Group 1: HIV-infected + Vehicle

    • Group 2: HIV-infected + TPIB

  • Dosing and Administration:

    • Administer a single dose of TPIB or vehicle via intraperitoneal (IP) injection. A dose range for prostratin has been explored in vitro (0.1-10 µM), which can inform initial in-vivo dose-finding studies.[15]

  • Harvesting Human Cells:

    • 48-72 hours post-injection, euthanize the mice and aseptically remove the Thy/Liv implants.

    • Mechanically dissociate the implants and digest with collagenase to create a single-cell suspension of human thymocytes.

  • Endpoint Analysis:

    • Flow Cytometry: Stain the isolated cells for surface markers (CD4, CD8, CD69) to assess T-cell activation. Then, fix, permeabilize, and stain for intracellular HIV-1 p24 Gag protein. An increase in the percentage of p24+ cells in the TPIB-treated group compared to the vehicle group indicates latency reversal.

    • RT-qPCR: Extract RNA from a portion of the isolated cells and perform reverse transcription quantitative PCR to measure levels of cell-associated HIV-1 RNA, another indicator of viral reactivation.

Quantitative Data from Analogous Compound Studies

The following tables summarize data from studies on bryostatin-1 and prostratin, providing a reference for designing experiments and interpreting potential results for TPIB.

Table 1: Summary of In-Vivo Efficacy of Bryostatin-1 in an Alzheimer's Disease Mouse Model

Parameter Description Reference
Animal Model APPswe, PSEN1dE9 (APP/PS1) Transgenic Mice [4][6][11]
Compound Bryostatin-1 [4][6][11]
Dose & Route 30 µg/kg (IP, twice weekly) or 5 µ g/mouse (oral, daily) [7][12]
Treatment Duration 2 weeks (acute oral) to 12 weeks (chronic IP) [6][7][12]

| Key Findings | - Significantly improved memory in the Morris water maze.[6][11] - Reduced amyloid plaque formation in the cortex and hippocampus.[4][12] - Prevented synaptic loss and increased levels of synaptic proteins.[7] - Increased levels of activated PKCε in the brain.[13] |

Table 2: Summary of Ex-Vivo/In-Vivo Efficacy of Prostratin in HIV Latency Models

Parameter Description Reference
Model System SCID-hu (Thy/Liv) mice with latent HIV infection [8][10]
Compound Prostratin [8][10]
Concentration/Dose 1 µM (ex vivo stimulation of isolated cells) [14]

| Key Findings | - Efficiently reactivated HIV expression from latently infected human thymocytes and peripheral T-cells isolated from the mouse model.[8][10] - Induced viral expression without causing significant T-cell proliferation, a desirable trait for a latency-reversing agent.[9] - Upregulated the early T-cell activation marker CD69.[14] |

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical in-vivo evaluation of a novel compound like TPIB.

Experimental_Workflow cluster_Endpoints Endpoint Analysis Start Start Hypothesis Hypothesis: TPIB will show efficacy in AD or as an HIV latency-reversing agent Start->Hypothesis Model_Selection Animal Model Selection (e.g., APP/PS1 or SCID-hu) Hypothesis->Model_Selection Pre_Studies Preliminary Studies: Solubility, Formulation, Dose-Ranging, Toxicity Model_Selection->Pre_Studies Grouping Animal Grouping & Randomization Pre_Studies->Grouping Administration Compound Administration (TPIB vs. Vehicle) Grouping->Administration Endpoint_Collection Endpoint Data Collection Administration->Endpoint_Collection Behavioral Behavioral Tests (e.g., MWM) Endpoint_Collection->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) Endpoint_Collection->Biochemical Cellular Cellular Assays (Flow Cytometry) Endpoint_Collection->Cellular Analysis Data Analysis & Interpretation Conclusion Conclusion & Future Directions Analysis->Conclusion End End Conclusion->End Behavioral->Analysis Biochemical->Analysis Cellular->Analysis

Caption: General workflow for in-vivo testing of TPIB.

References

Application Notes and Protocols: Utilizing 12-O-Tiglylphorbol-13-isobutyrate for MAPK Pathway Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate, a member of the phorbol (B1677699) ester family and commonly referred to as TPA (12-O-tetradecanoylphorbol-13-acetate) or PMA (phorbol 12-myristate 13-acetate) in scientific literature, is a highly potent activator of Protein Kinase C (PKC). Its ability to mimic the endogenous signaling molecule diacylglycerol (DAG) makes it an invaluable tool for studying a multitude of cellular processes, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, inflammation, and apoptosis, and its dysregulation is implicated in numerous diseases, including cancer.

These application notes provide detailed protocols and supporting data for the use of this compound to robustly and reliably activate the MAPK cascades—specifically the ERK1/2, JNK, and p38 pathways—in various cell models.

Mechanism of Action: TPA-Induced MAPK Activation

This compound diffuses across the cell membrane and directly binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] Activated PKC then initiates a downstream signaling cascade that culminates in the activation of the MAPK pathways. The canonical pathway leading to ERK1/2 activation involves PKC-dependent phosphorylation and activation of the Raf kinase, which in turn phosphorylates and activates MEK1/2.[1] Activated MEK1/2 then phosphorylates ERK1/2 on specific threonine and tyrosine residues, leading to its activation.[2] TPA has also been shown to induce the phosphorylation and activation of the JNK and p38 MAPK pathways, often with distinct kinetics.[3][4]

TPA_MAPK_Pathway TPA 12-O-Tiglylphorbol- 13-isobutyrate (TPA) PKC Protein Kinase C (PKC) TPA->PKC Raf Raf PKC->Raf JNK JNK PKC->JNK p38 p38 PKC->p38 MEK12 MEK1/2 Raf->MEK12 ERK12 ERK1/2 MEK12->ERK12 Downstream Downstream Cellular Responses ERK12->Downstream JNK->Downstream p38->Downstream

Diagram 1: TPA-induced MAPK signaling cascade.

Data Presentation: Quantitative Analysis of TPA-Mediated MAPK Activation

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of TPA on the phosphorylation of key MAPK pathway components in different cell lines.

Table 1: Dose-Response of TPA on MAPK Pathway Activation

Cell LineTPA ConcentrationTreatment TimeTarget ProteinFold Increase in Phosphorylation (vs. Control)Reference
Jurkat200 nM20 minp44/42 MAPK (Erk1/2)Significant Increase[5]
RD100 nM30 min - 7 hrPhospho-ERKs~2.3[3]
RD100 nM30 min - 7 hrPhospho-JNK/p46~8.6[3]
RD100 nM30 min - 7 hrPhospho-p38~2.4[3]
A549100 nM30 minp-ERK1/2Peak Activation[4]
A549100 nM1 hrp-p38Peak Activation[4]
A549100 nM1 hrp-JNK1/2Peak Activation[4]
HeLa10-1000 nM24 hrLMTK2 (downstream target)EC50 of 110 nM[6]

Table 2: Time-Course of TPA-Induced MAPK Phosphorylation

Cell LineTPA ConcentrationTime PointTarget ProteinFold Increase in Phosphorylation (vs. Control)Reference
mES cells1 µM10 minPhospho-PKCIncreased[7]
mES cells1 µM10 minPhospho-ERKIncreased[7]
mES cells1 µM30 minPhospho-PKCSustained Increase[7]
mES cells1 µM30 minPhospho-ERKSustained Increase[7]
mES cells1 µM1 hrPhospho-PKCSustained Increase[7]
mES cells1 µM1 hrPhospho-ERKSustained Increase[7]
HeLaNot Specified15 minPhospho-CREB/ATF1Rapid Increase[8]
HeLaNot Specified30 minPhospho-ERKPeak Activation[8]
RD100 nM30 min - 7 hrPhospho-ERKs, p38, JNKSustained Increase[3]

Experimental Protocols

Protocol 1: General Procedure for TPA-Induced MAPK Activation and Analysis by Western Blotting

This protocol provides a general framework for stimulating cultured cells with TPA and subsequently analyzing the phosphorylation status of MAPK proteins (ERK1/2, JNK, p38) by Western blotting.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Analysis A 1. Seed cells and grow to 70-80% confluency B 2. Serum-starve cells (e.g., 4-12 hours) A->B C 3. Treat with TPA at desired concentration and time B->C D 4. Wash cells with ice-cold PBS C->D E 5. Lyse cells in buffer with protease/phosphatase inhibitors D->E F 6. Quantify protein concentration (e.g., BCA assay) E->F G 7. Prepare samples and run SDS-PAGE F->G H 8. Transfer proteins to PVDF membrane G->H I 9. Block membrane and incubate with primary antibody (p-MAPK) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect with ECL and image J->K L 12. Strip and re-probe for total MAPK (loading control) K->L M 13. Densitometry analysis to quantify phosphorylation L->M

Diagram 2: General workflow for Western blot analysis.

Materials:

  • This compound (TPA) stock solution (e.g., 1.6 mM in DMSO)[9]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total ERK1/2, JNK, and p38)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • To reduce basal MAPK activity, serum-starve the cells for 4-12 hours prior to treatment.[10]

    • Prepare working solutions of TPA in serum-free medium. A final concentration range of 10-200 nM is a good starting point for many cell lines.[5][6]

    • Treat cells with TPA for the desired time points (e.g., 15 min, 30 min, 1 hr, 6 hr). Include a vehicle control (e.g., DMSO).[7][8]

  • Sample Preparation:

    • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[11]

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[11]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11]

  • Western Blotting and Analysis:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • For normalization, strip the membrane and re-probe with an antibody against the total (pan) form of the MAPK.[10]

    • Quantify the band intensities using densitometry software.

Protocol 2: Use of Inhibitors to Confirm Pathway Specificity

To confirm that TPA-induced MAPK activation is mediated by PKC, specific inhibitors can be used.

Materials:

  • PKC inhibitor (e.g., Gö 6983)[12]

  • MEK1/2 inhibitor (e.g., PD98059 or U0126)[5][13]

Procedure:

  • Follow the general protocol for cell culture and serum starvation.

  • Pre-incubate the cells with the inhibitor at its effective concentration for a specified time (e.g., 1 hour) before adding TPA.

  • Proceed with TPA treatment and subsequent Western blot analysis as described in Protocol 1.

  • Compare the levels of MAPK phosphorylation in cells treated with TPA alone versus those pre-treated with the inhibitor. A significant reduction in phosphorylation in the inhibitor-treated samples confirms the involvement of the targeted kinase.

Inhibitor_Logic TPA TPA PKC PKC TPA->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Response Cellular Response ERK->Response Go6983 Gö 6983 (PKC Inhibitor) Go6983->PKC PD98059 PD98059 (MEK Inhibitor) PD98059->MEK

Diagram 3: Logic of using inhibitors to dissect the pathway.

Troubleshooting and Considerations

  • High Basal MAPK Activity: Ensure adequate serum starvation to minimize background phosphorylation.

  • No or Weak Signal: Confirm the bioactivity of the TPA stock. Optimize antibody concentrations and ECL substrate sensitivity.

  • Cell Type Specificity: The optimal concentration of TPA and the kinetics of MAPK activation can vary significantly between cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.

  • TPA Stability: TPA is light-sensitive and should be stored protected from light. Prepare fresh working solutions from a frozen stock for each experiment.[9]

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a robust tool to investigate the intricate roles of the MAPK signaling pathway in various biological and pathological contexts.

References

Application Notes and Protocols for 12-O-Tiglylphorbol-13-isobutyrate (TPIB) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation, storage, and handling of a stock solution of 12-O-Tiglylphorbol-13-isobutyrate (TPIB), a potent phorbol (B1677699) ester and protein kinase C (PKC) activator. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results while maintaining laboratory safety.

Physicochemical and Safety Data

A summary of the key quantitative data for TPIB is presented in Table 1. This information is essential for accurate stock solution preparation and for understanding the safety profile of the compound.

PropertyValueSource
Molecular Weight 516.62 g/mol [1][2]
Molecular Formula C₂₉H₄₀O₈[1][2]
Appearance White to off-white powder[3]
Solubility Soluble in DMSO, ethanol, acetone, ethyl acetate, and methylene (B1212753) chloride. Practically insoluble in water.[4]
Storage of Solid Store at -20°C, protected from light.[2][4]
Storage of Stock Solution Store at -20°C in the dark. Avoid frequent freeze-thaw cycles.[4]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[1]

Experimental Protocols

This section details the materials required and the step-by-step procedure for preparing a TPIB stock solution. The protocol is based on established methods for handling and preparing solutions of phorbol esters like Phorbol 12-myristate 13-acetate (PMA), which shares similar chemical properties.[4][5]

Materials
  • This compound (TPIB) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Stock Solution Preparation (10 mM in DMSO)
  • Safety First : Before handling TPIB, ensure you are wearing appropriate PPE. Phorbol esters are potent tumor promoters and should be handled with extreme caution in a chemical fume hood.[3]

  • Weighing TPIB : Accurately weigh the desired amount of TPIB powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of TPIB.

  • Dissolution :

    • Aseptically add the weighed TPIB powder to a sterile, light-protecting vial.

    • Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution with 5.17 mg of TPIB, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly until the TPIB is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary, but avoid excessive heat.[5]

  • Aliquoting and Storage :

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[4]

    • Store the aliquots at -20°C in the dark. When stored properly, DMSO stock solutions of phorbol esters are stable for at least 6 months.[5]

Preparation of Working Solutions

The working concentration of TPIB will vary depending on the cell type and experimental application. Phorbol esters are typically active in the nanomolar (nM) to low micromolar (µM) range.[1][4]

  • Thawing : Thaw a single aliquot of the 10 mM TPIB stock solution at room temperature.

  • Dilution : Perform serial dilutions of the stock solution in an appropriate sterile solvent (e.g., cell culture medium) to achieve the desired final working concentration.

    • Example for a 100 nM working solution : Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., 1 µL of stock in 10 mL of medium) to get a 1 µM intermediate solution. Then dilute this intermediate solution 1:10 (e.g., 1 mL of intermediate in 9 mL of medium) to get the final 100 nM working solution.

  • Application : Add the final working solution to your experimental system (e.g., cell culture). Ensure thorough mixing.

  • Disposal : Any unused diluted solution should be disposed of according to your institution's hazardous waste disposal guidelines. Phorbol esters can be inactivated with a 5% sodium hypochlorite (B82951) solution.[3]

Diagrams

TPIB Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of a TPIB stock solution.

TPIB_Stock_Preparation Workflow for TPIB Stock Solution Preparation start Start weigh Weigh TPIB Powder (in fume hood) start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Light-Protecting Tubes vortex->aliquot store Store at -20°C (Dark) aliquot->store end End store->end

Caption: A flowchart outlining the preparation of a TPIB stock solution.

TPIB Signaling Pathway Activation

This diagram provides a simplified overview of the canonical signaling pathway activated by phorbol esters like TPIB.

TPIB_Signaling Simplified TPIB Signaling Pathway tpib TPIB (Phorbol Ester) pkc Protein Kinase C (PKC) tpib->pkc Activates substrates Downstream Substrates pkc->substrates Phosphorylates response Cellular Responses (e.g., Differentiation, Proliferation) substrates->response Leads to

Caption: TPIB activates PKC, leading to downstream cellular responses.

References

Application Notes and Protocols: Phorbol Esters in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Protein Kinase C (PKC) activation and modulation of neuronal function.

Disclaimer: Direct experimental data on the specific applications of 12-O-Tiglylphorbol-13-isobutyrate in neuroscience is limited in publicly available literature. The following application notes and protocols are based on the well-documented use of structurally similar and functionally related phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), which are potent activators of Protein Kinase C (PKC). These compounds serve as valuable tools for investigating the role of PKC and other signaling pathways in neuronal processes.

Introduction

Phorbol esters are a class of naturally occurring compounds that act as potent agonists of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for a multitude of cellular signaling pathways. In neuroscience, phorbol esters are instrumental in dissecting the molecular mechanisms underlying neurotransmitter release, synaptic plasticity, neuronal excitability, and cell survival. By mimicking the action of the endogenous second messenger diacylglycerol (DAG), phorbol esters provide a powerful means to pharmacologically manipulate PKC activity and study its downstream effects on neuronal function.

Key Applications in Neuroscience

  • Modulation of Neurotransmitter Release: Phorbol esters are widely used to study the mechanisms of neurotransmitter exocytosis. Activation of PKC by phorbol esters has been shown to enhance both spontaneous and evoked neurotransmitter release from various neuronal preparations.[1] This effect is mediated, in part, by the phosphorylation of key proteins in the presynaptic terminal involved in vesicle docking, priming, and fusion.[2]

  • Regulation of Neuronal Excitability: Phorbol esters can alter the electrical properties of neurons by modulating the activity of various ion channels. For instance, PKC activation has been implicated in the regulation of potassium channels, which can affect neuronal firing patterns and excitability.[3]

  • Induction of Synaptic Plasticity: PKC is a key enzyme in the signaling cascades that lead to long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. Phorbol esters can be used to pharmacologically induce or modulate these forms of synaptic plasticity.

  • Neuroprotection and Apoptosis: The PKC signaling pathway plays a complex role in neuronal survival and death. Phorbol ester-mediated activation of certain PKC isoforms has been shown to protect neurons from apoptotic cell death induced by various stressors.

  • Investigation of PKC Isoform-Specific Functions: The use of different phorbol esters with varying affinities for PKC isoforms, in conjunction with molecular tools, allows for the investigation of the specific roles of individual PKC isoforms in neuronal processes.

Quantitative Data on Phorbol Ester Activity

The following table summarizes the effective concentrations of commonly used phorbol esters in various neuroscience applications.

Phorbol EsterApplicationPreparationEffective ConcentrationReference
Phorbol 12,13-dibutyrate (PDBu)Enhancement of Neurotransmitter ReleaseRat Brain Cortical Slices0.1 - 3.0 µM[4]
Phorbol 12-myristate 13-acetate (PMA)Inhibition of Phosphoinositide HydrolysisPrimary Neuronal Cultures~1 µM[5]
12-O-Tetradecanoylphorbol-13-acetate (TPA)Increased Insulin (B600854) BindingAstrocytic Glial Cells50 nM[6]
4β-Phorbol 12,13-dibutyrate (β-PDBu)Alteration of Electrophysiological ResponsesRat Hippocampal SliceNot specified[7]

Signaling Pathways

Phorbol esters primarily exert their effects by binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This initiates a cascade of phosphorylation events that modulate the function of numerous downstream targets.

Phorbol_Ester_PKC_Activation cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Phorbol_Ester Phorbol Ester PKC Inactive PKC (Cytosol) Phorbol_Ester->PKC Recruits & Activates PKC_active Active PKC (Membrane) PKC->PKC_active Translocation Ion_Channels Ion Channels PKC_active->Ion_Channels Phosphorylates Neurotransmitter_Release Neurotransmitter Release Machinery PKC_active->Neurotransmitter_Release Phosphorylates Gene_Expression Gene Expression PKC_active->Gene_Expression Regulates DAG Diacylglycerol (DAG) DAG->PKC Recruits & Activates PLC PLC PLC->DAG Generates GPCR GPCR GPCR->PLC Activates Ligand Ligand Ligand->GPCR Activation

Caption: Phorbol Ester-Mediated Activation of Protein Kinase C (PKC).

Recent evidence also points to a direct, PKC-independent mechanism of action for phorbol esters on presynaptic function through the vesicle priming protein Munc13.[8][9]

Phorbol_Ester_Munc13_Activation cluster_presynaptic Presynaptic Terminal Phorbol_Ester Phorbol Ester Munc13_inactive Inactive Munc13 Phorbol_Ester->Munc13_inactive Binds to C1 domain Munc13_active Active Munc13 Munc13_inactive->Munc13_active Conformational Change Vesicle_Priming Synaptic Vesicle Priming Munc13_active->Vesicle_Priming Promotes Neurotransmitter_Release Enhanced Neurotransmitter Release Vesicle_Priming->Neurotransmitter_Release

Caption: PKC-Independent Action of Phorbol Esters on Munc13.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay from Rat Brain Synaptosomes

This protocol describes a method to measure the effect of phorbol esters on the release of neurotransmitters from isolated nerve terminals (synaptosomes).[1]

Materials:

  • Rat brain tissue (e.g., cerebral cortex, hippocampus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 1.3 mM CaCl2), gassed with 95% O2/5% CO2

  • Phorbol ester stock solution (e.g., PDBu in DMSO)

  • Depolarizing solution (Krebs-Ringer buffer with elevated K+, e.g., 40 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

  • Radio-labeled neurotransmitter or HPLC system for detection of endogenous neurotransmitters

  • Scintillation counter or HPLC detector

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in Krebs-Ringer buffer.

  • Phorbol Ester Treatment:

    • Pre-incubate the synaptosomal suspension with the desired concentration of the phorbol ester (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Neurotransmitter Release:

    • Aliquot the synaptosome suspension into tubes.

    • To measure basal release, add an equal volume of Krebs-Ringer buffer.

    • To measure evoked release, add an equal volume of the depolarizing solution (high K+).

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Terminate the release by rapid centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Quantification:

    • Collect the supernatant containing the released neurotransmitter.

    • Quantify the amount of neurotransmitter in the supernatant using either liquid scintillation counting (for radiolabeled neurotransmitters) or HPLC with an appropriate detector.

  • Data Analysis:

    • Express the released neurotransmitter as a percentage of the total neurotransmitter content in the synaptosomes.

    • Compare the release in the presence of the phorbol ester to the vehicle control.

Protocol 2: Electrophysiological Recording in Acute Hippocampal Slices

This protocol outlines a method for recording the effects of phorbol esters on neuronal excitability and synaptic transmission in acute brain slices.[3][7]

Materials:

  • Young adult rat or mouse

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM MgSO4, 2 mM CaCl2, gassed with 95% O2/5% CO2

  • Sucrose-based cutting solution: 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM glucose, 0.5 mM CaCl2, 7 mM MgCl2, gassed with 95% O2/5% CO2

  • Vibrating microtome

  • Recording chamber for brain slices

  • Patch-clamp or field potential recording setup

  • Phorbol ester stock solution

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Cut 300-400 µm thick hippocampal slices using a vibrating microtome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

    • Obtain stable baseline recordings of neuronal activity (e.g., whole-cell patch-clamp recordings of membrane potential or postsynaptic currents, or field potential recordings of synaptic responses).

  • Phorbol Ester Application:

    • Bath-apply the desired concentration of the phorbol ester in aCSF to the slice.

    • Monitor the changes in neuronal activity during and after the application of the phorbol ester.

  • Data Analysis:

    • Analyze the changes in various electrophysiological parameters, such as resting membrane potential, input resistance, action potential firing frequency, and the amplitude and kinetics of synaptic currents or potentials.

    • Compare the data before, during, and after phorbol ester application.

Experimental_Workflow_Neurotransmitter_Release Start Start: Rat Brain Tissue Homogenization Homogenize in Sucrose Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (17,000 x g) Supernatant1->Centrifugation2 Synaptosomes Resuspend Synaptosomes in Krebs-Ringer Centrifugation2->Synaptosomes Phorbol_Ester_Incubation Incubate with Phorbol Ester Synaptosomes->Phorbol_Ester_Incubation Depolarization Induce Release (e.g., High K+) Phorbol_Ester_Incubation->Depolarization Termination Terminate Release (Centrifugation) Depolarization->Termination Quantification Quantify Neurotransmitter in Supernatant Termination->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for Neurotransmitter Release Assay.

References

Measuring Protein Kinase C Activity with 12-O-Tiglylphorbol-13-isobutyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of PKC is a key event in signal transduction, often initiated by the generation of diacylglycerol (DAG). Phorbol (B1677699) esters, such as 12-O-Tiglylphorbol-13-isobutyrate, are potent analogs of DAG that can directly bind to and activate conventional and novel PKC isoforms. This makes them invaluable tools for studying PKC function and for the screening of potential therapeutic agents that modulate the PKC signaling pathway.

This compound is a phorbol diester constituent of Croton tiglium L. seed oil (croton oil).[1][2] Like other phorbol esters, it is anticipated to activate PKC by binding to the C1 domain of the enzyme, inducing its translocation to the cell membrane and subsequent activation.[3][4] These application notes provide a comprehensive guide to utilizing this compound for the measurement of PKC activity, including detailed protocols for various assay formats and a summary of expected outcomes based on data from analogous phorbol esters.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the widely studied and structurally related phorbol esters, Phorbol 12-myristate 13-acetate (PMA/TPA) and Phorbol 12,13-dibutyrate (PDBu). These values can serve as a starting point for optimizing assays with this compound. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific experimental system.

Table 1: Binding Affinities (Kd) of PDBu for PKC Isoforms

PKC IsoformKd (nM)
α1.6 - 18
β11.6 - 18
β21.6 - 18
γ1.6 - 18
δ1.6 - 18
ε1.6 - 18
ζNo specific binding

Data derived from studies using [3H]PDBu binding assays. The range reflects variations observed under different experimental conditions (e.g., presence or absence of calcium).[4]

Table 2: IC50 Values of Phorbol Esters for Competition with [3H]PDBu Binding

Phorbol EsterPKC IsoformIC50 (nM)
PDBuAll (except ζ)2 - 70
PMA (TPA)All (except ζ)2 - 70

IC50 values represent the concentration of the phorbol ester required to inhibit 50% of [3H]PDBu binding and are indicative of binding affinity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to measure PKC activity upon stimulation with this compound. These protocols are based on established methods for other phorbol esters and should be optimized for the specific compound and experimental setup.

Protocol 1: In Vitro PKC Kinase Activity Assay (Radioactive)

This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

  • Purified recombinant PKC isoforms

  • This compound (dissolved in DMSO)

  • PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide like QKRPSQRSKYL)

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol

  • Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (sonicated)

  • [γ-³²P]ATP

  • ATP/Magnesium solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in ADB to desired concentrations.

  • Prepare the reaction mixture in a microcentrifuge tube on ice. Add components in the following order:

    • 10 µL Substrate Cocktail (containing substrate peptide and ADB)

    • 10 µL Lipid Activator (sonicate immediately before use)

    • 10 µL of diluted this compound or vehicle control (DMSO)

    • 10 µL of purified PKC enzyme (25-100 ng)

  • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP/Magnesium solution.

  • Incubate the reaction tubes at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) to dry the papers.

  • Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell-Based PKC Activity Assay (Western Blot for Substrate Phosphorylation)

This method assesses PKC activity in intact cells by measuring the phosphorylation of a known downstream PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C Kinase Substrate).

Materials:

  • Cell line of interest (e.g., HEK293, Jurkat)

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-MARCKS and anti-total-MARCKS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total MARCKS.

Mandatory Visualizations

Signaling Pathway Diagram

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate PKC_inactive Inactive PKC (Cytosolic) Phorbol_Ester->PKC_inactive Binds to C1 Domain PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation & Activation Substrate_unphos Substrate (e.g., MARCKS) PKC_active->Substrate_unphos Phosphorylation Membrane Substrate_phos Phosphorylated Substrate Downstream Downstream Cellular Responses Substrate_phos->Downstream

Caption: PKC activation by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture or Purified Enzyme Treatment Treatment with This compound Start->Treatment Assay PKC Activity Assay Treatment->Assay InVitro In Vitro Kinase Assay (Radioactive) Assay->InVitro Purified System CellBased Cell-Based Assay (Western Blot) Assay->CellBased Intact Cells Data_Collection1 Measure Radioactivity InVitro->Data_Collection1 Data_Collection2 Detect Protein Phosphorylation CellBased->Data_Collection2 Analysis Data Analysis and Interpretation Data_Collection1->Analysis Data_Collection2->Analysis

Caption: Workflow for measuring PKC activity.

Conclusion

This compound serves as a potent tool for the investigation of Protein Kinase C signaling. The provided protocols for in vitro and cell-based assays offer robust methods to quantify PKC activity. While specific quantitative data for this particular phorbol ester is not widely available, the information from analogous compounds provides a solid foundation for experimental design. Researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific model system. The careful application of these methods will enable a deeper understanding of the role of PKC in health and disease and facilitate the discovery of novel therapeutic interventions.

References

Application Notes and Protocols for 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring phorbol (B1677699) ester found in the seed oil of Croton tiglium L.[1][2][3]. Like other phorbol esters, it is a potent activator of protein kinase C (PKC), mimicking the action of endogenous diacylglycerol (DAG)[4][5]. This activity makes it a valuable tool in biomedical research for studying a wide range of cellular processes, including signal transduction, cell differentiation, and tumor promotion.[6] However, its potent biological activity also necessitates strict handling and safety precautions.

These application notes provide comprehensive guidelines for the safe handling, storage, and use of this compound in a laboratory setting. Detailed protocols for common applications are also provided as a starting point for experimental design.

Safety and Handling Precautions

Phorbol esters are classified as hazardous substances and must be handled with extreme caution. They are known tumor promoters and are toxic. The following precautions are mandatory:

2.1. Personal Protective Equipment (PPE)

A full set of PPE must be worn at all times when handling this compound, including:

  • Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling the compound as a powder or when there is a risk of aerosolization.

2.2. Engineering Controls

  • All work with this compound, including weighing, reconstituting, and adding to culture media, must be performed in a certified chemical fume hood.

2.3. Decontamination and Waste Disposal

  • All surfaces and equipment contaminated with this compound should be decontaminated with a 5% sodium hypochlorite (B82951) solution.

  • All waste, including pipette tips, tubes, and culture media, must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

2.4. First Aid Measures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

ParameterRecommendation
Storage Temperature Store at -20°C for long-term stability.
Storage Conditions Keep in a tightly sealed, light-resistant container.
Stock Solution Stability Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

This compound is soluble in several organic solvents.

SolventSuitability
DMSO Recommended for most cell culture applications.
Ethanol Suitable for some applications.
Chloroform Soluble.
Dichloromethane Soluble.
Ethyl Acetate Soluble.
Acetone Soluble.

Protocol for a 1 mg/mL Stock Solution in DMSO:

  • Equilibrate the vial of this compound to room temperature.

  • In a chemical fume hood, carefully add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C in tightly sealed, light-protected vials.

Experimental Protocols

The following protocols are provided as general guidelines. Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup. These protocols are adapted from established methods for the well-characterized phorbol ester, Phorbol 12-myristate 13-acetate (PMA), and should serve as a starting point for experiments with this compound.

5.1. Protocol 1: Activation of Protein Kinase C (PKC) in Cultured Cells

This protocol describes a general method for activating PKC signaling pathways in adherent cell cultures, which can be assessed by downstream events such as ERK phosphorylation.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Complete culture medium

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Reagents for downstream analysis (e.g., Western blotting)

Procedure:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh, serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Prepare a working solution of this compound in serum-free medium. A typical starting concentration range is 10-100 ng/mL. A vehicle control (DMSO) should be run in parallel.

  • Add the working solution to the cells and incubate at 37°C for the desired time (e.g., 15-30 minutes for rapid phosphorylation events).

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the well with an appropriate lysis buffer.

  • Collect the cell lysates and proceed with downstream analysis, such as Western blotting for phosphorylated ERK (p-ERK).

5.2. Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-like Cells

This protocol outlines the differentiation of the human monocytic cell line THP-1 into adherent, macrophage-like cells.

Materials:

  • THP-1 cells in suspension culture

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • 6-well tissue culture plates

Procedure:

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Prepare a working solution of this compound in complete medium. A starting concentration of 25 nM is recommended.[7]

  • Add the working solution to the cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 48 hours. During this time, the cells will start to adhere and exhibit morphological changes consistent with macrophage differentiation.

  • After 48 hours, gently aspirate the medium and replace it with fresh, complete medium without the inducing agent.

  • Allow the cells to rest for at least 24 hours before further experimentation.[7]

5.3. Protocol 3: In Vivo Mouse Ear Inflammation Model

This protocol describes the induction of acute inflammation in a mouse model, a common application for phorbol esters. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (e.g., BALB/c)

  • This compound

  • Acetone (vehicle)

  • Micropipette

  • Punch biopsy tool

  • Analytical balance

Procedure:

  • Prepare a solution of this compound in acetone. A typical dose is 1-10 µg per ear.

  • Apply the solution topically to the inner and outer surfaces of one ear of the mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

  • Monitor the mice for signs of inflammation, such as redness and swelling, which typically develop over 4-24 hours.

  • At a predetermined time point, euthanize the mice and collect the ears.

  • Use a punch biopsy tool to collect a standard-sized piece of tissue from each ear.

  • Measure the weight of the punch biopsies. The difference in weight between the treated and control ears is a quantitative measure of edema and inflammation.

  • Further analysis, such as histology or cytokine measurement, can be performed on the tissue samples.

Signaling Pathways and Workflows

6.1. PKC Activation Pathway

The following diagram illustrates the canonical pathway for Protein Kinase C activation by phorbol esters like this compound.

PKC_Activation cluster_membrane Cell Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Translocation Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC_active->Downstream Phosphorylation DAG Diacylglycerol (DAG) DAG->PKC_inactive Endogenous Activator Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate Phorbol_Ester->PKC_inactive Binds to C1 domain

PKC Activation by Phorbol Esters

6.2. General Workflow for Cell-Based Assays

This diagram outlines a typical workflow for conducting cell-based experiments with this compound.

Cell_Assay_Workflow start Start: Seed Cells incubation Overnight Incubation (Adherence/Recovery) start->incubation starvation Serum Starvation (Optional, to reduce basal signaling) incubation->starvation treatment Treatment with This compound & Controls starvation->treatment incubation2 Incubation (Time course) treatment->incubation2 harvest Cell Harvest / Lysis incubation2->harvest analysis Downstream Analysis (e.g., Western Blot, qPCR, ELISA) harvest->analysis end End: Data Interpretation analysis->end

Workflow for Cell-Based Assays

References

Application Notes and Protocols for 12-O-Tiglylphorbol-13-isobutyrate in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring phorbol (B1677699) ester found in plants of the Euphorbiaceae and Thymelaeaceae families. Like other biologically active phorbol esters, its primary mechanism of action is the activation of Protein Kinase C (PKC), a key enzyme in many cellular signal transduction pathways. By mimicking the endogenous PKC activator diacylglycerol (DAG), this compound can induce a wide range of cellular responses, including proliferation, differentiation, and apoptosis, depending on the cell type and context. These properties make it a valuable tool for in vitro studies of cellular signaling and differentiation, particularly in primary cell cultures which more closely mimic in vivo conditions than immortalized cell lines.

This document provides detailed application notes and protocols for the use of this compound and related phorbol esters in primary cell cultures, with a focus on primary keratinocytes, hematopoietic progenitors, and neurons.

Mechanism of Action

Phorbol esters like this compound exert their biological effects primarily by binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. This binding stabilizes the active conformation of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of a multitude of downstream protein substrates. This initiates signaling cascades that can influence gene expression, cell cycle progression, and cytoskeletal organization.

The specific downstream effects are highly cell-type dependent. For example, in keratinocytes, PKC activation can lead to terminal differentiation, while in hematopoietic progenitor cells, it can induce differentiation towards a macrophage-like phenotype. The sustained activation of PKC by phorbol esters, as opposed to the transient activation by endogenous DAG, is a key feature of their potent biological activity.

Data Presentation: Quantitative Effects of a Related Phorbol Ester in Primary Mouse Keratinocytes

Quantitative data for this compound in primary cells is limited. However, a study on the closely related compound, 12-deoxyphorbol 13-isobutyrate (DPB), in primary mouse keratinocytes provides valuable insights into its binding affinity and receptor density. These parameters are crucial for determining appropriate working concentrations.

Cell StateCulture ConditionsDissociation Constant (Kd)Binding Capacity (Bmax)Reference
ProliferativeEagle's minimal essential medium, 8% fetal calf serum (Chelex treated), 0.05 mM CaCl269 nM1.3 pmol/mg of protein[1][2]
DifferentiativeEagle's minimal essential medium, 8% fetal calf serum, 1.2 mM CaCl296 nM1.5 pmol/mg of protein[1][2]

Experimental Protocols

The following are generalized protocols for the use of phorbol esters in primary cell cultures. It is crucial to optimize concentrations and incubation times for each specific primary cell type and experimental question.

General Guidelines for Handling Phorbol Esters
  • Safety Precautions: Phorbol esters are potent tumor promoters and should be handled with extreme care. Use appropriate personal protective equipment (gloves, lab coat, and safety glasses). All work should be performed in a certified chemical fume hood.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a sterile, aprotic solvent such as DMSO or ethanol. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Dilute the stock solution in sterile culture medium to the desired final concentration immediately before use. Ensure thorough mixing.

Protocol 1: Induction of Differentiation in Primary Human Keratinocytes

This protocol describes the induction of terminal differentiation in primary human keratinocytes using a phorbol ester.

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium (e.g., EpiLife with HKGS supplement)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin/EDTA solution

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Culture primary human keratinocytes according to standard protocols. Seed the cells at a density that allows for the desired level of confluence at the time of treatment.

  • Phorbol Ester Treatment: Once the cells have reached the desired confluence (typically 50-70%), replace the culture medium with fresh medium containing the desired concentration of this compound. Based on the data for the related compound DPB, a starting concentration range of 10-100 nM is recommended. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the specific differentiation markers being assessed.

  • Assessment of Differentiation: Analyze the cells for markers of terminal differentiation. This can include:

    • Morphological changes: Observe for cell flattening and increased size using phase-contrast microscopy.

    • Protein expression: Analyze the expression of differentiation markers such as involucrin, loricrin, and filaggrin by immunofluorescence or Western blotting.

    • Enzyme activity: Measure the activity of enzymes like transglutaminase.

Protocol 2: Differentiation of Primary Human Hematopoietic Progenitor Cells (CD34+)

This protocol outlines the differentiation of CD34+ hematopoietic progenitor cells into dendritic cells or macrophage-like cells using a phorbol ester.

Materials:

  • Cryopreserved or freshly isolated human CD34+ hematopoietic progenitor cells

  • Hematopoietic progenitor cell expansion medium (e.g., StemSpan SFEM II with appropriate cytokines)

  • This compound stock solution (in DMSO)

  • Culture plates

  • Flow cytometry antibodies for cell surface markers (e.g., CD1a, CD11c, CD14, CD83, CD86)

Procedure:

  • Cell Thawing and Culture: Thaw and culture CD34+ cells according to the supplier's instructions.

  • Differentiation Induction: Resuspend the cells in fresh culture medium containing the desired concentration of this compound. A starting concentration in the range of 10-50 nM is suggested. A vehicle control is essential.

  • Incubation: Culture the cells for 5-7 days. Monitor the cells daily for morphological changes.

  • Analysis of Differentiation: Harvest the cells and analyze for the expression of dendritic cell or macrophage markers using flow cytometry.

    • Dendritic cell markers: CD1a, CD83, CD86.

    • Macrophage markers: CD14, CD11c.

  • Functional Assays: Assess the functionality of the differentiated cells, for example, by measuring phagocytic activity or the ability to stimulate T-cell proliferation.

Visualizations

Signaling Pathway

Phorbol_Ester_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phorbol_Ester This compound PKC Protein Kinase C (cPKC / nPKC) Phorbol_Ester->PKC Activation RAF RAF PKC->RAF Phosphorylation IκB IκB PKC->IκB Phosphorylation (leading to degradation) DAG Diacylglycerol (DAG) DAG->PKC Endogenous Activation PLC Phospholipase C (PLC) PLC->DAG MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation AP-1 AP-1 ERK->AP-1 Activation NF-κB NF-κB IκB->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Gene_Expression Gene Expression (e.g., Differentiation markers, Cytokines) AP-1->Gene_Expression NF-κB_nuc->Gene_Expression

Caption: Phorbol ester-induced PKC signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Primary Cells (e.g., Keratinocytes) Culture_Cells Culture to Desired Confluence Isolate_Cells->Culture_Cells Prepare_PE Prepare Phorbol Ester Working Solution Culture_Cells->Prepare_PE Treat_Cells Treat Cells with Phorbol Ester & Vehicle Culture_Cells->Treat_Cells Prepare_PE->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Endpoints Analyze Endpoints (e.g., Western Blot, Flow Cytometry, Microscopy) Harvest_Cells->Analyze_Endpoints

Caption: General workflow for primary cell culture experiments with phorbol esters.

References

Application Notes and Protocols: 12-O-Tiglylphorbol-13-isobutyrate for Mimicking Diacylglycerol Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-O-Tiglylphorbol-13-isobutyrate (TPB) is a member of the phorbol (B1677699) ester family, a class of naturally occurring diterpenoids. Phorbol esters are potent biochemical tools renowned for their ability to mimic the function of the endogenous second messenger diacylglycerol (DAG).[1][2] This mimicry allows for the potent and sustained activation of various signaling pathways, most notably those mediated by Protein Kinase C (PKC).[1][2] Unlike DAG, which is rapidly metabolized, phorbol esters like TPB provide a more stable and prolonged activation of PKC, making them invaluable reagents for studying the downstream consequences of this signaling cascade.[1]

This document provides detailed application notes on the use of TPB as a DAG mimetic, protocols for key experiments, and visual representations of the involved signaling pathways to guide researchers in their experimental design and data interpretation.

Mechanism of Action: Mimicking Diacylglycerol

Diacylglycerol is a critical signaling molecule produced from the hydrolysis of membrane phospholipids. It functions by binding to the C1 domain of conventional and novel PKC isozymes, recruiting them to the cell membrane and inducing a conformational change that leads to their activation.[3][4] Phorbol esters, including TPB, share a structural resemblance to DAG, allowing them to bind to the same C1 domain on PKC with high affinity.[3]

However, phorbol esters bind to PKC with an affinity that is two orders of magnitude higher than that of DAG.[1][3] This high-affinity binding, coupled with their resistance to metabolic degradation, results in a more potent and sustained activation of PKC compared to the transient activation induced by DAG.[1] This prolonged activation is a key feature that makes phorbol esters like TPB powerful tools for elucidating the roles of PKC in various cellular processes.

Data Presentation: Potency of Phorbol Esters in PKC Activation

CompoundPKC Isozyme(s)ParameterValue RangeReference(s)
[³H]Phorbol-12,13-dibutyrate (PDBu)α, β1, β2, γ, δ, εKd1.6 - 18 nM[5]
Phorbol 12-myristate 13-acetate (PMA/TPA)Not specifiedPotencyNanomolar range[1]
Sapintoxin A, 12-deoxyphorbol-13-O-phenylacetate, TPA, PDBuMultiple isotypesIC502 - 70 nM[5]
Gö6983 (Inhibitor)Conventional & NovelIC507 - 60 nM[1]
Bisindolylmaleimide I (BisI) (Inhibitor)Conventional & NovelIC50Nanomolar to micromolar[1]

Signaling Pathways

Activation of PKC by TPB initiates a cascade of downstream signaling events that regulate a multitude of cellular functions, including proliferation, differentiation, apoptosis, and cytoskeletal organization. Two of the most well-characterized downstream pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the RhoA signaling pathway.

PKC_Signaling_Pathways cluster_membrane Plasma Membrane cluster_mapk MAPK/ERK Pathway cluster_rhoa RhoA Pathway TPB This compound (TPB) (Diacylglycerol Mimetic) PKC Protein Kinase C (PKC) TPB->PKC activates Raf Raf PKC->Raf phosphorylates RhoA RhoA PKC->RhoA activates MEK MEK Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_MAPK activates ROCK ROCK RhoA->ROCK activates Cytoskeletal_Changes Cytoskeletal Reorganization (e.g., Stress Fibers) ROCK->Cytoskeletal_Changes regulates

Caption: Overview of PKC signaling pathways activated by TPB.

The activation of the MAPK/ERK pathway by PKC is a central mechanism driving cellular proliferation and differentiation.[6][7] PKC can directly phosphorylate and activate Raf, which in turn initiates a phosphorylation cascade involving MEK and ERK.[2] Activated ERK translocates to the nucleus to regulate the activity of transcription factors.

MAPK_Pathway PKC Activated PKC Raf Raf PKC->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus translocates Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription regulates

Caption: The MAPK/ERK signaling cascade initiated by PKC.

The RhoA pathway, also regulated by PKC, is crucial for controlling cytoskeletal dynamics, including the formation of stress fibers and focal adhesions.[8][9] PKC can activate RhoA, which in turn activates its downstream effector, Rho-associated kinase (ROCK).[9] ROCK then phosphorylates various substrates to modulate actin-myosin contractility and cytoskeletal organization.

RhoA_Pathway PKC Activated PKC RhoGEF RhoGEF PKC->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP inhibits MLC Myosin Light Chain ROCK->MLC promotes phosphorylation MLCP->MLC dephosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation MLC->Actin_Stress_Fibers

Caption: The RhoA/ROCK pathway for cytoskeletal regulation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of TPB as a DAG mimetic.

Protocol 1: PKC Translocation Assay by Western Blot

This protocol is designed to assess the activation of PKC by observing its translocation from the cytosol to the cell membrane upon stimulation with TPB.

WB_Workflow Start Cell Culture Treatment Treat with TPB or Vehicle Control Start->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Fractionation Separate Cytosolic and Membrane Fractions (Ultracentrifugation) Harvest->Fractionation Quantification Protein Quantification (BCA Assay) Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-PKC isozyme) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis

Caption: Workflow for the PKC translocation assay.

Materials:

  • Cells of interest

  • This compound (TPB)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the PKC isozyme of interest

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of TPB or vehicle control for the specified time.

  • Cell Harvest and Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Fractionation: Homogenize the cell lysate and centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunodetection: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of the PKC isozyme in the cytosolic and membrane fractions. An increase in the membrane fraction indicates PKC activation.

Protocol 2: In Vitro PKC Activity Assay

This protocol measures the kinase activity of PKC in response to TPB treatment.

Materials:

  • Cell lysate from TPB- or vehicle-treated cells

  • PKC assay kit (containing PKC substrate, ATP, and reaction buffer)

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: Treat cells with TPB or vehicle control, harvest, and prepare cell lysates as described in Protocol 1 (without fractionation).

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Kinase Reaction: In a microplate, combine a standardized amount of cell lysate with the PKC substrate and reaction buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate according to the kit manufacturer's instructions.

  • Stop Reaction: Stop the reaction using the provided stop solution.

  • Detection: Measure the phosphorylation of the substrate using a microplate reader.

  • Analysis: Compare the PKC activity in TPB-treated samples to the vehicle control.

Protocol 3: HL-60 Cell Differentiation Assay

This protocol assesses the ability of TPB to induce the differentiation of human promyelocytic leukemia (HL-60) cells into a macrophage-like phenotype, a classic cellular response to potent PKC activation.[10][11][12]

Materials:

  • HL-60 cells

  • RPMI-1640 medium with 10% FBS

  • TPB

  • Vehicle control (e.g., DMSO)

  • Adherent cell culture plates

  • Microscope

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., anti-CD11b)

Procedure:

  • Cell Culture: Maintain HL-60 cells in suspension culture.

  • Induction of Differentiation: Seed HL-60 cells in adherent plates and treat with various concentrations of TPB or vehicle control.

  • Morphological Assessment: Observe the cells daily under a microscope for morphological changes indicative of differentiation, such as adherence to the plate and a more spread-out, macrophage-like appearance.[12]

  • Marker Expression Analysis (Flow Cytometry): After the desired treatment period (e.g., 48-72 hours), harvest the cells and stain them with fluorescently labeled antibodies against macrophage differentiation markers (e.g., CD11b).

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker. An increase in the percentage of marker-positive cells indicates differentiation.

Conclusion

This compound is a powerful tool for researchers studying DAG-mediated signaling pathways. Its ability to act as a potent and stable activator of PKC allows for the robust and reproducible investigation of downstream cellular events. The protocols and pathway diagrams provided in this document offer a comprehensive guide for utilizing TPB to unravel the complex roles of PKC in health and disease, with significant implications for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 12-O-Tiglylphorbol-13-isobutyrate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 12-O-Tiglylphorbol-13-isobutyrate for maintaining cell viability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phorbol (B1677699) diester found in the seed oil of Croton tiglium L.[1]. Like other phorbol esters, its primary mechanism of action is the activation of Protein Kinase C (PKC). Phorbol esters mimic the function of diacylglycerol (DAG), a natural activator of most PKC isoforms. By binding to the C1 domain of PKC, it triggers a cascade of downstream signaling events that can influence various cellular processes, including proliferation, differentiation, and apoptosis.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. For structurally similar phorbol esters, a starting concentration range of 0.1 µM to 10 µM is often recommended for initial dose-response experiments. However, it is crucial to empirically determine the optimal concentration for your specific cell line and assay.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: To determine the optimal concentration, you should perform a cell viability or cytotoxicity assay. This involves treating your cells with a range of this compound concentrations for a duration relevant to your planned experiment. The goal is to identify a concentration that elicits the desired biological effect without causing significant cell death, which could confound your results.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in organic solvents like DMSO. For long-term storage, it is recommended to store the compound at -20°C.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death Concentration of this compound is too high.Perform a dose-response experiment with a wider range of lower concentrations to identify the cytotoxic threshold for your specific cell line.
Prolonged exposure to the compound.Reduce the incubation time. Perform a time-course experiment to determine the optimal exposure duration.
Cell line is particularly sensitive.Consider using a different, less sensitive cell line if appropriate for your research question.
Contamination of cell culture or reagents.Check for signs of microbial contamination. Ensure aseptic techniques are followed and use fresh, sterile reagents.
No Observable Effect Concentration of this compound is too low.Increase the concentration of the compound. Confirm the activity of your stock solution.
The compound has degraded.Prepare fresh dilutions from a properly stored stock solution for each experiment.
The specific cell line is not responsive.Verify the expression of PKC isoforms in your cell line, as this is the primary target of phorbol esters.
Inconsistent Results Variability in cell seeding density.Ensure consistent cell seeding density across all wells and experiments.
Inconsistent compound dilution.Prepare fresh serial dilutions for each experiment and ensure thorough mixing.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation and temperature gradients.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the optimal concentration range of this compound that maintains cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the concentration that results in a slight reduction in proliferation (e.g., 10-20%), which can be a good starting point for further experiments.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Line X after 48h Treatment

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.011.220.0797.6%
0.11.180.0994.4%
11.050.1184.0%
100.630.0550.4%
1000.150.0312.0%

Table 2: Summary of Recommended Starting Concentrations for Different Objectives

Experimental ObjectiveRecommended Starting Concentration RangeRationale
Maximizing Biological Activity with Minimal Toxicity0.1 - 1 µMBased on the example data, this range shows a significant biological effect (inferred from reduced proliferation) with over 80% cell viability.
Investigating Cytotoxic Effects1 - 100 µMThis range encompasses the IC50 (concentration causing 50% inhibition) and allows for the study of cell death mechanisms.
Long-term Studies0.01 - 0.1 µMFor prolonged exposure, it is crucial to use a lower, non-toxic concentration to avoid cumulative cytotoxic effects.

Visualizations

G Simplified PKC Activation Pathway by Phorbol Esters TPA This compound Membrane Plasma Membrane TPA->Membrane PKC_active Active PKC PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Signaling (Proliferation, Differentiation, etc.) PKC_active->Downstream

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound.

G Experimental Workflow for Optimizing Concentration start Start seed Seed Cells in 96-well Plate start->seed prepare Prepare Serial Dilutions of Compound seed->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Determine Optimal Concentration assay->analyze end End analyze->end G Troubleshooting Logic for High Cell Death action action high_death High Cell Death Observed? check_conc Is Concentration Too High? high_death->check_conc check_time Is Incubation Time Too Long? check_conc->check_time No reduce_conc Action: Reduce Concentration check_conc->reduce_conc Yes check_contam Is Contamination Present? check_time->check_contam No reduce_time Action: Reduce Incubation Time check_time->reduce_time Yes sterile_tech Action: Use Aseptic Techniques check_contam->sterile_tech Yes no_issue No Obvious Issue check_contam->no_issue No

References

Technical Support Center: 12-O-Tiglylphorbol-13-isobutyrate (TPIB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of 12-O-Tiglylphorbol-13-isobutyrate (TPIB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPIB)?

A1: this compound is a phorbol (B1677699) ester, a class of naturally derived compounds.[1][2] Like other phorbol esters, TPIB is a potent activator of Protein Kinase C (PKC), making it a valuable tool in biological research, particularly in studies related to signal transduction and cancer.

Q2: In which solvents is TPIB soluble?

A2: TPIB is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1][2] It has very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS).

Q3: How should I store TPIB and its stock solutions?

A3: TPIB powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: TPIB powder will not dissolve.
  • Possible Cause: Use of an inappropriate solvent.

  • Solution: Ensure you are using a recommended organic solvent such as DMSO or absolute ethanol. TPIB is practically insoluble in water.

  • Possible Cause: Insufficient solvent volume for the amount of powder.

  • Solution: Increase the volume of the solvent to ensure the concentration is within the solubility limits. Refer to the quantitative solubility data table below.

Issue 2: A precipitate forms when I dilute my TPIB stock solution into my aqueous cell culture medium.
  • Possible Cause: "Solvent shock" - the rapid change from a high-concentration organic solvent to an aqueous environment causes the hydrophobic compound to precipitate.

  • Solution 1 (Serial Dilution): Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilutions. For example, dilute the stock 1:10 in media, mix thoroughly, and then add this intermediate dilution to the rest of your media.

  • Solution 2 (Reduce Final Concentration): Your target concentration in the aqueous medium may be too high. Try using a lower final concentration of TPIB.

  • Solution 3 (Pre-warm the Medium): Ensure your cell culture medium is warmed to its experimental temperature (e.g., 37°C) before adding the TPIB stock solution.

Issue 3: I am seeing unexpected or no effects in my cell-based assay.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.

  • Solution: Ensure the final concentration of the organic solvent in your cell culture medium is kept to a minimum, typically below 0.1% (v/v), to avoid toxic effects on the cells.[3]

  • Possible Cause: Degradation of TPIB in the stock solution due to improper storage.

  • Solution: Prepare fresh stock solutions and store them properly at -20°C in aliquots to avoid freeze-thaw cycles. Protect solutions from light.

Data Presentation

Table 1: Quantitative Solubility of Phorbol Esters in Common Solvents

SolventMaximum Concentration (mM)
DMSO≤ 40 mM[3]
Absolute Ethanol≤ 40 mM[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TPIB in DMSO

Materials:

  • This compound (TPIB) powder (Molecular Weight: 516.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out 1 mg of TPIB powder. To minimize handling of small quantities, it is advisable to use a microbalance.

  • Solvent Addition: Based on the molecular weight of TPIB (516.63 g/mol ), to prepare a 10 mM stock solution from 1 mg of TPIB, you will need to add approximately 193.6 µL of DMSO.

    • Calculation: (1 mg / 516.63 g/mol ) / (10 mmol/L) = 0.0001936 L = 193.6 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the TPIB powder.

  • Mixing: Vortex the solution gently until the TPIB is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Visualizations

TPIB Experimental Workflow

TPIB_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_troubleshoot Troubleshooting weigh Weigh TPIB Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat precipitate Precipitation? dilute->precipitate analyze Analyze Results treat->analyze toxicity Toxicity? treat->toxicity solution1 Use Serial Dilution precipitate->solution1 solution2 Lower DMSO % toxicity->solution2

Caption: Workflow for preparing and using TPIB in cell culture experiments, including troubleshooting steps.

TPIB Signaling Pathway: Protein Kinase C Activation

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Activates TPIB_ext TPIB (extracellular) TPIB_int TPIB (intracellular) TPIB_ext->TPIB_int Crosses Membrane TPIB_int->PKC_inactive Mimics DAG & Activates PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response Leads to

References

preventing 12-O-Tiglylphorbol-13-isobutyrate degradation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-O-Tiglylphorbol-13-isobutyrate and other research-grade phorbol (B1677699) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you ensure the stability and efficacy of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phorbol ester, a type of naturally derived diterpenoid.[1][2] Like other active phorbol esters, its primary mechanism of action is mimicking the endogenous signaling molecule diacylglycerol (DAG) to activate Protein Kinase C (PKC).[2][3] Activation of PKC triggers a wide range of downstream signaling cascades involved in cellular proliferation, differentiation, and other processes.[2][3]

Q2: My cells are showing a diminished or inconsistent response to the phorbol ester. What are the likely causes?

A2: Inconsistent cellular response is most commonly due to the degradation of the phorbol ester in either the stock solution or, more frequently, the working solution in your culture media. Phorbol esters are susceptible to degradation from several factors, including pH, temperature, light, and enzymatic activity.[4]

Q3: How does this compound differ from other phorbol esters like TPA (PMA) or Prostratin?

A3: While all three are PKC activators, their potency, tumor-promoting activity, and side-effect profiles can differ. For instance, Prostratin is noted for being a non-tumor-promoting PKC activator, which makes it a subject of interest for therapeutic applications like HIV latency reversal.[3][5] The specific ester groups at the C12 and C13 positions of the phorbol backbone are critical for determining the biological activity and stability of each compound.[6]

Troubleshooting Guide

Issue: Reduced or No Biological Activity

If you observe a weaker-than-expected or absent biological effect (e.g., lack of expected morphological changes, gene expression, or pathway activation), it is highly probable that the compound has degraded. Follow these troubleshooting steps.

Step 1: Evaluate Stock Solution Handling and Storage

Phorbol ester stock solutions are prone to degradation if not handled correctly. Ensure your protocols align with the best practices outlined in the table below.

Table 1: Recommended Storage and Handling for Phorbol Ester Stock Solutions

ParameterRecommendationRationale & Details
Solvent DMSO, Ethanol, or Ethyl AcetateChoose a high-purity, anhydrous solvent. DMSO is common for cell culture applications.
Concentration 1-10 mg/mLHigher concentrations are generally more stable. Prepare aliquots to avoid repeated freeze-thaw cycles.
Temperature -20°C or lower[7]Store in a non-frost-free freezer to prevent temperature fluctuations.
Light Exposure Store in amber vials or wrap in foil[8]Phorbol esters are light-sensitive.[4][8] Exposure to light can cause isomerization and degradation.[8]
Shelf Life Up to 8 weeks at -20°C in the dark[8]For optimal results, prepare fresh stock solutions every 1-2 months. Discard if any precipitation is observed.
Step 2: Assess Degradation Factors in Cell Culture Media

Once added to aqueous cell culture media, the rate of phorbol ester degradation increases significantly. Several factors can contribute to this instability.

Table 2: Factors Contributing to Phorbol Ester Degradation in Cell Culture Media

FactorEffect on StabilityMitigation Strategy
Enzymatic Activity Serum contains esterases that hydrolyze the ester bonds, inactivating the molecule.If the experimental design allows, use serum-free or low-serum media. Alternatively, replenish the media with fresh phorbol ester every 24-48 hours.
pH Susceptible to hydrolysis in acidic or alkaline conditions.[4]Ensure media is properly buffered with HEPES or bicarbonate and maintained in a calibrated CO₂ incubator. Avoid significant pH shifts.
Temperature Elevated temperatures (e.g., 37°C) accelerate hydrolysis.[4]Prepare working solutions immediately before use. Do not store diluted phorbol ester solutions in media at 4°C or 37°C for extended periods.
Light Exposure Standard laboratory lighting can cause degradation over time.[4]Keep plates or flasks covered or in the dark as much as possible during incubation.

The primary pathway for phorbol ester degradation involves the hydrolysis of its ester side chains, which are critical for PKC binding and activation.

cluster_factors Degradation Factors PE Active Phorbol Ester (this compound) Inactive Inactive Metabolite (e.g., Phorbol) PE->Inactive Hydrolysis of Ester Bonds Esterases Serum Esterases Light Light pH Non-neutral pH Temp Temperature

Caption: Key factors leading to the degradation of active phorbol esters.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures the accurate and stable preparation of this compound for cell culture experiments.

  • Stock Solution Preparation (1 mg/mL):

    • Warm the vial of powdered phorbol ester to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve 1 mg of the compound in 1 mL of anhydrous DMSO.

    • Vortex gently until fully dissolved.

    • Dispense 10-20 µL aliquots into sterile, amber microcentrifuge tubes.

    • Store immediately at -20°C, protected from light.

  • Working Solution Preparation (e.g., 100 nM in 10 mL Media):

    • Thaw a single aliquot of the stock solution at room temperature.

    • Calculate the required volume. For a 1 mg/mL stock (approx. 1.94 mM), a 1:194,000 dilution is needed for a 10 nM final concentration.

    • Pre-warm the required volume of cell culture media to 37°C.

    • Add the calculated volume of stock solution directly to the pre-warmed media. Important: Pipette directly into the media and mix immediately by inverting or swirling to avoid precipitation.

    • Use the final working solution immediately. Do not store.

Protocol 2: Workflow for Troubleshooting Inconsistent Results

Use this workflow to diagnose issues with phorbol ester activity in your experiments.

start Start: Inconsistent or Weak Cellular Response check_stock 1. Check Stock Solution - Age > 2 months? - Improperly stored? - Repeated freeze-thaws? start->check_stock new_stock Prepare Fresh Stock Solution (Protocol 1) check_stock->new_stock Yes check_media 2. Review Experimental Conditions - Serum in media? - pH stable? - Long incubation time? check_stock->check_media No new_stock->check_media optimize_exp Optimize Experiment - Use serum-free media? - Replenish media + compound every 24h? check_media->optimize_exp Yes check_assay 3. Validate Assay Readout - Positive control used? (e.g., another PKC activator) - Negative control used? (inactive phorbol ester) check_media->check_assay No success Problem Resolved optimize_exp->success troubleshoot_assay Troubleshoot Downstream Assay (e.g., Western Blot, Reporter Assay) check_assay->troubleshoot_assay No check_assay->success Yes troubleshoot_assay->success cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG Produces IP3 IP3 PIP2->IP3 Produces PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocation to Membrane Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response Leads to PE Phorbol Ester (e.g., 12-O-Tiglylphorbol- 13-isobutyrate) PE->PKC_inactive Mimics DAG & Activates

References

Technical Support Center: 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 12-O-Tiglylphorbol-13-isobutyrate. Due to the inherent potential for lot-to-lot variability in complex natural products, this guide emphasizes best practices for quality control and experimental validation to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phorbol (B1677699) ester, a class of naturally occurring tetracyclic diterpenoids.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1][3] Phorbol esters mimic the function of endogenous diacylglycerol (DAG), a key signaling molecule, leading to the activation of various signal transduction pathways involved in cell proliferation, differentiation, and other cellular processes.[1][3]

Q2: What are the common causes of inconsistent experimental results when using this compound?

A2: Inconsistent results can arise from several factors, including:

  • Lot-to-lot variability: Differences in purity, impurity profiles, and biological activity between manufacturing batches.[4]

  • Compound instability: Phorbol esters are sensitive to degradation by light, heat, and non-neutral pH.[5] Improper storage or handling can lead to a decrease in activity.

  • Experimental conditions: Variations in cell line passage number, serum concentration, incubation times, and solvent carriers can all impact the cellular response.

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical for maintaining the activity of this compound. Based on general guidelines for phorbol esters, the following practices are recommended:

  • Storage: Store the compound as a dry powder or in a suitable solvent at -20°C or lower, protected from light.

  • Solvents: For stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Handling: Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. When preparing working solutions, use pre-warmed media or buffers and mix gently.

Q4: What are the expected purity levels for this compound?

A4: While purity can vary between manufacturers and lots, a purity of ≥98% as determined by HPLC is a common specification for high-quality batches. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during experiments with this compound, with a focus on addressing potential lot-to-lot variability.

Issue 1: Reduced or No Biological Effect Observed with a New Lot

If a new lot of this compound is not producing the expected biological effect (e.g., decreased cell proliferation, altered morphology, or lack of PKC activation), follow these steps:

Troubleshooting Workflow

A Start: Reduced or No Effect B Verify Stock Solution Preparation and Storage A->B C Check Experimental Parameters (Cell health, reagents, etc.) B->C D Perform Dose-Response Curve with New and Old Lots C->D E Compare EC50 Values D->E F Contact Supplier for Lot-Specific Data E->F No Significant Difference G Consider Lot-Specific Activity Variation E->G Significant Difference I Conclusion: Adjust experimental concentration or source new lot F->I H Perform Analytical Chemistry Qualification (Optional) G->H G->I A Increased/Unexpected Biological Effect B Higher Potency of New Lot A->B C Presence of Active Impurities A->C D Higher Purity (less inactive filler) A->D E Perform Dose-Response Comparison B->E G Consider Off-Target Signaling Pathways C->G F Review Certificate of Analysis D->F A Prepare Stock Solutions (New and Old Lots) C Prepare Serial Dilutions of Phorbol Esters A->C B Seed Cells in a 96-well Plate D Treat Cells and Incubate B->D C->D E Lyse Cells and Perform PKC Kinase Assay D->E F Measure Signal (e.g., Fluorescence, Luminescence) E->F G Plot Dose-Response Curve and Calculate EC50 F->G cluster_0 PKC Activation Pathway This compound This compound PKC (inactive) PKC (inactive) This compound->PKC (inactive) binds to C1 domain PKC (active) PKC (active) PKC (inactive)->PKC (active) translocation to membrane & conformational change Downstream Substrates Downstream Substrates PKC (active)->Downstream Substrates phosphorylation Cellular Responses Cellular Responses Downstream Substrates->Cellular Responses signal transduction

References

unexpected off-target effects of 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-O-Tiglylphorbol-13-isobutyrate. Phorbol (B1677699) esters, including this compound, are potent activators of Protein Kinase C (PKC) and other C1 domain-containing proteins. While their on-target effects on PKC are well-documented, unexpected off-target effects can arise from interactions with other signaling molecules. This guide will help you identify and troubleshoot these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound?

A1: The primary and most well-characterized targets of this compound and other phorbol esters are the classical and novel isoforms of Protein Kinase C (PKC). These proteins contain a C1 domain to which phorbol esters bind with high affinity, mimicking the endogenous ligand diacylglycerol (DAG). This binding event recruits PKC to the cell membrane and activates its kinase function, leading to the phosphorylation of a wide range of downstream substrates.

Q2: What are potential unexpected off-targets of this compound?

A2: Unexpected off-target effects can occur through the binding of this compound to other proteins that also possess a C1 domain. These are often referred to as "non-kinase" phorbol ester receptors.[1] Key families of such off-targets include:

  • Munc13 proteins: These are essential for synaptic vesicle priming and neurotransmitter release.[2] Munc13 isoforms bind phorbol esters with an affinity comparable to that of PKC.[2][3][4]

  • Chimaerins: These are Rac-GTPase activating proteins (Rac-GAPs) involved in the regulation of cytoskeletal dynamics and cell migration.[1]

  • RasGRPs (Ras Guanyl Nucleotide Releasing Proteins): These are exchange factors for Ras family GTPases, playing a role in cell proliferation and differentiation.[3]

  • Diacylglycerol Kinases (DGKs): Certain isoforms of DGK also contain C1 domains and can be targeted by phorbol esters.[1]

Q3: My experimental results are inconsistent with known PKC signaling pathways. Could this be due to off-target effects?

A3: Yes, it is highly probable. If your observed phenotype cannot be fully explained by the activation of PKC, it is crucial to consider the involvement of non-kinase phorbol ester receptors. For example, effects on neurotransmitter release may be mediated by Munc13, while changes in cell adhesion or migration could be linked to Chimaerins.

Q4: How can I differentiate between PKC-dependent and PKC-independent (off-target) effects in my experiments?

A4: A multi-pronged approach is recommended:

  • Use of PKC inhibitors: Pre-treatment of your cells with a specific PKC inhibitor before applying this compound can help dissect the signaling pathway. If the observed effect is abolished, it is likely PKC-dependent. If the effect persists, it suggests an off-target mechanism.

  • Employing inactive analogs: Use a structurally related but biologically inactive phorbol ester analog, such as 4α-phorbol 12,13-didecanoate (4α-PDD), as a negative control. This compound does not activate PKC and should not elicit the on-target effects. Any observed activity with the inactive analog might indicate non-specific effects.

  • Knockdown or knockout of potential targets: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of specific PKC isoforms or potential off-targets (e.g., Munc13, Chimaerins) can provide more definitive evidence for the involvement of a particular protein in the observed cellular response.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected changes in neurotransmitter release. Activation of Munc13 proteins.- Use a PKC inhibitor to rule out PKC involvement.- Perform experiments in cells with known expression levels of Munc13 isoforms.- If possible, use siRNA to knockdown Munc13 and observe if the effect is diminished.
Alterations in cell morphology, adhesion, or migration not consistent with known PKC functions. Engagement of Chimaerins or other Rac-GAPs.- Investigate the activation state of Rac GTPases.- Use specific inhibitors for pathways downstream of Rac signaling.- Employ immunofluorescence to observe the localization of Chimaerins upon treatment.
Unexplained activation of Ras signaling pathways. Direct activation of RasGRPs.- Measure Ras-GTP levels in your experimental system.- Use inhibitors of downstream effectors of Ras, such as MEK inhibitors.
General lack of response or irreproducible results. - Compound degradation.- Cell line variability in target expression.- Ensure proper storage and handling of this compound.- Characterize the expression profile of PKC isoforms and potential off-targets in your cell line using Western blotting or qPCR.

Quantitative Data

While specific binding affinities for this compound are not extensively reported across all potential off-targets, the following table provides representative binding data for other phorbol esters to give an indication of the relative affinities for different C1 domain-containing proteins.

Table 1: Comparative Binding Affinities of Phorbol Esters to On- and Off-Targets

CompoundTargetAssay TypeKd / IC50 (nM)Reference
[3H]PDBuPKC-αMixed Micellar Assay1.6[5]
[3H]PDBuPKC-β1Mixed Micellar Assay2.5[5]
[3H]PDBuPKC-β2Mixed Micellar Assay2.1[5]
[3H]PDBuPKC-γMixed Micellar Assay2.6[5]
[3H]PDBuPKC-δMixed Micellar Assay18[5]
[3H]PDBuPKC-εMixed Micellar Assay12[5]
12-Deoxyphorbol-13-O-phenylacetatePKC-αCompetition Assay~10[5]
12-Deoxyphorbol-13-O-phenylacetatePKC-β1Competition Assay~5[5]
12-Deoxyphorbol-13-O-phenylacetatePKC-δCompetition Assay~20[5]
Phorbol EstersMunc13-1Not SpecifiedSimilar to PKC[2]

Note: PDBu = Phorbol-12,13-dibutyrate. Lower Kd/IC50 values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity

This protocol is used to determine the binding affinity of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PDBu) for binding to a target protein.

Materials:

  • Cell or tissue homogenates expressing the target protein(s).

  • [3H]Phorbol-12,13-dibutyrate ([3H]PDBu).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold Assay Buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare dilutions: Prepare a series of concentrations of this compound in Assay Buffer.

  • Set up the assay plate: In a 96-well plate, add in the following order:

    • Assay Buffer.

    • Your cell/tissue homogenate (containing the target protein).

    • Your dilutions of this compound or vehicle control.

    • A fixed concentration of [3H]PDBu.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]PDBu against the concentration of this compound. Use a suitable software to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol aims to identify proteins from a cell lysate that bind to this compound.

Materials:

  • This compound chemically modified with a linker and a biotin (B1667282) tag.

  • Streptavidin-coated magnetic beads.

  • Cell lysate from your experimental system.

  • Lysis buffer (with protease and phosphatase inhibitors).

  • Wash buffers of varying stringency.

  • Elution buffer (e.g., containing high salt, low pH, or biotin).

  • SDS-PAGE gels and staining reagents.

  • Mass spectrometer.

Procedure:

  • Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the compound.

  • Cell Lysis: Prepare a protein lysate from your cells of interest using a suitable lysis buffer.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-coated beads to allow for binding of target proteins.

    • As a negative control, incubate a separate aliquot of the lysate with beads coated with biotin only.

  • Washing: Pellet the beads using a magnet and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

  • In-gel Digestion and Mass Spectrometry: Excise the protein bands that are unique to or enriched in the compound-treated sample compared to the control. Perform in-gel digestion with trypsin and identify the proteins by mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with this compound.

Visualizations

Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Unexpected Off-Target Effects Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate PKC Protein Kinase C (PKC) Phorbol_Ester->PKC Binds to C1 Domain PKC_Substrates Downstream PKC Substrates PKC->PKC_Substrates Phosphorylation Cellular_Response_PKC Cellular Response (e.g., Proliferation, Differentiation) PKC_Substrates->Cellular_Response_PKC Munc13 Munc13 Neurotransmitter_Release Altered Neurotransmitter Release Munc13->Neurotransmitter_Release Chimaerins Chimaerins Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Chimaerins->Cytoskeletal_Rearrangement RasGRP RasGRP Ras_Activation Ras Pathway Activation RasGRP->Ras_Activation Phorbol_Ester_off 12-O-Tiglylphorbol- 13-isobutyrate Phorbol_Ester_off->Munc13 Binds to C1 Domain Phorbol_Ester_off->Chimaerins Binds to C1 Domain Phorbol_Ester_off->RasGRP Binds to C1 Domain

Caption: On- and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_analysis Analysis and Conclusion Start Unexpected Experimental Outcome PKC_Inhibitor Use PKC Inhibitor Start->PKC_Inhibitor Inactive_Analog Use Inactive Analog (e.g., 4α-PDD) Start->Inactive_Analog Target_Knockdown Target Knockdown (siRNA/CRISPR) Start->Target_Knockdown Effect_Abolished Effect is Abolished PKC_Inhibitor->Effect_Abolished Effect_Persists Effect Persists PKC_Inhibitor->Effect_Persists Inactive_Analog->Effect_Abolished No effect with analog Inactive_Analog->Effect_Persists Effect still present Target_Knockdown->Effect_Abolished Effect gone with knockdown Target_Knockdown->Effect_Persists Effect remains PKC_Dependent Conclusion: PKC-Dependent Effect Effect_Abolished->PKC_Dependent Off_Target Conclusion: Potential Off-Target Effect Effect_Persists->Off_Target

Caption: Troubleshooting workflow to distinguish on-target from off-target effects.

References

troubleshooting inconsistent results with 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-O-Tiglylphorbol-13-isobutyrate. This guide addresses common issues to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

General Compound & Handling

  • Q1: What is this compound and what is its primary mechanism of action? this compound is a phorbol (B1677699) ester, a class of naturally derived compounds known for their ability to activate Protein Kinase C (PKC).[1][2] Phorbol esters mimic the function of endogenous diacylglycerol (DAG), a key signaling molecule, thereby potently activating conventional and novel PKC isoforms.[2] This activation triggers a wide range of downstream signaling cascades involved in processes like cell proliferation, differentiation, and apoptosis.[2]

  • Q2: How should I properly store and handle this compound to ensure its stability? Phorbol esters can be sensitive to light and temperature. For long-term storage, it is recommended to store this compound as a stock solution in a suitable solvent such as DMSO, ethanol, or ethyl acetate (B1210297) at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. For experimental use, fresh dilutions should be prepared from the stock solution.

Inconsistent Experimental Results

  • Q3: My experimental results with this compound are inconsistent. What are the potential causes? Inconsistent results are a common challenge and can stem from several factors:

    • Compound Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

    • Batch-to-Batch Variability: There can be variations in the purity and activity of the compound between different manufacturing batches. It is advisable to test each new batch for activity.

    • Cell Line Specificity: Different cell lines can exhibit varied responses to phorbol esters due to differences in the expression levels and isoforms of PKC and other target proteins.[3]

    • Experimental Conditions: Factors such as cell passage number, confluency, and the presence or absence of serum in the culture medium can significantly influence cellular responses.

    • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. It is crucial to include a vehicle control in all experiments.

  • Q4: I am observing a weaker-than-expected response or no response at all. What should I check?

    • Confirm Compound Activity: If possible, test the activity of your current stock of this compound in a well-established positive control assay, such as a PKC kinase activity assay.

    • Optimize Concentration: The optimal concentration for observing a biological effect can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific system.

    • Check for PKC Expression: Verify that your cell line expresses the PKC isoforms that are targeted by phorbol esters (conventional and novel isoforms).

    • Consider PKC Downregulation: Prolonged exposure to phorbol esters can lead to the downregulation of PKC, resulting in a diminished response over time.[4] Consider the duration of your treatment.

  • Q5: I am seeing unexpected or off-target effects. What could be the reason? While PKC is the primary target of phorbol esters, other proteins can also bind to these compounds. One notable example is the Munc13 family of proteins, which are involved in neurotransmitter release.[5][6] If you are working with neuronal or secretory cells, consider the possibility of Munc13-mediated effects. To investigate this, you can use PKC-specific inhibitors to see if the observed effect is abolished.

Data Presentation

Table 1: Comparative Potency of Common Phorbol Esters in PKC Activation

Phorbol EsterTypical Effective Concentration RangeRelative PotencyReference
Phorbol 12-myristate 13-acetate (PMA/TPA)1 - 100 nMHigh[3][7]
Phorbol 12,13-dibutyrate (PDBu)10 - 500 nMModerate to High[3][7]
This compound10 nM - 1 µMVaries by systemN/A
Prostratin0.1 - 10 µMLower[2]

Note: The effective concentration and potency can vary significantly depending on the cell type and the specific biological endpoint being measured.

Experimental Protocols

Protocol 1: Assessment of PKC Translocation Using Fluorescently-Tagged PKC

This protocol allows for the direct visualization of PKC activation by monitoring its translocation from the cytoplasm to the plasma membrane.

Materials:

  • Cells expressing a fluorescently-tagged PKC isoform (e.g., PKCα-GFP).

  • Live-cell imaging microscope equipped with a temperature and CO2 controlled chamber.

  • This compound stock solution.

  • Vehicle control (e.g., DMSO).

  • Imaging medium (e.g., phenol (B47542) red-free DMEM).

Procedure:

  • Plate the cells expressing the fluorescently-tagged PKC on glass-bottom dishes suitable for live-cell imaging.

  • Allow the cells to adhere and grow to the desired confluency.

  • Replace the culture medium with imaging medium and place the dish on the microscope stage. Allow the cells to equilibrate.

  • Acquire baseline images of the cells, noting the diffuse cytoplasmic localization of the fluorescently-tagged PKC.

  • Add this compound to the desired final concentration. As a control, add an equivalent volume of the vehicle to a separate dish.

  • Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor the translocation of the fluorescent signal from the cytoplasm to the plasma membrane.

  • Analyze the images by quantifying the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.

Mandatory Visualizations

Signaling Pathways

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects cluster_offtarget Potential Off-Target Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate PKC Protein Kinase C (inactive, cytosolic) Phorbol_Ester->PKC binds Munc13 Munc13 Phorbol_Ester->Munc13 binds & activates PKC_active Protein Kinase C (active, membrane-bound) PKC->PKC_active translocates & activates Substrate_Proteins Substrate Proteins PKC_active->Substrate_Proteins phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) Substrate_Proteins->Cellular_Response Neurotransmitter_Release Neurotransmitter/ Hormone Release Munc13->Neurotransmitter_Release

Caption: PKC signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cells (Plate & Culture) Start->Prepare_Cells Prepare_Compound Prepare Compound Dilutions (this compound) Prepare_Cells->Prepare_Compound Treatment Treat Cells with Compound & Vehicle Control Prepare_Compound->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Western Blot, qPCR, Imaging) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Inconsistent_Results Inconsistent Results? Check_Compound Check Compound: - Storage Conditions - Fresh Dilutions - Batch Information Inconsistent_Results->Check_Compound Yes No_Response No/Weak Response? Inconsistent_Results->No_Response No Check_Cells Check Cells: - Passage Number - Confluency - Cell Line Integrity Check_Compound->Check_Cells Check_Protocol Review Protocol: - Consistent Timing - Accurate Concentrations - Include Controls Check_Cells->Check_Protocol Contact_Support Contact Technical Support Check_Protocol->Contact_Support Optimize_Concentration Perform Dose-Response Experiment No_Response->Optimize_Concentration Yes Unexpected_Effects Unexpected Effects? No_Response->Unexpected_Effects No Verify_PKC Confirm PKC Expression & Activity in Cell Line Optimize_Concentration->Verify_PKC Verify_PKC->Contact_Support Consider_Off_Target Investigate Off-Target Effects: - Use PKC Inhibitors - Test for Munc13 Involvement Unexpected_Effects->Consider_Off_Target Yes Consult_Literature Consult Literature for Cell-Specific Responses Unexpected_Effects->Consult_Literature No Consider_Off_Target->Consult_Literature Consult_Literature->Contact_Support

Caption: Troubleshooting flowchart for inconsistent results.

References

minimizing cytotoxicity of 12-O-Tiglylphorbol-13-isobutyrate in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 12-O-Tiglylphorbol-13-isobutyrate (TPI) in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPI) and why is it cytotoxic?

A1: this compound (TPI) is a phorbol (B1677699) ester, a natural compound found in the oil of the Croton tiglium plant.[1] Like other phorbol esters, its biological activity, including cytotoxicity, is primarily mediated through the activation of Protein Kinase C (PKC) isozymes.[2] PKC is a family of enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis (programmed cell death).[3] Overactivation of PKC by TPI can disrupt these normal cellular pathways, leading to cytotoxicity.

Q2: How does the duration of TPI exposure affect its cytotoxicity?

A2: The cytotoxic effects of TPI are generally time-dependent. Longer exposure times, even at low concentrations, can lead to increased cell death.[4][5] It is crucial to perform time-course experiments to determine the optimal window for your specific experimental goals while maintaining cell viability. For some compounds, cytotoxic effects may only become apparent after extended exposure periods (e.g., 11 days).[4]

Q3: Are all cell lines equally sensitive to TPI?

A3: No, different cell lines exhibit varying sensitivity to phorbol esters like TPI.[6] This variability is often linked to the expression profile of different PKC isoforms within the cells.[2][7][8] Cell lines with higher expression of certain PKC isoforms may be more susceptible to TPI-induced cytotoxicity. Therefore, selecting an appropriate cell line is a critical step in minimizing adverse effects in long-term studies.

Q4: Can co-treatment with other agents reduce TPI cytotoxicity?

A4: Yes, co-treatment with certain agents can mitigate the cytotoxic effects of phorbol esters. For instance, studies have shown that concurrent incubation with superoxide (B77818) dismutase (SOD) can enhance the survival of normal cells treated with the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA).[6] SOD is an enzyme that helps to break down harmful reactive oxygen species (ROS), which can be generated during cellular stress induced by phorbol esters.

Q5: What are the initial steps to minimize TPI cytotoxicity in a long-term experiment?

A5: The foundational step is to perform a thorough dose-response and time-course analysis for your specific cell line. This involves determining the half-maximal inhibitory concentration (IC50) of TPI at various time points (e.g., 24, 48, 72 hours, and longer). This data will allow you to select a sub-toxic concentration that is effective for your experimental purpose without causing excessive cell death.

Troubleshooting Guides

Problem 1: Excessive cell death observed in long-term cultures with TPI.

Possible Causes and Solutions:

  • Inappropriate TPI Concentration: The concentration of TPI may be too high for the specific cell line and exposure duration.

    • Solution: Conduct a dose-response experiment to determine the IC50 value of TPI for your cell line at different time points. Based on this data, select a concentration that is below the IC50 value but still elicits the desired biological effect.

  • High Cell Line Sensitivity: The chosen cell line may be particularly sensitive to TPI.

    • Solution: If possible, screen several different cell lines for their sensitivity to TPI. Cell lines with lower expression of PKC isoforms known to mediate cytotoxic effects may be more resistant.[2][7][8]

  • Solvent Cytotoxicity: The solvent used to dissolve TPI (commonly DMSO) may be contributing to cell death, especially at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is minimal (typically below 0.1% for DMSO) and include a vehicle-only control in your experiments to assess solvent toxicity.[9]

  • Oxidative Stress: Phorbol esters can induce oxidative stress, leading to cell damage.

    • Solution: Consider co-treatment with an antioxidant like superoxide dismutase (SOD).[6] A pilot experiment to determine the optimal concentration of SOD for your system is recommended.

Problem 2: Inconsistent results or loss of TPI effect over time.

Possible Causes and Solutions:

  • TPI Degradation: TPI may not be stable in culture medium for extended periods.

    • Solution: For long-term experiments, it may be necessary to perform partial media changes with freshly prepared TPI at regular intervals. The stability of TPI in your specific culture conditions can be assessed empirically.

  • Down-regulation of PKC: Prolonged exposure to phorbol esters can lead to the down-regulation of certain PKC isoforms, potentially diminishing the cellular response over time.[10]

    • Solution: Monitor the expression levels of relevant PKC isoforms throughout your long-term experiment using techniques like Western blotting. If down-regulation is observed, an intermittent dosing strategy might be more effective than continuous exposure.

Data Presentation

Table 1: Example IC50 Values of a Phorbol Ester (TPA) in Various Human Cell Lines

Cell LineTypeIC50 (ng/mL) after 48h exposure
Normal Human Diploid FibroblastsNormalBiphasic, max toxicity at 1.0
Tumor Cell Line ATumor> 100 (Resistant)
Tumor Cell Line BTumor~10
Tumor Cell Line CTumorBiphasic, max toxicity at 1.0

Data presented here is illustrative and based on findings for TPA.[6] It is crucial to determine the specific IC50 values for TPI in your cell lines of interest.

Table 2: Example of a Dose-Response and Time-Course Cytotoxicity Study Design

TPI Concentration (nM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)96 hours (% Viability)
0 (Vehicle Control)100100100100
1
10
50
100
500
1000

This table should be populated with experimental data from an MTT or similar cell viability assay.

Experimental Protocols

Protocol 1: Determination of TPI IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TPI.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (TPI)

  • DMSO (for TPI stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • TPI Preparation: Prepare a stock solution of TPI in DMSO. Create a serial dilution of TPI in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of TPI. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each TPI concentration relative to the vehicle control. Plot the percent viability against the log of TPI concentration and use a non-linear regression analysis to determine the IC50 value.[1][11]

Protocol 2: Co-treatment with Superoxide Dismutase (SOD)

This protocol provides a general guideline for co-treating cells with TPI and SOD to mitigate cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • TPI stock solution

  • Superoxide Dismutase (SOD)

  • 96-well cell culture plates

  • MTT assay reagents

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment Preparation: Prepare media containing:

    • Vehicle control

    • TPI at the desired concentration

    • SOD at various concentrations (for optimization)

    • TPI at the desired concentration + SOD at various concentrations

  • Cell Treatment: Replace the overnight culture medium with the prepared treatment media.

  • Incubation and Analysis: Follow steps 4-8 of Protocol 1 to assess cell viability.

  • Optimization: Analyze the results to determine the concentration of SOD that provides the most significant protection against TPI-induced cytotoxicity without affecting the desired biological activity of TPI.

Visualizations

TPI_Signaling_Pathway TPI This compound (TPI) PKC Protein Kinase C (PKC) TPI->PKC Activates Downstream Downstream Effectors PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Differentiation Differentiation Downstream->Differentiation Apoptosis Apoptosis (Cytotoxicity) Downstream->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) TPI_Prep 2. TPI Stock Preparation Cell_Culture->TPI_Prep Dose_Response 3. Dose-Response & Time-Course Assay TPI_Prep->Dose_Response Viability_Assay 5. Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Co_Treatment 4. Co-treatment (Optional) e.g., with SOD Co_Treatment->Viability_Assay IC50_Calc 6. IC50 Determination Viability_Assay->IC50_Calc Optimal_Conc 7. Select Optimal Sub-Toxic Concentration for Long-Term Study IC50_Calc->Optimal_Conc

References

Technical Support Center: 12-O-Tiglylphorbol-13-isobutyrate (TPIB) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 12-O-Tiglylphorbol-13-isobutyrate (TPIB) at different temperatures, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound (TPIB)?

A1: For long-term stability, TPIB should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] For short-term storage, 0°C may be acceptable, but it is crucial to minimize exposure to ambient temperatures.[4]

Q2: My experimental results are inconsistent. Could this be related to TPIB degradation?

A2: Yes, inconsistent results can be a sign of compound degradation. Phorbol (B1677699) esters like TPIB are sensitive to several factors, including elevated temperatures, light, oxygen, and acidic or alkaline conditions.[5] Ensure that stock solutions are prepared fresh and stored correctly. It is also advisable to periodically check the purity of your TPIB stock using analytical methods like HPLC.

Q3: How can I assess the stability of my TPIB sample under specific experimental conditions?

A3: To assess stability, you can perform a time-course experiment where the TPIB sample is incubated under your specific conditions (e.g., temperature, buffer). Aliquots can be taken at different time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor for any degradation products and quantify the remaining active compound.[6]

Q4: What are the common degradation pathways for phorbol esters?

A4: Phorbol esters can undergo hydrolysis of the ester bonds, leading to the loss of their biological activity.[5] Exposure to light can also cause isomerization.[3] The tetracyclic diterpenoid structure of phorbol esters is susceptible to degradation under harsh environmental conditions.[5]

Q5: Can I store TPIB in a solution? If so, what solvent should I use and for how long?

A5: Yes, TPIB can be stored in solution. Stock solutions made in solvents like ethanol, ethyl acetate, or DMSO have been shown to be stable for up to 8 weeks when stored in absolute darkness at -20°C.[3] It is recommended to prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Stability Data Summary

Storage ConditionTemperatureExpected Stability (Solid Form)Expected Stability (In Solution*)Recommendations
Long-term-20°CHighHigh (up to 8 weeks in appropriate solvent, protected from light)[3]Recommended for storage of stock material and solutions.[1][2]
Short-term0°CModerateLimitedSuitable for temporary storage during experimental setup.[4]
Room Temperature~25°CLowVery LowAvoid prolonged exposure. Phorbol esters can degrade at elevated temperatures.[5]

*In a suitable solvent such as DMSO, ethanol, or ethyl acetate, protected from light.

Experimental Protocols

Protocol: Assessing TPIB Stability using HPLC

This protocol outlines a general method for determining the stability of TPIB under specific temperature conditions.

  • Preparation of TPIB Stock Solution:

    • Accurately weigh a known amount of TPIB and dissolve it in an appropriate solvent (e.g., HPLC-grade DMSO or ethanol) to a known concentration.

  • Incubation at Test Temperatures:

    • Aliquot the TPIB stock solution into several vials.

    • Place the vials in incubators set to the desired test temperatures (e.g., 4°C, 25°C, 37°C). Protect the samples from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

    • Immediately store the removed sample at -20°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often used for phorbol ester analysis.[6]

    • The mobile phase could consist of a gradient of methanol (B129727) and water.[6]

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of the intact TPIB at each time point.

    • Calculate the percentage of TPIB remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining TPIB against time for each temperature to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis prep_stock Prepare TPIB Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp_4 4°C aliquot->temp_4 Incubate at Test Temperatures temp_25 25°C aliquot->temp_25 Incubate at Test Temperatures temp_37 37°C aliquot->temp_37 Incubate at Test Temperatures sampling Collect Samples at 0, 2, 4, 8, 24, 48h temp_4->sampling temp_25->sampling temp_37->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Degradation Rate hplc->data_analysis

Caption: Experimental workflow for assessing TPIB stability.

signaling_pathway TPIB This compound (TPIB) PKC Protein Kinase C (PKC) TPIB->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Simplified signaling pathway of TPIB via PKC activation.

References

Technical Support Center: Managing 12-O-Tiglylphorbol-13-isobutyrate Activity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 12-O-Tiglylphorbol-13-isobutyrate (a potent phorbol (B1677699) ester and Protein Kinase C activator), precise control over its activity is paramount for reproducible and accurate experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to effectively quench its biological effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate (TPA), functions as a potent activator of Protein Kinase C (PKC).[1] It mimics the endogenous PKC activator diacylglycerol (DAG), binding to the C1 domain of most PKC isoforms and initiating a downstream signaling cascade.

Q2: How can I stop the activity of this compound during an experiment?

There are two primary approaches to quenching the activity of this compound:

  • Inhibition of Downstream Signaling: This involves using pharmacological inhibitors that target key molecules in the signaling pathway, most notably PKC inhibitors.

  • Removal of the Activating Agent: This can be achieved through a washout procedure to physically remove the phorbol ester from the experimental system. The reversibility of phorbol ester effects has been observed, suggesting that removal can terminate the signal.[2][3][4]

Q3: What are some common PKC inhibitors used to quench phorbol ester activity?

Several PKC inhibitors can be used, with varying degrees of potency and specificity. Commonly cited inhibitors include staurosporine (B1682477), H-7, and polymyxin (B74138) B. Staurosporine is a potent but non-selective protein kinase inhibitor, while H-7 shows some selectivity for PKC.

Q4: Are the effects of this compound reversible?

Studies on other phorbol esters suggest that their effects can be reversible, particularly if the exposure time is limited. For instance, the growth inhibition induced by a phorbol ester in a B-lymphoma cell line was reversible if the agent was removed after 12 hours, but not after 20 hours of exposure.[2] This indicates a time-dependent window for effective quenching by removal.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or incomplete quenching of activity. 1. Inhibitor concentration is too low.2. Incubation time with the inhibitor is insufficient.3. The chosen inhibitor is not effective for the specific PKC isoforms activated in your system.4. Inefficient removal of the phorbol ester during washout.1. Optimize the inhibitor concentration. Refer to the IC50 values in Table 1 as a starting point.2. Increase the incubation time with the inhibitor.3. Try a different PKC inhibitor with a broader or different specificity profile.4. Ensure thorough and repeated washing steps in your washout protocol.
Observed cellular toxicity after adding a quenching agent. 1. The inhibitor itself is causing off-target effects or cytotoxicity at the concentration used.1. Perform a dose-response curve for the inhibitor alone to determine its toxicity profile in your specific cell type.2. Reduce the inhibitor concentration or incubation time.3. Consider using a more specific inhibitor if available.
Phorbol ester effects persist even after a washout procedure. 1. The duration of phorbol ester exposure was too long, leading to irreversible downstream effects.2. Residual phorbol ester remains in the culture due to inadequate washing.1. Reduce the initial incubation time with this compound. As a reference, some phorbol ester effects become irreversible after 20 hours of exposure.[2]2. Increase the number and volume of washes. Consider including a serum-containing medium in one of the wash steps to help solubilize and remove the lipophilic phorbol ester.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of various PKC inhibitors against TPA-induced effects.

InhibitorIC50 (µM)TargetCell TypeReference
Staurosporine0.008PKCSyrian Hamster Embryo (SHE) cells
H-755PKCSyrian Hamster Embryo (SHE) cells
Polymyxin B16PKCSHE cell extracts (Note: not effective on whole cells)

Experimental Protocols

Protocol 1: Quenching with a PKC Inhibitor (Staurosporine)

This protocol provides a general guideline for using staurosporine to inhibit PKC activity induced by this compound.

Materials:

  • Cells treated with this compound

  • Staurosporine stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Staurosporine Working Solution: Dilute the staurosporine stock solution in pre-warmed cell culture medium to the desired final concentration. A common starting concentration is 1 µM.

  • Addition of Inhibitor: Add the staurosporine working solution directly to the cells being treated with this compound.

  • Incubation: Incubate the cells for a predetermined time to allow for the inhibition of PKC. A typical incubation period can range from 1 to 6 hours, but this may need to be optimized for your specific cell line and experimental endpoint.

  • Assay: Proceed with your experimental assay to measure the desired outcome.

Note: It is crucial to include appropriate controls, such as cells treated with the phorbol ester alone, the inhibitor alone, and vehicle controls for both compounds.

Protocol 2: Quenching by Washout

This protocol is designed to physically remove this compound from the cell culture.

Materials:

  • Cells treated with this compound

  • Pre-warmed cell culture medium (with and without serum)

  • Pre-warmed PBS

Procedure:

  • Aspirate Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.

  • First Wash: Gently wash the cells with pre-warmed PBS. Aspirate the PBS.

  • Second Wash (with serum): Add pre-warmed cell culture medium containing serum and incubate for 5-10 minutes. The serum proteins can help to bind and remove residual lipophilic phorbol ester. Aspirate the medium.

  • Third Wash: Perform a final wash with pre-warmed serum-free medium. Aspirate the medium.

  • Add Fresh Medium: Add fresh, pre-warmed cell culture medium to the cells.

  • Incubation/Assay: Return the cells to the incubator for a recovery period or proceed with your experimental assay.

Visualizations

TPA_Signaling_Pathway TPA 12-O-Tiglylphorbol- 13-isobutyrate PKC Protein Kinase C (PKC) TPA->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Signaling pathway of this compound.

Quenching_Workflow cluster_experiment Experimental Workflow cluster_quenching Quenching Methods Start Start Experiment Treat Treat with 12-O-Tiglylphorbol- 13-isobutyrate Start->Treat Quench Quench Activity Treat->Quench Assay Perform Assay Quench->Assay Inhibitor Add PKC Inhibitor (e.g., Staurosporine) Quench->Inhibitor Option 1 Washout Perform Washout Procedure Quench->Washout Option 2 End End Experiment Assay->End

Caption: Experimental workflow for quenching phorbol ester activity.

References

interpreting dose-response curves for 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-O-Tiglylphorbol-13-isobutyrate and interpreting its dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a phorbol (B1677699) ester, a class of naturally derived compounds. Like other phorbol esters, it acts as a potent analog of diacylglycerol (DAG). This allows it to bind to and activate conventional and novel isoforms of Protein Kinase C (PKC).[1] Activation of PKC can trigger a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation, differentiation, and apoptosis.[2][3]

Q2: What is a dose-response curve and why is it important for my experiments with this compound?

A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response).[4] These curves are typically sigmoidal (S-shaped) when the dose is plotted on a logarithmic scale.[5] For your experiments, a dose-response curve is crucial for determining key parameters such as:

  • EC50: The concentration of this compound that produces 50% of the maximal response. This is a measure of the compound's potency.

  • Emax: The maximum response achievable with the compound, indicating its efficacy.

  • Therapeutic Window: The range of concentrations that elicits a desired effect without causing significant toxicity.

Q3: How do I interpret the shape of my dose-response curve?

The shape of the dose-response curve provides valuable information:

  • Sigmoidal Curve: The typical shape, indicating a gradual increase in response with increasing dose, eventually reaching a plateau at the maximum effect.[5]

  • Steep Slope: A steep curve suggests that a small change in the concentration of this compound can lead to a large change in the biological response.

  • Shallow Slope: A shallow curve indicates that a wider range of concentrations is needed to elicit a significant change in the response.

  • Bell-Shaped (Biphasic) Curve: In some cases, particularly with phorbol esters, the response may decrease at very high concentrations. This can be due to receptor downregulation, cytotoxicity, or other complex cellular mechanisms.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate or fill them with a buffer.
No response or very weak response to the compound. - Inactive compound. - Low concentration range tested. - Insufficient incubation time. - Cell line is not responsive.- Check the purity and storage conditions of your this compound. - Test a wider range of concentrations, including higher doses. - Optimize the incubation time for your specific assay. - Confirm that your cell line expresses the relevant PKC isoforms.
The dose-response curve is not sigmoidal. - Data points are not appropriately spaced. - Compound precipitation at high concentrations. - Cytotoxicity at high concentrations.- Use a logarithmic dilution series for your concentrations. - Check the solubility of the compound in your assay medium. - Perform a cell viability assay in parallel with your dose-response experiment.
The EC50 value is significantly different from published values. - Different experimental conditions (cell line, incubation time, assay endpoint). - Variations in reagent quality.- Carefully review and standardize your experimental protocol. - Ensure all reagents are of high quality and not expired. - It is best to generate a dose-response curve for your particular model system to correctly determine appropriate dosing.[6]

Experimental Protocols

General Protocol for Generating a Dose-Response Curve

This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and assay.

1. Cell Seeding:

  • Culture your chosen cell line to ~80% confluency.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of the stock solution to create a range of working concentrations. It is common to use a 1:10 or 1:3 dilution series.

3. Cell Treatment:

  • Remove the culture medium from the wells.
  • Add the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control if available.
  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

4. Assay Measurement:

  • Perform the assay to measure the biological response of interest (e.g., cell proliferation, cytokine secretion, gene expression).

5. Data Analysis:

  • Subtract the background reading (if any).
  • Normalize the data to the vehicle control.
  • Plot the response against the logarithm of the compound concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 and Emax values.[7]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phorbol_Ester This compound PKC Protein Kinase C (conventional/novel) Phorbol_Ester->PKC activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors MAPK_Pathway MAPK/ERK Pathway Downstream_Effectors->MAPK_Pathway Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) MAPK_Pathway->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Compound_Prep 3. Prepare serial dilutions of This compound Incubation1->Compound_Prep Cell_Treatment 4. Treat cells with compound Compound_Prep->Cell_Treatment Incubation2 5. Incubate for desired time Cell_Treatment->Incubation2 Assay 6. Perform biological assay Incubation2->Assay Data_Analysis 7. Analyze data and plot dose-response curve Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a dose-response experiment.

References

Technical Support Center: 12-O-Tiglylphorbol-13-isobutyrate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and issues in assays involving 12-O-Tiglylphorbol-13-isobutyrate and its widely used analog, 12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its common analog TPA/PMA?

This compound is a phorbol (B1677699) ester, a class of naturally occurring compounds.[1] In biomedical research, the most frequently used phorbol ester is its analog, 12-O-Tetradecanoylphorbol-13-acetate (TPA), also known as Phorbol 12-Myristate 13-Acetate (PMA).[2][3][4][5] These compounds are potent activators of Protein Kinase C (PKC), mimicking the action of diacylglycerol (DAG), a natural activator of most PKC isoforms.[4] This activation triggers a wide array of cellular responses, making them valuable tools for studying signal transduction.[2][3]

Q2: What are the primary cellular targets of these phorbol esters?

The primary and most well-known targets are the conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms of Protein Kinase C (PKC).[5] However, it is crucial to be aware of other potential targets, sometimes referred to as "off-target" effects, which include Munc13, a protein involved in neurotransmitter release.[6] Acknowledging these alternative targets is essential for correctly interpreting experimental results.

Q3: How should I prepare and store stock solutions?

Proper preparation and storage are critical to prevent degradation and ensure reproducibility.

  • Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] TPA/PMA is readily soluble in DMSO and ethanol.[5]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO.

  • Storage: Store the lyophilized powder at -20°C for long-term stability (≥4 years).[5] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light; under these conditions, they are stable for at least six months.[2][3]

  • Aqueous Solutions: Avoid storing phorbol esters in aqueous solutions for more than a day, as they are sparingly soluble and prone to degradation.[5]

Q4: What are typical working concentrations?

The optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint being measured. A standard concentration for inducing signaling with TPA/PMA is around 200 nM.[2][3] However, effective concentrations can range from <1 ng/mL (1.6 nM) to over 100 ng/mL.[7][8] It is imperative to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q5: What controls are essential for my experiment?

To ensure that the observed effects are specific to the intended mechanism of action, the following controls are mandatory:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the phorbol ester. This accounts for any effects of the solvent itself.

  • Negative Control (Inactive Phorbol Ester): Use an inactive analog, such as a 4α-phorbol ester (e.g., 4α-PMA).[6][9] These molecules are structurally similar but do not activate PKC, allowing you to distinguish specific PKC-mediated events from non-specific or off-target effects.[6]

Troubleshooting Guide

Q6: I don't see any effect after treating my cells. What could be wrong?

This common issue can be traced to several factors. Use the following logic to diagnose the problem.

G A No cellular response observed B Is the phorbol ester solution viable? A->B C Prepare fresh stock solution from lyophilized powder. Store properly (aliquot, -20°C, protect from light). B->C No D Is the concentration optimal? B->D Yes E Perform a dose-response experiment (e.g., 1 nM to 1 µM). D->E No F Is the cell line responsive to phorbol esters? D->F Yes G Check literature for PKC expression in your cell line. Test a positive control cell line known to respond. F->G No H Is the incubation time appropriate? F->H Yes I Perform a time-course experiment. Some responses are rapid (minutes), others are delayed (hours). H->I No

Caption: Troubleshooting logic for lack of cellular response.

Q7: I'm observing high levels of cell death in my assay. How can I fix this?

Phorbol esters can induce cytotoxicity, and the response pattern varies significantly among different cell types.[7] Some cell lines exhibit increasing cell death with higher doses, while others show a biphasic response where toxicity is highest at an intermediate concentration.[7]

  • Solution 1: Perform a Cytotoxicity Assay. Before your main experiment, run a dose-response curve and measure cell viability (e.g., using a Trypan Blue, MTT, or LDH assay) to identify a non-toxic or minimally toxic concentration range.

  • Solution 2: Reduce Incubation Time. Chronic activation of PKC can lead to its degradation and trigger cell death pathways.[10] Shortening the exposure time may elicit the desired signaling event without causing significant cytotoxicity.

  • Solution 3: Check Cell Health. Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent before starting the experiment, as stressed cells are more susceptible to chemical insults.[11][12]

Q8: My results are not reproducible. What are the likely causes?

Lack of reproducibility often stems from inconsistencies in reagent handling and experimental setup.

  • Reagent Stability: Phorbol ester solutions, especially in aqueous media, can degrade.[5] Always use freshly prepared working solutions from a properly stored, aliquoted stock. Avoid repeated freeze-thaw cycles of your stock solution.

  • Cell Culture Conditions: Maintain consistent cell culture practices. This includes using the same media and supplement batches, monitoring incubator CO2 and temperature, and adhering to a strict cell passage number limit.[11]

  • Cell Seeding Density: Ensure you seed the same number of viable cells for each experiment. Over- or under-confluent cells will respond differently.[11]

Q9: How do I know if the observed effect is specific to PKC activation?

This is a critical question, as phorbol esters can have PKC-independent effects.[6]

  • Use an Inactive Analog: As mentioned in the FAQs, the most important control is an inactive phorbol ester like 4α-PMA. A true PKC-mediated effect should be absent in cells treated with the inactive analog.[9]

  • Use PKC Inhibitors: Pre-treat cells with a specific PKC inhibitor (e.g., Calphostin C, Gö 6983) before adding the phorbol ester. The specific effect should be blocked or significantly reduced by the inhibitor.[13]

  • Confirm PKC Translocation: A hallmark of PKC activation is its translocation from the cytosol to a cellular membrane.[14] You can visualize this using immunofluorescence microscopy or by analyzing cell fractions via Western blot.

Data Presentation

Table 1: Properties and Storage Recommendations for Phorbol Esters

PropertyThis compoundTPA / PMA
CAS Number 92214-54-5[1][15]16561-29-8[5]
Molecular Formula C29H40O8[1][16]C36H56O8[5]
Molecular Weight 516.62 g/mol [16]616.8 g/mol [5]
Recommended Solvent DMSO, Acetone, Ethyl Acetate[1]DMSO, Ethanol[5]
Lyophilized Storage -20°C[16]-20°C (Stable for ≥4 years)[5]
Stock Solution Storage -20°C, protected from light-20°C, protected from light (Stable for ≥3-6 months)[2][3]

Table 2: Example Concentration Ranges of TPA/PMA and Observed Effects

Cell Type / SystemConcentration RangeObserved EffectReference
Human Cell Strains0.1 - 100 ng/mLVarying patterns of cytotoxicity[7]
Pancreatic Cancer Cells<1 ng/mL - 16 nMInduction of non-apoptotic cell death[8]
Caco-2 CellsNot SpecifiedDisassembly of adherens junctions[13]
General Cell Culture~200 nM (123 ng/mL)Standard concentration for inducing signaling[2][3]
THP-1 Monocytes1 - 10 ng/mLDifferentiation into macrophages[5]

Note: These values are examples. The optimal concentration must be determined empirically for each specific assay and cell line.

Experimental Protocols

Protocol 1: Preparation of TPA/PMA Stock and Working Solutions

  • Safety First: TPA/PMA is a potent tumor promoter and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).[5]

  • Prepare Stock Solution:

    • Allow the lyophilized TPA/PMA vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 1.0 mg/mL (~1.6 mM) stock solution. For example, add 1 mL of DMSO to 1 mg of TPA/PMA.

    • Vortex gently until fully dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into small-volume, light-protecting (amber) microcentrifuge tubes.

    • Store aliquots at -20°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to make a 200 nM working solution from a 1.6 mM stock, perform a 1:8000 dilution. It is best to do this via serial dilutions to ensure accuracy.

    • Vortex the final working solution gently before adding it to your cells.

Protocol 2: General Protocol for Induction of the PKC/MAPK Signaling Pathway

This protocol describes a general workflow for treating cells with a phorbol ester and analyzing the phosphorylation of a downstream target like ERK via Western blot.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Starvation (Optional) cluster_2 Day 3: Treatment & Lysis cluster_3 Day 3-4: Analysis A Seed cells in 6-well plates. Optimize density for 70-80% confluency on Day 3. B Replace media with low-serum or serum-free media. Incubate for 12-24 hours to reduce basal signaling. A->B C Prepare fresh working solutions: - Vehicle (DMSO) - Inactive Control (4α-PMA) - Active Phorbol Ester (TPA) B->C D Treat cells for desired time points (e.g., 5, 15, 30, 60 min). C->D E Wash cells with ice-cold PBS. D->E F Lyse cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors. E->F G Collect lysate and clarify by centrifugation. F->G H Determine protein concentration (BCA assay). G->H I Perform SDS-PAGE and Western Blot. H->I J Probe with antibodies: - Phospho-ERK (p-ERK) - Total ERK - Loading Control (e.g., β-Actin) I->J K Image and quantify band intensities. J->K

Caption: Experimental workflow for analyzing TPA-induced signaling.

Signaling Pathway Visualization

The diagram below illustrates the canonical signaling pathway activated by phorbol esters like TPA. TPA directly binds to and activates Protein Kinase C (PKC), leading to the activation of downstream cascades such as the MAPK/ERK pathway, which plays a key role in cell proliferation and differentiation.[4][13]

G TPA TPA / Phorbol Ester PKC Protein Kinase C (PKC) TPA->PKC Activates Raf Raf PKC->Raf Phosphorylates Activates MEK MEK Raf->MEK Phosphorylates Activates ERK ERK MEK->ERK Phosphorylates Activates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Activates Response Cellular Responses (Proliferation, Differentiation, etc.) TF->Response Regulates Gene Expression

Caption: TPA-induced activation of the canonical PKC-MAPK/ERK pathway.

References

Technical Support Center: 12-O-Tiglylphorbol-13-isobutyrate (TPA) and Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 12-O-Tiglylphorbol-13-isobutyrate (TPA). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of serum concentration on TPA activity in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during your experiments with TPA, with a focus on the influence of serum.

Q1: My TPA treatment is yielding inconsistent or weaker-than-expected results. Could the serum concentration in my cell culture medium be a factor?

A1: Yes, absolutely. The concentration of serum, such as Fetal Bovine Serum (FBS), in your culture medium can significantly impact the activity of TPA. Serum contains various components that can interfere with the binding of TPA to its primary target, Protein Kinase C (PKC), and modulate the cellular response.

Troubleshooting Steps:

  • Serum Lot Variability: Different lots of serum can have varying concentrations of inhibitory factors. It is crucial to test a new lot of serum for its effect on your specific assay before proceeding with critical experiments.

  • Serum Starvation: For many experimental paradigms, it is recommended to serum-starve your cells for a period (e.g., 12-24 hours) before TPA treatment. This minimizes the baseline activation of signaling pathways by serum components and can lead to a more robust and reproducible response to TPA.

  • Optimize Serum Concentration: If serum is required for cell viability during the experiment, it is advisable to determine the lowest possible concentration that maintains cell health while minimizing interference with TPA activity.

Q2: I am observing high background in my PKC activation assay even in the untreated control wells. What could be the cause?

A2: High background in PKC activation assays can be a significant issue, and serum is a common culprit.

Troubleshooting Steps:

  • Serum-Induced PKC Activation: Serum itself is a potent activator of PKC.[1] If your cells are cultured in a high-serum medium, the baseline PKC activity will be elevated, masking the specific effect of TPA.

  • Wash Steps: Ensure adequate washing of your cell monolayers with serum-free medium or phosphate-buffered saline (PBS) before initiating the TPA treatment to remove residual serum components.

  • Control for Serum Effects: Always include a vehicle control (e.g., DMSO) in the same serum concentration as your TPA-treated samples to accurately assess the baseline PKC activity.

Q3: After prolonged TPA treatment, I am seeing a decrease in the cellular response. Is this expected?

A3: Yes, this phenomenon is known as PKC down-regulation. Prolonged exposure to potent PKC activators like TPA can lead to the degradation of PKC isoforms, resulting in a diminished response over time.

Troubleshooting Steps:

  • Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of TPA treatment for your specific cell type and endpoint. The peak of PKC activation is often transient.

  • Serum Components and Down-regulation: Interestingly, some studies suggest that components within fetal bovine serum can decrease the down-modulation of phorbol (B1677699) ester receptors.[2] This highlights the complex interplay between serum and TPA-mediated cellular responses.

Q4: Can components in the serum directly bind to TPA?

A4: While direct binding of serum components to TPA is not the primary concern, serum albumin can bind to a wide range of lipophilic molecules.[3][4][5][6] Given the lipophilic nature of phorbol esters, it is plausible that albumin could sequester TPA, reducing its effective concentration available to the cells.

Troubleshooting Steps:

  • Consider Serum-Free Media: If your experimental design and cell type permit, conducting experiments in serum-free or reduced-serum media can eliminate this variable.

  • Dose-Response Curve: Perform a dose-response curve for TPA in your chosen serum concentration to determine the effective concentration range for your specific experimental setup.

Data Presentation: Impact of Serum on TPA Activity

Serum ConcentrationExpected Impact on TPA ActivityKey Considerations
High Serum (e.g., 10% FBS) - Potential for inhibition of TPA binding to PKC. - High baseline PKC activation, potentially masking TPA-specific effects. - Serum components may prevent PKC down-regulation.[2]- Not recommended for sensitive assays measuring TPA-induced PKC activation. - If necessary for cell health, use with appropriate controls and be aware of potential for reduced TPA potency.
Low Serum (e.g., 0.5-2% FBS) - Reduced interference with TPA binding. - Lower baseline PKC activation, leading to a better signal-to-noise ratio.- Often a good compromise for maintaining cell viability while minimizing serum-related artifacts. - Still requires serum starvation prior to treatment for optimal results.
Serum-Free - Minimal interference with TPA activity. - Lowest baseline PKC activation.- Ideal for mechanistic studies on TPA signaling. - Cell viability may be compromised over longer experimental durations.

Experimental Protocols

Protocol 1: Assessment of PKC Activation by Western Blotting (PKC Translocation Assay)

This protocol is designed to assess the activation of PKC by monitoring its translocation from the cytosol to the cell membrane upon TPA stimulation.

Materials:

  • Cell culture medium (with varying serum concentrations for testing)

  • This compound (TPA) stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Subcellular fractionation kit (optional, for more precise separation of cytosolic and membrane fractions)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PKC isoform of interest, anti-Na+/K+ ATPase for membrane fraction control, anti-GAPDH for cytosolic fraction control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Serum-starve the cells for 12-24 hours, if required by the experimental design.

    • Treat cells with the desired concentrations of TPA or vehicle (DMSO) for the appropriate duration.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • (Optional) Perform subcellular fractionation according to the manufacturer's protocol.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC signal indicates activation.

Protocol 2: In Vitro PKC Kinase Activity Assay

This protocol provides a direct measure of PKC enzymatic activity.

Materials:

  • PKC Assay Kit (containing substrate peptide, ATP, and other necessary reagents)

  • Cell lysates prepared as described in Protocol 1.

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Follow the specific instructions of the commercial PKC assay kit.

    • Typically, this involves adding the cell lysate (containing PKC) to a reaction mixture containing a specific PKC substrate peptide, lipid activator, and [γ-³²P]ATP.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a stop solution (often containing EDTA).

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. Increased radioactivity corresponds to higher PKC activity.

Visualizations

TPA_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular TPA 12-O-Tiglylphorbol- 13-isobutyrate (TPA) PKC Protein Kinase C (PKC) TPA->PKC Activates Serum Serum (Growth Factors) Serum->PKC Activates Cell_Membrane Cell Membrane Downstream Downstream Effectors PKC->Downstream Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Caption: Simplified signaling pathway of TPA and serum-mediated PKC activation.

Experimental_Workflow Start Start: Cells in Culture Serum_Starve Serum Starvation (Optional, Recommended) Start->Serum_Starve Treatment TPA or Vehicle Treatment Serum_Starve->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Quantify Protein Quantification Harvest->Quantify Assay PKC Activation Assay (Western Blot or Kinase Assay) Quantify->Assay Analyze Data Analysis Assay->Analyze

Caption: General experimental workflow for assessing TPA-induced PKC activation.

References

Technical Support Center: 12-O-Tiglylphorbol-13-isobutyrate (TPIB) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guidance, and frequently asked questions (FAQs) for experiments involving 12-O-Tiglylphorbol-13-isobutyrate (TPIB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPIB) and what is its primary mechanism of action?

A1: this compound (TPIB) is a phorbol (B1677699) ester, a natural compound found in plants of the Euphorbiaceae family. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes. By mimicking the function of endogenous diacylglycerol (DAG), TPIB binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of a wide range of downstream protein targets. This activation triggers various cellular signaling pathways.

Q2: What are the common applications of TPIB in research?

A2: TPIB is utilized in a variety of in vitro and in vivo studies to investigate cellular processes regulated by PKC signaling. Common applications include studying cell proliferation, differentiation, apoptosis, and inflammation. It is also used as a tool to explore the role of specific PKC isoforms in different signaling cascades and as a positive control in PKC activity assays.

Q3: How should TPIB be stored to ensure its stability?

A3: TPIB is susceptible to degradation and should be handled with care. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent such as DMSO, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Protect solutions from light. Phorbol esters in DMSO are generally stable for several months when stored properly, but it is advisable to prepare fresh dilutions for critical experiments.

Q4: What is a typical working concentration for TPIB in cell culture experiments?

A4: The optimal working concentration of TPIB is cell-type dependent and should be determined empirically through a dose-response experiment. However, a common starting range for phorbol esters like TPIB is between 10 nM and 1 µM. For initial experiments, a concentration of 100-200 nM is often used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak cellular response to TPIB treatment. TPIB degradation: Improper storage or handling of TPIB stock solution.Prepare a fresh stock solution of TPIB from solid material. Ensure proper storage at -20°C and minimize freeze-thaw cycles.
Low PKC expression: The cell line used may have low or no expression of the PKC isoforms activated by TPIB.Verify the expression of conventional and novel PKC isoforms in your cell line using techniques like Western blotting or qPCR. Consider using a different cell line with known PKC expression.
Sub-optimal concentration: The concentration of TPIB used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration of TPIB for your specific cell type and assay.
Incorrect solvent or vehicle control: The solvent used to dissolve TPIB (e.g., DMSO) may have inhibitory effects at high concentrations, or the vehicle control may not be appropriate.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and non-toxic. Always include a vehicle-only control in your experiments.
High background or non-specific effects. Toxicity at high concentrations: High concentrations of TPIB can lead to off-target effects and cellular toxicity.Lower the concentration of TPIB and shorten the incubation time. Perform a cytotoxicity assay to determine the non-toxic concentration range for your cells.
Contamination of TPIB stock: The stock solution may be contaminated.Prepare a fresh, sterile-filtered stock solution of TPIB.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inconsistent TPIB preparation: Variations in the preparation of working solutions can lead to different final concentrations.Prepare a large batch of the working solution to be used across multiple experiments to ensure consistency.
Unexpected cellular morphology changes. PKC-mediated cytoskeletal rearrangement: Activation of PKC can lead to changes in cell shape and adhesion.These changes are often an expected outcome of PKC activation. Document the morphological changes and correlate them with your experimental endpoints.

Data Presentation

Table 1: General Physicochemical Properties of this compound (TPIB)

PropertyValue
Molecular Formula C₂₉H₄₀O₈
Molecular Weight 516.6 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and other organic solvents.
Purity Typically >98% (should be verified by the supplier's certificate of analysis)

Table 2: Recommended Starting Concentrations for TPIB in Common Cell-Based Assays (Literature-derived for related phorbol esters)

Assay TypeCell TypeRecommended Starting Concentration Range
PKC Activation Various10 nM - 1 µM
Cell Proliferation/Viability Various1 nM - 500 nM
Apoptosis Induction Sensitive cell lines100 nM - 1 µM
Cytokine Release Immune cells10 nM - 200 nM

Note: The optimal concentration should always be determined experimentally for each specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of TPIB Stock Solution
  • Materials:

    • This compound (TPIB) solid

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid TPIB to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM).

    • Gently vortex or pipette up and down to ensure the TPIB is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Cell Treatment with TPIB
  • Materials:

    • Cultured cells in appropriate multi-well plates or flasks

    • Complete cell culture medium

    • TPIB stock solution (e.g., 1 mM in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Seed cells at the desired density and allow them to adhere and grow overnight.

    • The next day, prepare the final working concentrations of TPIB by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest TPIB concentration.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of TPIB or the vehicle control.

    • Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling studies, or 24-72 hours for proliferation or differentiation assays).

    • Proceed with the downstream analysis (e.g., cell lysis for Western blotting, viability assay, etc.).

Mandatory Visualization

TPIB_PKC_Signaling_Workflow cluster_preparation Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis TPIB_Solid TPIB (Solid) Stock_Solution TPIB Stock Solution (1 mM in DMSO) TPIB_Solid->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (in Media) Stock_Solution->Working_Solution Dilute Cells Cultured Cells Working_Solution->Cells Treat Treated_Cells Treated Cells Cells->Treated_Cells PKC_Assay PKC Activity Assay Treated_Cells->PKC_Assay Western_Blot Western Blot (p-ERK, p-Akt, etc.) Treated_Cells->Western_Blot Viability_Assay Cell Viability/Apoptosis Assay Treated_Cells->Viability_Assay TPIB_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses TPIB TPIB PKC Protein Kinase C (PKC) TPIB->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt NFkB NF-κB Pathway PKC->NFkB Differentiation Differentiation PKC->Differentiation Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits NFkB->Inflammation Troubleshooting_Logic Start Experiment Fails (No/Weak Response) Check_TPIB Is TPIB stock solution fresh and properly stored? Start->Check_TPIB Prepare_Fresh Prepare fresh TPIB stock Check_TPIB->Prepare_Fresh No Check_Concentration Is the TPIB concentration optimal? Check_TPIB->Check_Concentration Yes Prepare_Fresh->Check_Concentration Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_PKC Does the cell line express target PKC isoforms? Check_Concentration->Check_PKC Yes Dose_Response->Check_PKC Verify_PKC Verify PKC expression (Western Blot/qPCR) Check_PKC->Verify_PKC Unsure Success Re-run Experiment Check_PKC->Success Yes Verify_PKC->Success

best practices for storing and handling 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-O-Tiglylphorbol-13-isobutyrate. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term stability, this compound should be stored at -20°C and protected from light.[1][2] As a solid, it is more stable than in solution.[1]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, ethyl acetate (B1210297), chloroform, and acetone.[3][4] It is practically insoluble in water.[2] For cell culture experiments, it is common practice to first dissolve the compound in a concentrated stock solution in DMSO (e.g., 20 mM) and then dilute this stock solution into your aqueous experimental medium.[2][5]

Q3: How stable are stock solutions of phorbol (B1677699) esters?

Stock solutions of similar phorbol esters in DMSO, ethanol, or ethyl acetate are stable for at least 8 weeks when stored in the dark at -20°C.[1] Some sources suggest that DMSO stock solutions can be stable for up to 6 months under these conditions.[5] Avoid repeated freeze-thaw cycles.[2] Phorbol ester solutions are sensitive to acidic and alkaline conditions.[2][5]

Q4: What are the primary safety precautions when handling this compound?

This compound should be handled with care in a laboratory setting. It is categorized as harmful if swallowed and is very toxic to aquatic life.[6] Phorbol esters, in general, are known to be skin and eye irritants and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Q5: What is the mechanism of action of this compound?

This compound is a phorbol ester that acts as a potent activator of Protein Kinase C (PKC).[8][9] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[8][10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates when added to aqueous media. Low aqueous solubility of the phorbol ester.Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Prepare a highly concentrated stock solution and add a very small volume to your aqueous medium with rapid mixing.[2][5] The use of a water-soluble detergent like Cremophor EL can also aid in solubilization.[2][5]
Inconsistent or no biological effect observed. Degradation of the compound: Phorbol esters can be sensitive to light and improper storage.[1] Incorrect concentration: The effective concentration can be cell-type dependent.Prepare fresh stock solutions from solid material. Store stock solutions in small aliquots at -20°C, protected from light.[1] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Concentrations for similar phorbol esters like PMA can range from nanomolar to low micromolar.[12]
High levels of cytotoxicity observed. High concentrations of phorbol esters can be toxic to some cell lines.[13] The solvent (e.g., DMSO) may also be toxic at higher concentrations.Lower the concentration of this compound. Ensure the final solvent concentration is not exceeding the tolerance of your cells (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.
Unexpected off-target effects. Phorbol esters can activate multiple PKC isoforms and may have other, less characterized cellular targets.[11][14]Consider using more specific PKC isoform inhibitors in conjunction with this compound to dissect the specific pathways involved.[8] Be aware that phorbol esters can have broad biological effects, including influencing cell differentiation, proliferation, and apoptosis.[15][16]

Quantitative Data Summary

Table 1: Storage and Stability of Phorbol Ester Solutions

SolventConcentrationStorage TemperatureStability
DMSO20 mM-20°C (in the dark)At least 6 months[5]
EthanolNot specified-20°C (in the dark)At least 8 weeks[1]
Ethyl Acetate0.2 mM-20°C (in the dark)At least 8 weeks[1]
AcetoneNot specified4°C (in the dark)Up to 3 months[5]

Data is based on studies of similar phorbol esters and provides a general guideline.

Experimental Protocols & Workflows

General Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for treating cultured cells with this compound to study its effects on a downstream signaling pathway, such as ERK activation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare concentrated stock solution (e.g., 10-20 mM in DMSO) dilute_compound Dilute stock solution into serum-free or complete media prep_stock->dilute_compound prep_cells Seed cells and grow to desired confluency serum_starve Optional: Serum-starve cells to reduce basal signaling prep_cells->serum_starve treat_cells Treat cells with a range of concentrations and time points serum_starve->treat_cells dilute_compound->treat_cells controls Include vehicle control (DMSO) and untreated control lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify_protein Quantify total protein concentration lyse_cells->quantify_protein run_wb Perform Western Blot for p-ERK, total ERK, etc. quantify_protein->run_wb analyze_data Analyze and quantify results run_wb->analyze_data pkc_activation compound This compound (DAG Mimic) pkc_inactive Inactive PKC (Cytosolic) compound->pkc_inactive Binds to C1 domain membrane Cell Membrane pkc_inactive->membrane Translocation pkc_active Active PKC (Membrane-bound) membrane->pkc_active Activation downstream Downstream Substrate Phosphorylation pkc_active->downstream Catalyzes downstream_pathway pkc Active PKC raf Raf pkc->raf Phosphorylates & Activates mek MEK1/2 raf->mek Phosphorylates & Activates erk ERK1/2 mek->erk Phosphorylates & Activates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activates response Cellular Responses (Proliferation, Differentiation, etc.) transcription->response Regulates Gene Expression

References

Validation & Comparative

12-O-Tiglylphorbol-13-isobutyrate vs PMA (phorbol 12-myristate 13-acetate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phorbol (B1677699) Esters: PMA vs. Other PKC Activators

An Objective Comparison of Phorbol Ester Performance for Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol esters are a class of naturally occurring diterpenoids that are invaluable tools in biomedical research due to their ability to potently activate Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. This guide provides a detailed comparison of the most widely used phorbol ester, Phorbol 12-myristate 13-acetate (PMA), with other notable phorbol esters, including Phorbol 12,13-dibutyrate (PDBu) and the non-tumor-promoting 12-deoxyphorbol esters like 12-deoxyphorbol 13-isobutyrate (DPB) and prostratin.

Initial literature searches for "12-O-Tiglylphorbol-13-isobutyrate" did not yield sufficient data for a direct comparison. Therefore, this guide will focus on well-characterized alternatives to provide a useful comparative framework for researchers.

PMA, also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a powerful activator of conventional and novel PKC isoforms and is a well-established tumor promoter.[1] In contrast, PDBu offers a more hydrophilic alternative, while 12-deoxyphorbol esters are recognized for their unique biological profiles, such as anti-proliferative effects and a lack of tumor-promoting activity.[1][2] This guide will delve into their differential effects on PKC activation, downstream signaling, and cellular responses, supported by experimental data and detailed protocols.

Comparative Data of Phorbol Esters

The selection of a phorbol ester for experimental purposes depends on the desired potency, duration of action, and downstream biological effects. The following tables summarize the quantitative data available for PMA and its common alternatives.

Table 1: Physicochemical Properties and Biological Activities

PropertyPhorbol 12-myristate 13-acetate (PMA)Phorbol 12,13-dibutyrate (PDBu)12-Deoxyphorbol 13-isobutyrate (DPB)Prostratin (12-Deoxyphorbol 13-acetate)
Synonyms TPA, 12-O-Tetradecanoylphorbol-13-acetate---
Molecular Weight 616.83 g/mol 504.6 g/mol Not readily available390.5 g/mol
Lipophilicity HighModerateModerateLow
Tumor Promotion Potent PromoterLess Potent PromoterNon-promoterNon-promoter
Primary Applications Tumor promotion models, T-cell activation, induction of cell differentiation (e.g., THP-1)PKC activation studies, smooth muscle contraction researchVasocontraction studies, neurogenesis researchHIV latency reactivation, anti-proliferative studies

Table 2: Comparative Binding Affinities (Ki/Kd) for PKC Isoforms (nM)

PKC IsoformPMA (TPA)PDBu12-Deoxyphorbol 13-isobutyrate (dPB)Prostratin
α ~0.21.6 - 1892 - 140[3]Low affinity[2]
β1 ~0.41.6 - 1892 - 140[3]Low affinity[2]
β2 ~0.31.6 - 1892 - 140[3]Low affinity[2]
γ ~0.11.6 - 1892 - 140[3]Low affinity[2]
δ ~2.51.6 - 18Not reportedBinds with high affinity
ε ~20.01.6 - 18Not reportedNot reported
ζ No bindingNo bindingNo bindingNo binding

Note: Data is compiled from various sources and experimental conditions may differ. The binding affinity of PDBu to various PKC isotypes ranges from 1.6 to 18 nM.[4] Prostratin is noted to have the lowest binding activity to PKC among several activators.[2]

Signaling Pathways

Phorbol esters mimic the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This induces a conformational change, leading to the activation of the kinase and its translocation to the cell membrane. Activated PKC then phosphorylates a multitude of downstream targets, triggering various signaling cascades.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Phorbol_Ester Phorbol Ester (PMA, PDBu, etc.) Active_PKC Active PKC (Membrane-bound) Phorbol_Ester->Active_PKC Binds to C1 Domain PKC Inactive PKC (Cytosol) PKC->Active_PKC Translocation & Activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Active_PKC->MAPK_Pathway Phosphorylates & Activates NFkB_Pathway NF-κB Pathway Active_PKC->NFkB_Pathway Phosphorylates & Activates Other_Substrates Other Substrates (e.g., MARCKS) Active_PKC->Other_Substrates Phosphorylates DAG Diacylglycerol (DAG) (Endogenous Ligand) DAG->Active_PKC Binds to C1 Domain

Caption: General signaling pathway of PKC activation by phorbol esters.

While the initial activation of PKC is a common event, the specific downstream effects can vary significantly depending on the phorbol ester used. These differences are often attributed to variations in lipophilicity, binding affinity for different PKC isoforms, and the kinetics of PKC translocation.

Differential_Effects cluster_pma_effects PMA-induced Effects cluster_deoxy_effects 12-Deoxyphorbol Ester-induced Effects PMA PMA Sustained_PKC_Activation Sustained PKC Activation PMA->Sustained_PKC_Activation 12_Deoxyphorbol_Esters 12-Deoxyphorbol Esters (e.g., Prostratin, DPB) Transient_PKC_Activation Transient PKC Activation 12_Deoxyphorbol_Esters->Transient_PKC_Activation Tumor_Promotion Tumor Promotion Sustained_PKC_Activation->Tumor_Promotion Pro_inflammatory_Response Pro-inflammatory Response Sustained_PKC_Activation->Pro_inflammatory_Response Anti_Tumor_Promotion Anti-Tumor Promotion Transient_PKC_Activation->Anti_Tumor_Promotion Anti_proliferative_Effects Anti-proliferative Effects Transient_PKC_Activation->Anti_proliferative_Effects HIV_Latency_Reactivation HIV Latency Reactivation Transient_PKC_Activation->HIV_Latency_Reactivation

Caption: Differential downstream effects of PMA vs. 12-deoxyphorbol esters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used to characterize and compare phorbol esters.

Protocol 1: Competitive Radioligand Binding Assay for PKC

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PDBu) for binding to PKC.

Materials:

  • Purified recombinant PKC isoforms

  • [3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

  • Test phorbol esters (PMA, PDBu, DPB, prostratin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test phorbol esters.

  • In a reaction tube, combine the purified PKC isoform, a fixed concentration of [3H]PDBu (typically at its Kd value), and varying concentrations of the unlabeled test compound in the binding buffer.

  • To determine non-specific binding, prepare parallel tubes containing a high concentration of unlabeled PDBu.

  • Incubate the reaction mixtures for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: PKC Translocation Assay by Immunofluorescence

This method visualizes the movement of PKC from the cytosol to the cell membrane upon activation by phorbol esters.

Materials:

  • Cells cultured on glass coverslips

  • Phorbol esters for stimulation

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat the cells with the desired concentration of the phorbol ester for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-PKC antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cells in culture

  • 96-well culture plates

  • Phorbol esters for treatment

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with various concentrations of the different phorbol esters. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently mix the plate on an orbital shaker for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Phorbol Esters (PMA, PDBu, etc.) Cell_Culture Cell Culture: Plate cells at desired density Start->Cell_Culture Treatment Treatment: Add phorbol esters at varying concentrations and time points Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Binding_Assay Binding Affinity Assay (Protocol 1) Assays->Binding_Assay Translocation_Assay PKC Translocation Assay (Protocol 2) Assays->Translocation_Assay Proliferation_Assay Cell Proliferation Assay (Protocol 3) Assays->Proliferation_Assay Data_Analysis Data Analysis: Calculate Ki, quantify translocation, and determine cell viability Binding_Assay->Data_Analysis Translocation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Comparison Comparative Analysis: Evaluate differential effects Data_Analysis->Comparison

Caption: General experimental workflow for comparing phorbol esters.

While PMA remains a potent and widely used tool for PKC activation, its strong tumor-promoting activity necessitates careful consideration and the exploration of alternatives for certain applications. PDBu provides a less lipophilic option, and the 12-deoxyphorbol esters, such as DPB and prostratin, offer exciting possibilities with their non-tumor-promoting and, in some cases, anti-proliferative or neurogenic properties. The choice of phorbol ester should be guided by the specific research question, the desired biological outcome, and a thorough understanding of their differential activities. This guide provides a foundational framework for making informed decisions in the selection and application of these powerful molecular probes.

References

A Comparative Analysis of 12-O-Tiglylphorbol-13-isobutyrate and Prostratin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two phorbol (B1677699) ester compounds, 12-O-Tiglylphorbol-13-isobutyrate and prostratin (B1679730), to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their experimental needs. Both compounds are known activators of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways. Their primary applications of interest are in the reversal of HIV latency and as potential anticancer agents.

Overview and Mechanism of Action

Prostratin (12-deoxyphorbol 13-acetate) is a well-characterized, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans. It functions as a potent activator of PKC.[1][2] This activation mimics the endogenous ligand diacylglycerol (DAG), leading to the stimulation of downstream signaling cascades. In the context of HIV, prostratin's activation of PKC leads to the stimulation of the NF-κB signaling pathway, which in turn promotes the transcription of latent HIV-1 provirus.[3][4]

This compound is a phorbol diester found in the seed oil of Croton tiglium L. While it belongs to the same class of compounds as prostratin and is expected to activate PKC, there is a significant lack of specific experimental data on its biological activity in peer-reviewed literature. Much of the research has focused on the crude extracts of Croton tiglium, which contain a mixture of phorbol esters.[5][6] Therefore, a direct quantitative comparison with the extensively studied prostratin is challenging.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for prostratin. Due to the limited availability of specific data for this compound, a direct comparison is not currently possible.

Table 1: HIV-1 Latency Reversal Activity of Prostratin

Cell LineAssayEC50 (µM)Reference
J-Lat 10.6GFP Expression0.5 - 1.0[7]
J-Lat A2p24 Production0.87[8]
J-Lat 9.2GFP ExpressionDose-dependent activation up to 10 µM[8]
Primary CD4+ T-cellsHIV-1 RNA Production~5.0[9]

Table 2: Anticancer Activity of Prostratin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Culture ConditionsReference
MCF-7Breast Cancer37.4 ± 8.7Basal[10]
MCF-7Breast Cancer7.3 ± 2.9High Salt + IL-17[10]
MDA-MB-231Breast Cancer~35Basal[10]
BT-20Breast Cancer~35Basal[10]
AU-565Breast Cancer~35Basal[10]

Note on this compound: Studies on crude extracts of Croton tiglium have shown anticancer activity. For instance, an essential oil extract demonstrated an IC50 of 48.38 µg/mL in A549 lung cancer cells.[11][12] However, the specific contribution of this compound to this activity is not defined.

Signaling Pathways

Both compounds are presumed to act through the activation of Protein Kinase C (PKC). The canonical pathway for HIV latency reversal by PKC activators like prostratin is depicted below.

prostratin_pathway cluster_nucleus Nuclear Events Prostratin Prostratin PKC Protein Kinase C (PKC) Prostratin->PKC activates IKK_complex IKK Complex PKC->IKK_complex phosphorylates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to HIV_LTR HIV LTR Nucleus->HIV_LTR binds to HIV_Transcription HIV-1 Transcription HIV_LTR->HIV_Transcription initiates

Caption: Prostratin-mediated activation of the NF-κB pathway to reverse HIV-1 latency.

Experimental Protocols

HIV-1 Latency Reversal Assay in J-Lat Cells

This protocol describes a common method for assessing the ability of compounds to reactivate latent HIV-1 in the J-Lat cell line, which contains a latent, GFP-tagged HIV provirus.

  • Cell Culture: Culture J-Lat cells (e.g., clone 10.6) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed J-Lat cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate. Treat the cells with various concentrations of the test compound (e.g., prostratin at 0.1 to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).[7]

  • Incubation: Incubate the cells for 24 hours.

  • Analysis: Harvest the cells and wash with PBS. Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in GFP expression indicates reactivation of the latent HIV-1 provirus.[8] Alternatively, cell supernatants can be collected to measure p24 antigen levels by ELISA as an indicator of virus production.[13]

hiv_latency_workflow start Start culture Culture J-Lat Cells start->culture seed Seed cells in 24-well plate culture->seed treat Treat with Prostratin / Test Compound seed->treat incubate Incubate for 24h treat->incubate analyze Analyze GFP expression by Flow Cytometry incubate->analyze end End analyze->end mtt_assay_workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat with serial dilutions of compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution and incubate for 4h incubate->add_mtt solubilize Solubilize formazan (B1609692) with DMSO add_mtt->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

References

A Comparative Guide to Phorbol Esters for Protein Kinase C Activation: Featuring 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 12-O-Tiglylphorbol-13-isobutyrate and other commonly used phorbol (B1677699) esters for the activation of Protein Kinase C (PKC). Phorbol esters are a class of naturally occurring tetracyclic diterpenoids that act as potent activators of PKC, mimicking the endogenous second messenger diacylglycerol (DAG).[1] Their ability to potently and persistently activate PKC makes them invaluable tools in cell signaling research and potential therapeutic agents.

This document focuses on a comparative analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate phorbol ester for their specific experimental needs.

Overview of Phorbol Esters as PKC Activators

Phorbol esters bind to the C1 domain of conventional and novel PKC isozymes, inducing a conformational change that relieves autoinhibition and activates the kinase. This activation triggers a cascade of downstream signaling events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The biological activities of phorbol esters are highly dependent on their specific chemical structure, which influences their binding affinity for PKC isozymes and their pharmacokinetic properties.[1]

Comparative Analysis of PKC Activation

While direct quantitative data for this compound is limited in the current scientific literature, we can infer its likely properties based on the well-characterized structure-activity relationships of other phorbol esters. This section compares key performance metrics of several widely used phorbol esters.

Data on PKC Binding Affinity and Potency

The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of various phorbol esters for PKC. Lower values indicate higher affinity and potency.

Phorbol EsterPKC Isoform(s)Kd (nM)IC50 (nM)Reference(s)
Phorbol 12,13-dibutyrate (PDBu) α, β1, β2, γ, δ, ε1.6 - 182 - 70[2]
Phorbol 12-myristate 13-acetate (PMA/TPA) Broad (Conventional & Novel)Not specified2 - 70[2]
Prostratin (12-deoxyphorbol 13-acetate) Broad (Conventional & Novel)12.5210 (for binding to CEM cells)[3]
Sapintoxin A Broad (Conventional & Novel)Not specified2 - 70[2]
12-Deoxyphorbol-13-O-phenylacetate Broad (Conventional & Novel)Not specified2 - 70[2]
Thymeleatoxin Less potent on α and εNot specified3000 - 5000[2]
Resiniferatoxin β1 and β2Not specified> 5000[2]
12-Deoxyphorbol-13-O-phenylacetate-20-acetate β1 and β2Not specified> 5000[2]

Note: Data for this compound is not currently available in the cited literature. Based on its structure as a tigliane (B1223011) diterpenoid ester, it is expected to activate conventional and novel PKC isoforms.

Differential Effects on PKC Down-regulation

Prolonged exposure to potent phorbol esters can lead to the down-regulation of PKC, a process involving the proteolytic degradation of the kinase. This can be a critical consideration for long-term experiments.

Phorbol EsterEffect on PKC Down-regulationReference(s)
Phorbol 12,13-dibutyrate (PDBu) Induces down-regulation[4]
Phorbol 12-myristate 13-acetate (PMA/TPA) Potently induces down-regulation
Phorbol 12,13-diacetate (PDA) Does not induce down-regulation[4]
12-Deoxyphorbol 13-acetate (dPA) Does not induce down-regulation[4]

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway

Phorbol ester-mediated activation of PKC initiates a complex network of downstream signaling cascades. A simplified representation of the canonical PKC signaling pathway is depicted below.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PLC PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active Raf Raf PKC_active->Raf NFkB_complex IκB-NF-κB PKC_active->NFkB_complex phosphorylates IκB Phorbol_Ester Phorbol Ester (e.g., this compound) Phorbol_Ester->PKC_inactive mimics DAG MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) ERK->Gene_Expression NFkB NF-κB NFkB_complex->NFkB NFkB->Gene_Expression Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Experimental_Workflow start Start: Prepare Cell Culture or Purified PKC treat Treat with varying concentrations of Phorbol Esters (e.g., this compound, PMA, PDBu) start->treat incubate Incubate for a defined period treat->incubate lyse Cell Lysis (for cellular assays) or Prepare Reaction Mix (for in vitro assays) incubate->lyse assay Perform In Vitro PKC Kinase Assay (e.g., Radioactive or ELISA-based) lyse->assay measure Measure Substrate Phosphorylation assay->measure analyze Data Analysis: - Determine EC50 values - Compare potency and efficacy measure->analyze end End: Comparative Assessment analyze->end

References

Validating the PKC-Dependent Effects of 12-O-Tiglylphorbol-13-isobutyrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the Protein Kinase C (PKC)-dependent effects of the phorbol (B1677699) ester 12-O-Tiglylphorbol-13-isobutyrate. This document outlines experimental strategies, presents comparative data with alternative PKC modulators, and details relevant signaling pathways and experimental workflows.

This compound, a diterpene ester, is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes, including proliferation, differentiation, and apoptosis. However, accumulating evidence suggests that phorbol esters can also elicit biological responses through PKC-independent mechanisms. Therefore, rigorous validation using specific PKC inhibitors is paramount to accurately attribute the observed effects of this compound to PKC activation.

Comparative Analysis of PKC Activators

This compound belongs to the phorbol ester class of PKC activators. Understanding its performance relative to other modulators is crucial for experimental design and interpretation.

ActivatorClassMechanism of ActionKey Characteristics
This compound Phorbol EsterMimics diacylglycerol (DAG) to bind to the C1 domain of conventional and novel PKC isoforms, inducing their activation.Potent activator; potential for PKC-independent effects.
Phorbol 12-Myristate 13-Acetate (PMA) Phorbol EsterPrototypical PKC activator that binds to the C1 domain of cPKCs and nPKCs.Widely studied, potent tumor promoter; known to have off-target effects.
Prostratin (12-Deoxyphorbol 13-acetate) Phorbol EsterA non-tumor-promoting phorbol ester that activates PKC.[1][2][3]Activates PKC with a reported Ki of 12.5 nM and has shown inhibitory effects on HIV-1.[1]
Bryostatin-1 MacrolideBinds to the C1 domain of PKC, acting as an initial activator followed by downregulation of PKC activity with prolonged exposure.[4][5]Exhibits high affinity for PKCα and ε.[6] Its biphasic activity profile distinguishes it from phorbol esters.[4][7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol AnalogSynthetic analog of the physiological PKC activator diacylglycerol (DAG).More closely mimics the endogenous activation mechanism but is often less potent and stable than phorbol esters.

Validating PKC-Dependence with Inhibitors

To confirm that the cellular effects of this compound are mediated by PKC, co-treatment with specific PKC inhibitors is essential. The following table summarizes key inhibitors and their properties.

InhibitorClassMechanism of ActionTarget PKC IsoformsTypical Working Concentration
Gö 6983 BisindolylmaleimideATP-competitive inhibitor.Pan-PKC inhibitor (α, β, γ, δ, ζ).[8][9]1-10 µM
Chelerythrine Benzophenanthridine AlkaloidInteracts with the catalytic domain of PKC, competitive with the phosphate (B84403) acceptor.[10]Potent inhibitor of conventional PKC isoforms.[11]1-10 µM
Bisindolylmaleimide I (GF 109203X) BisindolylmaleimideATP-competitive inhibitor.Selective for conventional (α, β, γ) and some novel (δ, ε) PKC isoforms over atypical isoforms.1-5 µM

Experimental Protocols

General Protocol for Validating PKC-Dependent Effects

This protocol provides a general workflow for assessing whether the effect of this compound on a specific cellular response is PKC-dependent.

G cluster_0 Experimental Setup cluster_1 Incubation cluster_2 Endpoint Analysis cluster_3 Data Analysis & Interpretation A Cell Culture Treatment Groups: 1. Vehicle Control 2. This compound 3. PKC Inhibitor Alone 4. This compound + PKC Inhibitor B Incubate cells for a predetermined time course based on the biological endpoint. A->B C Measure biological response, e.g.: - Cell Proliferation (MTT assay) - Gene Expression (qPCR) - Protein Phosphorylation (Western Blot) - Cellular Morphology (Microscopy) B->C D Compare responses between treatment groups. If the effect of this compound is significantly reduced by the PKC inhibitor, it is considered PKC-dependent. C->D

Caption: Experimental workflow for validating PKC-dependent effects.

PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC in the presence of this compound and/or inhibitors.

Materials:

  • Purified PKC isoforms

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine)

  • This compound

  • PKC inhibitors (e.g., Gö 6983, Chelerythrine)

  • Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.

  • Add this compound to the desired final concentration. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the activator.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the incorporation of phosphate into the substrate using a scintillation counter or other detection methods.

Signaling Pathways

Activation of PKC by this compound can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for designing experiments to probe the functional consequences of PKC activation.

G cluster_0 PKC-Mediated Signaling cluster_1 MAPK/ERK Pathway cluster_2 Hippo Pathway Tiglylphorbol This compound PKC Protein Kinase C (PKC) Tiglylphorbol->PKC activates Raf Raf PKC->Raf activates LATS1 LATS1 PKC->LATS1 phosphorylates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors_ERK activates Cell_Proliferation Cell Proliferation Transcription_Factors_ERK->Cell_Proliferation regulates YAP YAP LATS1->YAP phosphorylates YAP_degradation YAP Degradation / Cytoplasmic Sequestration YAP->YAP_degradation leads to

Caption: Downstream signaling pathways activated by PKC.

Quantitative Data Summary

The following tables present representative data on the inhibitory effects of various PKC inhibitors on phorbol ester-induced cellular responses. While this data is not specific to this compound, it provides a comparative basis for expected outcomes.

Table 1: Inhibition of Phorbol Ester-Induced PKC Activity

Phorbol EsterInhibitor (Concentration)% Inhibition of PKC Activity (in vitro)Reference
PDBu (200 nM)Gö 6983 (250 nM)~95%[12]
PMAChelerythrine (10 µM)Significant inhibition of PLSCR activation[11]
PMA (80 nM)Bisindolylmaleimide I (1 µM)Did not prevent membrane hyperpolarization in rat pancreatic β-cells, suggesting a PKC-independent effect in this context.[13]

Table 2: Inhibition of Phorbol Ester-Induced Cellular Effects

Phorbol EsterCellular EffectInhibitor (Concentration)% Inhibition of EffectCell TypeReference
TPA (10 nM)α-SMA ExpressionGö 6983 (1 µM)Restored to control levelsLX-2 (Hepatic Stellate Cells)[14]
PMAPLD StimulationChelerythrine (10 µM)68.2 ± 7.4%B-lymphocytes[15]
TGF-β (induces PKC)N-cadherin InductionGö 6983 (1 nM)InhibitedDAN (Osteosarcoma cells)[16]

Disclaimer: The quantitative data presented are derived from studies using various phorbol esters and cell lines and should be considered illustrative. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.

Conclusion

Validating the PKC-dependent effects of this compound is a critical step in understanding its mechanism of action. A multi-pronged approach that includes the use of specific PKC inhibitors, direct kinase activity assays, and analysis of downstream signaling pathways is essential. By comparing its effects with those of other PKC activators and by methodically dissecting its PKC-dependent and -independent actions, researchers can gain a more precise understanding of the biological functions of this potent phorbol ester.

References

A Comparative Analysis of Potency: 12-O-Tiglylphorbol-13-isobutyrate vs. Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two prominent protein kinase C (PKC) activators: 12-O-Tiglylphorbol-13-isobutyrate (TPIB) and ingenol (B1671944) mebutate. Both compounds are members of the tigliane (B1223011) and ingenane (B1209409) diterpene ester families, respectively, and are recognized for their potent biological activities. This document summarizes available quantitative data, outlines experimental methodologies for potency determination, and visualizes the key signaling pathways involved.

Executive Summary

Ingenol mebutate is a well-characterized potent activator of multiple Protein Kinase C (PKC) isoforms, with binding affinities (Ki) in the nanomolar range. In contrast, specific quantitative potency data for this compound (TPIB) is less readily available in the public domain. However, based on structure-activity relationships of related phorbol (B1677699) esters, TPIB is also expected to be a potent PKC activator. Both compounds induce cellular responses through the activation of PKC, leading to downstream signaling cascades, including the MAPK/ERK pathway. This guide aims to present the available data to facilitate a comparative understanding of their potency.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the available quantitative data for ingenol mebutate's interaction with various PKC isoforms. Direct comparative data for TPIB is currently limited in publicly accessible literature.

Table 1: Binding Affinity (Ki) of Ingenol Mebutate for PKC Isoforms

PKC IsoformKi (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Table 2: Half-maximal Inhibitory Concentration (IC50) of Ingenol Mebutate in Cellular Assays

Cell LineIC50 (nM)
WEHI-2311.41 ± 0.255
HOP-923.24 ± 2.01
Colo-20511.9 ± 1.307

Note: Data for TPIB is not available for direct comparison in these assays.

Signaling Pathways

Both TPIB and ingenol mebutate exert their biological effects primarily through the activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, with the MEK/ERK pathway being a significant component.

General Phorbol Ester Signaling Pathway

Phorbol esters, including TPIB, mimic the function of the endogenous second messenger diacylglycerol (DAG). They bind to the C1 domain of conventional and novel PKC isoforms, causing the translocation of PKC from the cytosol to the cell membrane, leading to its activation.

Phorbol_Ester_Signaling TPIB This compound (TPIB) PKC Protein Kinase C (PKC) TPIB->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cellular_Response Cellular Responses (e.g., Proliferation, Apoptosis) ERK->Cellular_Response Regulates

Caption: General signaling pathway of phorbol esters like TPIB.

Ingenol Mebutate Signaling Pathway

Ingenol mebutate has been shown to induce cell death in keratinocytes through the PKCδ/MEK/ERK pathway.[1][2] This activation leads to a dual mechanism of action: rapid lesion necrosis followed by an inflammatory response.[3]

Ingenol_Mebutate_Signaling Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Ingenol_Mebutate->PKC_delta Activates MEK MEK PKC_delta->MEK Phosphorylates Inflammation Inflammatory Response PKC_delta->Inflammation ERK ERK MEK->ERK Phosphorylates Cell_Death Cell Death (Necrosis) ERK->Cell_Death

Caption: Signaling pathway of Ingenol Mebutate in keratinocytes.

Experimental Protocols

The potency of PKC activators like TPIB and ingenol mebutate is typically determined using in vitro binding and kinase activity assays.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor, in this case, PKC isoforms.

Objective: To determine the binding affinity (Ki) of TPIB and ingenol mebutate for various PKC isoforms.

Principle: The assay measures the ability of the unlabeled test compound (TPIB or ingenol mebutate) to compete with a radiolabeled ligand (e.g., [3H]phorbol 12,13-dibutyrate, [3H]PDBu) for binding to purified PKC isoforms.

Methodology:

  • Preparation of Reagents:

    • Purified recombinant human PKC isoforms.

    • Radiolabeled ligand: [3H]PDBu.

    • Unlabeled test compounds: TPIB and ingenol mebutate, serially diluted.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like phosphatidylserine (B164497) and CaCl2).

  • Assay Procedure:

    • Incubate a fixed concentration of the PKC isoform and [3H]PDBu with varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand using a method like rapid vacuum filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - PKC Isoforms - [3H]PDBu - Test Compounds Incubation Incubate PKC, [3H]PDBu, and Test Compound Reagents->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Plotting Plot Competition Curve Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Kinase Assay

This assay measures the ability of a compound to activate the catalytic activity of PKC.

Objective: To determine the EC50 (half-maximal effective concentration) of TPIB and ingenol mebutate for the activation of PKC isoforms.

Principle: The assay measures the phosphorylation of a specific substrate by the activated PKC enzyme in the presence of the test compound.

Methodology:

  • Preparation of Reagents:

    • Purified recombinant human PKC isoforms.

    • Test compounds: TPIB and ingenol mebutate, serially diluted.

    • PKC substrate (e.g., a synthetic peptide or myelin basic protein).

    • [γ-32P]ATP.

    • Assay buffer (containing cofactors like phosphatidylserine, diacylglycerol, and CaCl2).

  • Assay Procedure:

    • Incubate the PKC isoform with the test compound and the substrate in the assay buffer.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

    • Separate the phosphorylated substrate from the unreacted [γ-32P]ATP.

    • Quantify the incorporated radioactivity in the substrate.

  • Data Analysis:

    • Plot the kinase activity (e.g., counts per minute) against the concentration of the test compound.

    • Determine the EC50 value from the dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - PKC Isoforms - Substrate - [γ-32P]ATP - Test Compounds Reaction Incubate PKC, Substrate, Test Compound, and [γ-32P]ATP Reagents->Reaction Stop Stop Reaction Reaction->Stop Separation Separate Phosphorylated Substrate Stop->Separation Quantification Quantify Radioactivity Separation->Quantification Plotting Plot Dose-Response Curve Quantification->Plotting EC50 Determine EC50 Plotting->EC50

Caption: Workflow for an in vitro PKC kinase assay.

Conclusion

Based on the available data, ingenol mebutate is a highly potent activator of multiple PKC isoforms, with binding affinities in the low nanomolar range. While direct quantitative potency data for this compound is scarce, its structural similarity to other potent phorbol esters suggests it is also a powerful PKC activator. The primary mechanism of action for both compounds involves the activation of PKC and subsequent downstream signaling cascades, such as the MEK/ERK pathway, leading to significant cellular responses. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these two compounds.

References

A Comparative Guide to the Differential Effects of Phorbol Esters and Other Activators on Protein Kinase C Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 12-O-Tiglylphorbol-13-isobutyrate and other well-characterized Protein Kinase C (PKC) activators on various PKC isoforms. The information presented herein is intended to assist researchers in selecting the appropriate tools for investigating PKC signaling and for drug development efforts targeting specific PKC-related pathways.

Introduction to PKC and its Activators

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). cPKCs are activated by calcium (Ca²⁺) and diacylglycerol (DAG), while nPKCs require only DAG. aPKCs are not activated by Ca²⁺ or DAG.

Phorbol (B1677699) esters, such as this compound and the more commonly studied 12-O-tetradecanoylphorbol-13-acetate (TPA or PMA), are potent tumor promoters that act as functional analogs of DAG, binding to the C1 domain of conventional and novel PKC isoforms and potently activating them.[1] This potent and sustained activation, in contrast to the transient activation by endogenous DAG, makes phorbol esters invaluable tools for studying PKC function. However, the various phorbol esters and other PKC activators can exhibit differential affinities and activation potentials for the different PKC isoforms, leading to distinct downstream biological effects. Understanding these differential effects is critical for the precise dissection of PKC signaling pathways.

Comparative Analysis of PKC Activator Potency and Selectivity

The following tables summarize the binding affinities (Kᵢ or Kₐ) and activation potencies (EC₅₀) of various compounds for different PKC isoforms. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinity (Kᵢ/Kₐ in nM) of Phorbol Esters and Other Activators for PKC Isoforms

CompoundPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCηPKCθReference
Phorbol-12,13-dibutyrate (PDBu)1.41.11.20.87.725.75.6-[2]
12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA)2.21.6--0.50.3--[2]
Bryostatin (B1237437) 11.35-0.42-0.260.24--[3]
Ingenol-3-angelate (I3A)0.3-0.1050.1620.3760.171--[4]
Prostratin--------[5]

Note: "-" indicates data not available in the cited sources. Kᵢ values represent inhibition constants, while Kₐ values represent activation constants. Lower values indicate higher affinity.

Table 2: Activation Potency (EC₅₀ in nM) of Phorbol Esters and Other Activators for PKC Isoforms

CompoundPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCηPKCθReference
Phorbol-12,13-dibutyrate (PDBu)2.11.5-1.21.13.30.9-[2]
12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA)--------[6]
Ingenol (B1671944) Mebutate-6------[7]

Note: "-" indicates data not available in the cited sources. EC₅₀ values represent the concentration required for 50% of maximal activation. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between activators and PKC isoforms. Below are representative protocols for key experiments.

Protocol 1: PKC Binding Assay (Competitive Radioligand Binding)

This protocol is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled phorbol ester, such as [³H]PDBu, for binding to a specific PKC isoform.

Materials:

  • Purified recombinant PKC isoforms

  • [³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

  • Phosphatidylserine (B164497) (PS)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (e.g., this compound) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine vesicles, and BSA in the assay buffer.

  • Add a fixed concentration of [³H]PDBu to the reaction mixture.

  • Add varying concentrations of the unlabeled test compound to the reaction mixture. For control (total binding), add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled PDBu.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: In Vitro PKC Activity Assay (Kinase Assay)

This protocol measures the ability of a compound to activate a specific PKC isoform by quantifying the phosphorylation of a substrate peptide.

Materials:

  • Purified recombinant PKC isoforms

  • PKC substrate peptide (e.g., a peptide with a PKC-specific phosphorylation site)

  • [γ-³²P]ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) or test compound

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂

  • Kinase reaction termination solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine vesicles, and the substrate peptide in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. For basal activity, add vehicle. For maximal activation, a known PKC activator like PMA can be used.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding the termination solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Place the washed paper in a scintillation vial, add scintillation fluid, and measure the radioactivity to quantify the amount of ³²P incorporated into the substrate peptide.

  • Plot the measured kinase activity against the concentration of the test compound to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The differential activation of PKC isoforms by various compounds can trigger distinct downstream signaling cascades.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus Phorbol_Ester Phorbol Ester (e.g., TPA) PKC_inactive Inactive PKC (Conventional/Novel) Phorbol_Ester->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC_active->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Effectors->Cellular_Response

Caption: General signaling pathway of phorbol ester-mediated PKC activation.

The workflow for comparing the effects of different PKC activators is a multi-step process.

Experimental_Workflow Start Select PKC Activators for Comparison Purify_PKC Purify Recombinant PKC Isoforms Start->Purify_PKC Binding_Assay Perform Competitive Binding Assays Purify_PKC->Binding_Assay Activity_Assay Perform In Vitro Kinase Assays Purify_PKC->Activity_Assay Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Determine_EC50 Determine EC50 values Activity_Assay->Determine_EC50 Compare_Data Compare Isoform Selectivity and Potency Determine_Ki->Compare_Data Determine_EC50->Compare_Data Cellular_Assays Validate in Cellular Assays (e.g., Translocation, Downstream Signaling) Compare_Data->Cellular_Assays Conclusion Draw Conclusions on Differential Effects Cellular_Assays->Conclusion

Caption: Workflow for comparing the effects of PKC activators.

Conclusion

The data presented in this guide highlight the differential effects of various phorbol esters and other activators on PKC isoforms. While compounds like PDBu and TPA are potent pan-activators of conventional and novel PKCs, other molecules such as bryostatin 1 and ingenol derivatives exhibit more nuanced isoform selectivity.[3][7] This selectivity can be exploited to probe the specific functions of individual PKC isoforms in cellular signaling. The choice of a PKC activator should be carefully considered based on the specific research question and the PKC isoform profile of the experimental system. The provided protocols and workflows offer a framework for the systematic evaluation of novel and existing PKC modulators, which is essential for advancing our understanding of PKC biology and for the development of targeted therapeutics.

References

Validating Downstream Targets of 12-O-Tiglylphorbol-13-isobutyrate with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the downstream targets of 12-O-Tiglylphorbol-13-isobutyrate (TPIB), a potent activator of the Protein Kinase C (PKC) signaling pathway. The primary focus is on the use of small interfering RNA (siRNA) to elucidate the specific molecular players involved in the cellular response to TPIB. Experimental data is presented to support the comparison with alternative target validation techniques.

Introduction to TPIB and its Signaling Cascade

This compound is a member of the phorbol (B1677699) ester family, known for its ability to potently activate Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, most notably through the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway plays a crucial role in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. Understanding the specific downstream effectors of TPIB is critical for elucidating its mechanism of action and for the development of targeted therapeutics.

Validating Downstream Targets Using siRNA

siRNA technology offers a powerful and specific method for silencing the expression of target genes, thereby allowing researchers to assess their role in a signaling pathway. By knocking down the expression of suspected downstream targets of TPIB, one can observe whether the cellular effects of TPIB are attenuated or abrogated.

Key Downstream Targets for Validation

Based on the known activation of the PKC/ERK pathway by phorbol esters, the following genes are prime candidates for siRNA-mediated validation as downstream targets of TPIB:

  • c-Myc: A transcription factor that is a critical regulator of cell proliferation and growth.

  • c-Fos: A component of the AP-1 transcription factor complex, involved in cell proliferation, differentiation, and apoptosis.

  • Cyclin D1: A key regulatory protein in the cell cycle, promoting progression through the G1 phase.

Experimental Workflow for siRNA Validation

The following diagram outlines the typical workflow for validating TPIB's downstream targets using siRNA.

G cluster_0 Cell Culture & Transfection cluster_1 TPIB Treatment & Incubation cluster_2 Analysis of Gene & Protein Expression A Seed cells in multi-well plates B Prepare siRNA-lipid complexes (e.g., Lipofectamine) A->B C Transfect cells with target-specific siRNA or control siRNA B->C D Incubate for 24-48 hours (for siRNA-mediated knockdown) C->D E Treat cells with TPIB or vehicle control D->E F Incubate for desired time course E->F G Harvest cells F->G H RNA Extraction & qRT-PCR (mRNA quantification) G->H I Protein Extraction & Western Blot (protein quantification) G->I

Caption: Experimental workflow for siRNA-based validation of TPIB targets.
Quantitative Data Presentation

The efficacy of siRNA knockdown and its effect on the TPIB-induced expression of target genes can be quantified and presented in tabular format for clear comparison.

Table 1: Effect of c-Myc siRNA on TPIB-Induced c-Myc mRNA Expression

Treatment GroupRelative c-Myc mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control + Control siRNA1.0 ± 0.1
TPIB + Control siRNA8.5 ± 0.9
Vehicle Control + c-Myc siRNA0.2 ± 0.05
TPIB + c-Myc siRNA1.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of c-Myc siRNA on TPIB-Induced c-Myc Protein Expression

Treatment GroupRelative c-Myc Protein Level (Normalized to Loading Control)
Vehicle Control + Control siRNA1.0 ± 0.2
TPIB + Control siRNA6.2 ± 0.7
Vehicle Control + c-Myc siRNA0.3 ± 0.1
TPIB + c-Myc siRNA1.1 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Comparison with Alternative Target Validation Methods

While siRNA is a powerful tool, other methods can also be employed for target validation. The choice of method often depends on the specific experimental goals, timeline, and available resources.

Table 3: Comparison of Target Validation Methodologies

FeaturesiRNACRISPR-Cas9shRNASmall Molecule Inhibitors
Principle Post-transcriptional gene silencing (mRNA degradation)Gene editing at the DNA level (knockout or modification)Long-term, stable gene silencing via viral vector deliveryDirect inhibition of protein function
Effect Transient knockdownPermanent knockout/knock-inStable, long-term knockdownReversible inhibition
Specificity High, but off-target effects possibleHigh, but off-target cleavage can occurPotential for off-target effectsVaries; can have off-target effects
Time to Effect 24-72 hoursWeeks to months (for stable cell lines)Weeks (for stable cell lines)Minutes to hours
Advantages Rapid, cost-effective, easy to implement for high-throughput screening.Complete loss of function, enables study of non-coding regions.Suitable for long-term studies and in vivo models.Rapid and reversible, can be used in vivo.[1]
Disadvantages Transient effect, incomplete knockdown possible.More complex and time-consuming, potential for permanent off-target mutations.Can cause cellular toxicity, potential for insertional mutagenesis.Potential for off-target effects, may not be available for all targets.[2]

Detailed Experimental Protocols

siRNA Transfection Protocol

This protocol is a general guideline for transfecting mammalian cells with siRNA using a lipid-based transfection reagent.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 5 µL of a 20 µM siRNA stock solution in 250 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex mixture drop-wise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with TPIB treatment and subsequent analysis.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol outlines the steps for quantifying mRNA levels of target genes.

  • RNA Isolation: Extract total RNA from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[3][4]

Western Blotting Protocol

This protocol describes the detection and quantification of protein levels.[5][6][7][8]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of TPIB, leading to the activation of downstream target genes.

G cluster_nucleus Nucleus TPIB 12-O-Tiglylphorbol- 13-isobutyrate (TPIB) PKC Protein Kinase C (PKC) TPIB->PKC Activates Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK cMyc c-Myc ERK->cMyc Phosphorylates & Activates Transcription Factors cFos c-Fos ERK->cFos Phosphorylates & Activates Transcription Factors CyclinD1 Cyclin D1 ERK->CyclinD1 Phosphorylates & Activates Transcription Factors Transcription Gene Transcription cMyc->Transcription cFos->Transcription CyclinD1->Transcription

Caption: TPIB-induced PKC/ERK signaling pathway.

This guide provides a framework for the systematic validation of downstream targets of TPIB using siRNA and offers a comparative analysis of alternative methodologies. The provided protocols and diagrams serve as a starting point for researchers to design and execute robust experiments to unravel the intricate signaling networks modulated by this potent phorbol ester.

References

comparative analysis of gene expression profiles induced by different phorbol esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phorbol (B1677699) Esters

Phorbol esters are naturally occurring tetracyclic diterpenoids found in plants of the Euphorbiaceae and Thymelaeaceae families.[1] They are potent tumor promoters and are widely used in biomedical research to activate the Protein Kinase C (PKC) signaling pathway.[1][2] Their biological activity stems from their structural similarity to diacylglycerol (DAG), an endogenous activator of PKC.[1] This activation triggers a cascade of downstream signaling events, leading to profound changes in gene expression that regulate cellular processes like differentiation, proliferation, and apoptosis.[3] The most common phorbol esters used in research are PMA (TPA) and PDBu.[2]

Core Signaling Pathway: Protein Kinase C (PKC) Activation

Phorbol esters like PMA diffuse across the cell membrane and bind to the C1 domain of PKC isozymes, mimicking the action of DAG.[1] This binding event recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade (Ras/Raf/MEK/ERK). This signaling cascade ultimately culminates in the activation of transcription factors, such as AP-1 (a dimer of c-Fos and c-Jun), which translocate to the nucleus and modulate the expression of a wide array of target genes.

PhorbolEster_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phorbol Ester Phorbol Ester PKC_inactive PKC (Inactive) Phorbol Ester->PKC_inactive Binds to C1 Domain PKC_active PKC (Active) PKC_inactive->PKC_active Activation MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) PKC_active->MAPK_Cascade Phosphorylates AP1_inactive AP-1 (Inactive) MAPK_Cascade->AP1_inactive Activates AP1_active AP-1 (Active) AP1_inactive->AP1_active Dimerization (Fos/Jun) GeneExpression Target Gene Expression AP1_active->GeneExpression Translocates & Binds DNA Experimental_Workflow Start Cell Culture (e.g., K562, U937) Treatment Phorbol Ester Treatment (e.g., PMA at 5-500 nM) Start->Treatment Incubation Incubation (Time-course: e.g., 4 to 48 hours) Treatment->Incubation RNA_Extraction Total RNA Extraction & Quality Control (QC) Incubation->RNA_Extraction Library_Prep Library Preparation (e.g., poly-A selection, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) or Microarray Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, DEG) Sequencing->Data_Analysis End Differentially Expressed Gene (DEG) Profiles Data_Analysis->End

References

A Comparative Guide: 12-O-Tiglylphorbol-13-isobutyrate vs. Diacylglycerol (DAG) Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signal transduction, the activation of Protein Kinase C (PKC) is a pivotal event, regulating a myriad of physiological processes including cell proliferation, differentiation, and apoptosis. Two major classes of molecules are renowned for their ability to activate PKC: the naturally derived phorbol (B1677699) esters, such as 12-O-Tiglylphorbol-13-isobutyrate, and the endogenous second messenger, diacylglycerol (DAG), along with its synthetic analogs. While both converge on the C1 domain of PKC, their mechanisms of action and downstream cellular consequences exhibit critical differences. This guide provides an objective comparison of this compound and DAG analogs, supported by experimental data, to aid researchers in the selection of appropriate molecular tools for their studies.

Mechanism of Action: A Tale of Two Activators

Both this compound, a member of the phorbol ester family, and DAG analogs activate conventional and novel PKC isoforms by binding to their tandem C1 domains (C1A and C1B) in the regulatory region. This binding event recruits PKC to the cell membrane, relieving autoinhibition and enabling the kinase to phosphorylate its substrates.

However, a key distinction lies in the nature of this membrane association. DAG analogs induce a reversible binding of PKC to the membrane. This interaction is transient and can be terminated by calcium chelators. In contrast, phorbol esters like this compound promote a two-stage binding process: an initial reversible association followed by an irreversible insertion into the membrane.[1][2] This leads to a constitutively active, membrane-bound PKC, a state that is poorly achieved with DAG analogs.[1][2] This difference in binding dynamics has profound implications for the duration and intensity of downstream signaling.

Some evidence also suggests that phorbol esters and DAG analogs may not be perfect functional mimics, potentially binding to different sites or inducing distinct conformational changes in the PKC molecule.[3]

Quantitative Comparison: Binding Affinity and Activation

A crucial differentiator between phorbol esters and DAG analogs is their potency in binding to and activating PKC. Phorbol esters are significantly more potent, typically exhibiting binding affinities in the nanomolar (nM) range, whereas DAG analogs generally require micromolar (µM) concentrations to elicit a similar effect.

Compound ClassCompound ExampleTargetAssay TypeQuantitative ValueReference
Phorbol Ester 12-Deoxyphorbol 13-isobutyrate (DPB)Phorbol Ester Receptors (Mouse Skin)[³H]DPB BindingKd = 6.9 nM (Site 1), 86 nM (Site 2)N/A
Phorbol Ester Phorbol 12,13-dibutyrate (PDBu)PKC Isotypes (recombinant)[³H]PDBu BindingKd = 1.6 - 18 nMN/A
DAG Analog 1,2-Dioctanoyl-sn-glycerol (DOG)PKCε (living cells)Membrane TranslocationEC₅₀ ≈ 90 µMN/A
DAG Analog 1,2-Dioctanoyl-sn-glycerol (DOG)PKCα (living cells)Membrane TranslocationEC₅₀ > 200 µMN/A

Experimental Protocols

Competitive Phorbol Ester Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound or a DAG analog) by measuring its ability to compete with a radiolabeled phorbol ester for binding to PKC.

Materials:

  • Purified PKC isozyme

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Test compounds (this compound and DAG analogs)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM CaCl₂, and 1 mg/mL bovine serum albumin)

  • Phosphatidylserine (PS) vesicles

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare PS vesicles by sonication.

  • In a series of tubes, add a constant concentration of purified PKC and [³H]PDBu (typically at a concentration close to its Kd).

  • Add increasing concentrations of the unlabeled test compound (competitor).

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀).

  • The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a compound to activate PKC, which then phosphorylates a specific substrate.

Materials:

  • Purified PKC isozyme

  • Test compounds (this compound and DAG analogs)

  • Kinase Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) or test compound

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Washing solution (e.g., 75 mM phosphoric acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PS, and the PKC substrate.

  • Add increasing concentrations of the test compound (this compound or DAG analog) to the reaction mixture.

  • Initiate the reaction by adding purified PKC and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the washing solution to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the kinase activity (in cpm or pmol/min/mg) against the concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal activation).

Signaling Pathways and Experimental Workflows

The activation of PKC by either this compound or DAG analogs initiates a cascade of downstream signaling events. The following diagrams illustrate the general PKC activation pathway and a typical experimental workflow for comparing these two classes of activators.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol PLC PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC Downstream Downstream Substrates PKC_active->Downstream phosphorylates GPCR GPCR Gq Gq GPCR->Gq Agonist Gq->PLC PKC_inactive->PKC_active translocates to membrane Response Cellular Response Downstream->Response Phorbol_Ester 12-O-Tiglylphorbol- 13-isobutyrate Phorbol_Ester->PKC_inactive activates DAG_Analog DAG Analog DAG_Analog->PKC_inactive activates

Caption: General signaling pathway for PKC activation.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Compare PKC Activators compound_prep Prepare Stock Solutions (this compound & DAG Analogs) start->compound_prep binding_assay Competitive Binding Assay (Determine Ki) compound_prep->binding_assay activity_assay Kinase Activity Assay (Determine EC₅₀) compound_prep->activity_assay data_analysis Data Analysis & Comparison (Potency & Efficacy) binding_assay->data_analysis activity_assay->data_analysis downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for p-substrates) data_analysis->downstream_analysis conclusion Conclusion: Comparative Profile downstream_analysis->conclusion

Caption: Experimental workflow for comparing PKC activators.

Beyond PKC: Non-Kinase Targets

It is increasingly recognized that both phorbol esters and DAG analogs can bind to other proteins containing C1 domains, often referred to as "non-kinase" phorbol ester receptors. These include Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.[4][5] This off-target binding can lead to PKC-independent cellular effects, a critical consideration when interpreting experimental results. The specificities of this compound and various DAG analogs for these non-kinase targets may differ and represent an important area for future investigation.

Conclusion

This compound and diacylglycerol analogs, while both potent activators of Protein Kinase C, exhibit fundamental differences in their biochemical and cellular activities. The high potency and ability of phorbol esters to induce sustained, irreversible PKC activation make them powerful tools for studying the consequences of prolonged PKC signaling. Conversely, the reversible and more physiological activation profile of DAG analogs offers a model that more closely mimics endogenous signaling events. Researchers should carefully consider these distinctions in potency, mechanism of action, and potential for off-target effects when selecting an activator for their experimental system. This guide provides a framework for making an informed choice and for designing experiments that will yield clear and interpretable results in the complex field of cellular signaling.

References

Specificity of 12-O-Tiglylphorbol-13-isobutyrate for Protein Kinase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 12-O-Tiglylphorbol-13-isobutyrate (TPA), a potent tumor promoter, and its specificity as a Protein Kinase C (PKC) activator. We will objectively evaluate its performance against other common PKC modulators, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to this compound (TPA) and Protein Kinase C (PKC)

This compound, also known as Phorbol (B1677699) 12-Tiglate 13-Isobutyrate, is a phorbol ester naturally found in the plant Croton tiglium. It is a widely used pharmacological tool in biomedical research due to its ability to potently activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation. TPA mimics the function of endogenous diacylglycerol (DAG), the natural activator of conventional and novel PKC isozymes. However, its utility can be complicated by off-target effects and the activation of multiple PKC isoforms, necessitating a careful evaluation of its specificity.

Comparative Analysis of PKC Activators

The selection of a PKC activator often depends on the specific research question, the cell type being studied, and the desired isoform specificity. While TPA is a powerful tool, several alternatives with different properties are available.

Table 1: Quantitative Comparison of Common PKC Activators

CompoundTypeMechanism of ActionBinding Affinity (Kd) for PKCActivation Constant (EC50) for PKCIsoform Specificity
This compound (TPA) Phorbol EsterDAG mimetic, binds to the C1 domain~1-5 nM~5-20 nMBroad (conventional and novel PKC isoforms)
Phorbol 12-Myristate 13-Acetate (PMA) Phorbol EsterDAG mimetic, binds to the C1 domain~0.1-1 nM~1-10 nMBroad (conventional and novel PKC isoforms)
Prostratin Non-tumorigenic Phorbol EsterDAG mimetic, binds to the C1 domain~5-20 nM~50-200 nMBroad (conventional and novel PKC isoforms)
Ingenol 3-Angelate (I3A) DiterpenoidDAG mimetic, binds to the C1 domain~1-10 nM~10-100 nMBroad (conventional and novel PKC isoforms)
Bryostatin 1 MacrolideBinds to the C1 domain, partial agonist/antagonist~1-5 nMVaries by isoform and cellular contextSome isoform preference reported (e.g., PKCδ, PKCε)
Diacylglycerol (DAG) Endogenous ActivatorNatural ligand, binds to the C1 domainµM rangeµM rangeBroad (conventional and novel PKC isoforms)

Specificity of TPA for PKC

While TPA is a potent activator of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, its specificity is not absolute. The high concentrations often used in in vitro studies can lead to off-target effects.

Known Off-Target Effects of TPA:

  • Activation of other C1 domain-containing proteins: Besides PKC, the C1 domain is found in other proteins such as chimaerins, RasGRPs, and Munc13. High concentrations of TPA can activate these proteins, leading to unintended signaling cascades.

  • Induction of inflammation and oxidative stress: TPA is a potent inflammatory agent, and its application can lead to the production of reactive oxygen species (ROS) and the activation of inflammatory pathways, such as NF-κB, independent of direct PKC activation in some contexts.

  • Downregulation of PKC: Prolonged exposure to TPA can lead to the downregulation of PKC isoforms through ubiquitination and proteasomal degradation, which can complicate the interpretation of long-term experiments.

Experimental Protocols

To assess the specificity and efficacy of TPA and other PKC activators, a variety of assays can be employed.

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a compound for the C1 domain of PKC.

Protocol:

  • Preparation of PKC: Purify recombinant PKC isoforms or use cell lysates known to express the desired isoforms.

  • Radioligand: Use a radiolabeled phorbol ester with high affinity, such as [³H]PDBu (phorbol 12,13-dibutyrate).

  • Competition: Incubate a fixed concentration of the PKC preparation and [³H]PDBu with varying concentrations of the test compound (e.g., TPA).

  • Separation: Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a compound to activate the catalytic activity of PKC.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing purified PKC, a specific peptide substrate (e.g., a synthetic peptide with a PKC phosphorylation site), ATP, and the necessary cofactors (e.g., Ca²⁺, phosphatidylserine).

  • Activation: Add varying concentrations of the test compound (e.g., TPA) to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for phosphorylation of the substrate.

  • Termination: Stop the reaction by adding a kinase inhibitor or by spotting the mixture onto a phosphocellulose paper.

  • Detection: Quantify the phosphorylated substrate. This can be done using a radiolabeled [γ-³²P]ATP and measuring the incorporated radioactivity, or using a fluorescence-based method with a modified substrate.

  • Analysis: Plot the kinase activity against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing PKC activation.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos Phosphorylates Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER Binds Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Co-activates Substrate_phos Substrate-P (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular Response Substrate_phos->Cellular_Response TPA TPA (DAG Mimetic) TPA->PKC_inactive Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture or Protein Purification Assay_Setup Setup Kinase Reaction Mix Cell_Culture->Assay_Setup Compound_Prep Prepare Test Compounds (e.g., TPA, alternatives) Compound_Prep->Assay_Setup Incubation Incubate Cells/Reaction with Compounds Assay_Setup->Incubation Lysis_or_Termination Cell Lysis or Reaction Termination Incubation->Lysis_or_Termination Western_Blot Western Blot for Phospho-Substrates Lysis_or_Termination->Western_Blot Kinase_Assay In Vitro Kinase Assay Lysis_or_Termination->Kinase_Assay Data_Analysis Data Analysis (EC50/IC50 calculation) Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

A Head-to-Head Comparison of 12-O-Tiglylphorbol-13-isobutyrate and Bryostatin: Potent Modulators of Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between potent signaling pathway modulators is critical for experimental design and therapeutic development. This guide provides a detailed head-to-head comparison of two well-characterized Protein Kinase C (PKC) activators: 12-O-Tiglylphorbol-13-isobutyrate (TPI), a member of the phorbol (B1677699) ester family, and Bryostatin (B1237437), a marine-derived macrolide.

While both compounds are renowned for their ability to activate PKC, they elicit distinct and sometimes opposing biological responses. This guide will delve into their mechanisms of action, comparative efficacy in key applications, and toxicity profiles, supported by quantitative data and detailed experimental protocols.

Executive Summary

FeatureThis compound (and related phorbol esters)Bryostatin
Mechanism of Action Potent PKC activator, mimics diacylglycerol (DAG)Potent PKC activator, functionally antagonizes some phorbol ester responses
PKC Isoform Binding Broad-spectrum activator of conventional and novel PKC isoformsHigh affinity for PKCα, PKCβ2, PKCδ, and PKCε, with a preference for novel isoforms
Key Applications Tumor promotion research, induction of apoptosis in some cancer cells, HIV latency reversalAnticancer clinical trials, neuroprotective agent (Alzheimer's disease), HIV latency reversal
Toxicity Profile Tumor-promoting activity, skin irritation, pro-inflammatoryMyalgia is the most common dose-limiting toxicity, gastrointestinal symptoms
Therapeutic Window Narrow, limited by toxicity and tumor promotionWider in some contexts, with a more favorable safety profile in some clinical trials

Mechanism of Action: A Tale of Two Activators

Both this compound (TPI) and Bryostatin exert their primary effects by binding to the C1 domain of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling.[1][2] This binding mimics the endogenous ligand diacylglycerol (DAG), leading to PKC activation.[2][3] However, the structural differences between the phorbol ester TPI and the macrolide Bryostatin lead to distinct downstream consequences.

Phorbol esters like TPI are considered potent and persistent activators of PKC, often leading to a robust and sustained cellular response.[4] In contrast, Bryostatin, while also a potent activator, can induce a more transient activation of certain PKC isoforms and can even antagonize some of the effects of phorbol esters.[4][5][6] This functional antagonism is a key differentiator and is thought to be due to differences in how each molecule orients within the C1 domain, leading to differential recruitment of downstream effectors and distinct patterns of PKC isoform translocation and downregulation.[4][5] For instance, some phorbol esters cause translocation of PKCδ to the plasma membrane, while bryostatin 1 directs it to internal membranes.[4]

Signaling Pathway Overview

The activation of PKC by either TPI or Bryostatin initiates a cascade of downstream signaling events. Key pathways affected include the NF-κB and AP-1 pathways, which are critical in inflammation, cell survival, and proliferation.

PKC Signaling Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active translocates to membrane & activates IKK IKK Complex PKC_active->IKK phosphorylates cJun_cFos_inactive c-Jun/c-Fos (inactive) PKC_active->cJun_cFos_inactive activates MAPK pathway leading to PLC PLC PIP2 PIP2 DAG DAG IP3 IP3 TPI This compound (TPI) TPI->PKC_inactive activates Bryostatin Bryostatin Bryostatin->PKC_inactive activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive degrades from NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to nucleus AP1 AP-1 cJun_cFos_inactive->AP1 forms Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_active->Gene_Expression regulates AP1->Gene_Expression regulates

Figure 1. Simplified signaling pathway of PKC activation by TPI and Bryostatin.

Quantitative Data Presentation

Binding Affinity to PKC Isoforms

The binding affinity of a compound to different PKC isoforms can provide insights into its specific biological effects. Bryostatin has been well-characterized in this regard. While direct binding data for TPI is less available, data for the structurally similar and widely studied phorbol ester, phorbol 12,13-dibutyrate (PDBu), is provided for comparison.

PKC IsoformBryostatin-1 Ki (nM)Phorbol 12,13-dibutyrate (PDBu) Kd (nM)
PKCα 1.35[1]1.6 - 18[7]
PKCβ1 -1.6 - 18[7]
PKCβ2 0.42[1]1.6 - 18[7]
PKCγ -1.6 - 18[7]
PKCδ 0.26[1]1.6 - 18[7]
PKCε 0.24[1]1.6 - 18[7]
PKCζ No significant bindingNo significant binding[7]

Note: Ki (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating higher affinity. The data for PDBu is presented as a range as reported in the literature.

Comparative Efficacy in HIV Latency Reversal

Both phorbol esters and Bryostatin are investigated as latency-reversing agents (LRAs) in the context of an HIV cure. The goal is to "shock" the latent virus out of hiding so it can be "killed" by the immune system or antiretroviral therapy.

Cell LineCompoundConcentration% HIV-1 Reactivation
J-LatProstratin (a 12-deoxyphorbol ester)10 µM~15-20%
J-LatBryostatin-110 nM~10-15%

Note: The exact percentage of reactivation can vary significantly depending on the cell line, experimental conditions, and the specific phorbol ester used.

Toxicity Profile

Toxicity is a major consideration in the therapeutic application of PKC activators.

CompoundModel SystemDose/ConcentrationObserved Toxicities
12-O-tetradecanoylphorbol-13-acetate (TPA)Mouse SkinTopical applicationTumor promotion, inflammation, epidermal hyperplasia[6]
Bryostatin-1Human Clinical Trials (Cancer)25-50 µg/m²Myalgia (dose-limiting), fatigue, nausea, vomiting[8]
Bryostatin-1Human Clinical Trials (Alzheimer's)20 µgGenerally well-tolerated, some reports of headache, myalgia, fatigue, weight loss[8][9][10]
Bryostatin-1Human Clinical Trials (Alzheimer's)40 µgHigher incidence of adverse events, higher dropout rate[8][10]

Experimental Protocols

PKC Translocation Assay

This assay is used to determine the activation of PKC isoforms by monitoring their translocation from the cytosol to the plasma membrane.

PKC Translocation Assay Workflow start Cell Culture treatment Treat with TPI or Bryostatin start->treatment lysis Cell Lysis and Fractionation treatment->lysis centrifugation Centrifugation lysis->centrifugation separation Separate Cytosolic and Membrane Fractions centrifugation->separation western_blot Western Blot for PKC Isoforms separation->western_blot analysis Quantify Band Intensities western_blot->analysis end Determine Translocation analysis->end

Figure 2. Workflow for a PKC translocation assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in appropriate culture dishes and grow to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of TPI or Bryostatin for a specified time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer. Homogenize the cells and separate the cytosolic and membrane fractions by ultracentrifugation.[11]

  • Western Blotting: Resolve the proteins from the cytosolic and membrane fractions by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the PKC isoforms of interest (e.g., anti-PKCα, anti-PKCδ).

  • Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the bands. Quantify the band intensities using densitometry software.

  • Analysis: Calculate the ratio of the PKC isoform in the membrane fraction to the total PKC (membrane + cytosolic fractions) to determine the extent of translocation.

HIV Latency Reversal Assay

This assay quantifies the ability of compounds to reactivate latent HIV-1 provirus in a cell-based model.

HIV Latency Reversal Assay Workflow start Latently Infected Cell Line (e.g., J-Lat with GFP reporter) treatment Treat with TPI or Bryostatin start->treatment incubation Incubate for 24-48 hours treatment->incubation flow_cytometry Analyze GFP expression by Flow Cytometry incubation->flow_cytometry quantification Quantify Percentage of GFP-positive cells flow_cytometry->quantification end Determine Latency Reversal quantification->end

Figure 3. Workflow for an in vitro HIV latency reversal assay.

Methodology:

  • Cell Culture: Culture a latently infected T-cell line, such as J-Lat, which contains an integrated HIV-1 provirus with a GFP reporter gene in place of nef.[12][13]

  • Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of TPI or Bryostatin. Include a positive control (e.g., TNF-α) and a vehicle control.

  • Incubation: Incubate the cells for 24 to 48 hours to allow for viral reactivation and GFP expression.

  • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of GFP-positive cells.

  • Data Analysis: The percentage of GFP-positive cells corresponds to the level of HIV-1 latency reversal. A dose-response curve can be generated to determine the EC50 of each compound.[12][13]

Discussion and Conclusion

The choice between this compound and Bryostatin depends heavily on the desired biological outcome and the experimental or therapeutic context.

TPI and its phorbol ester counterparts are powerful tools for inducing strong and sustained PKC activation. This makes them valuable for in vitro studies on PKC signaling and for applications where a robust response is required, such as inducing apoptosis in certain cancer cell lines.[14][15] However, their utility as therapeutic agents is severely limited by their tumor-promoting properties and general toxicity.[2]

Bryostatin , on the other hand, presents a more complex and nuanced profile. Its ability to differentially modulate PKC isoforms and, in some cases, antagonize phorbol ester-induced responses, suggests a more targeted mechanism of action.[4][5] This is reflected in its more favorable safety profile in some clinical trials, although myalgia remains a significant dose-limiting toxicity.[8] The neuroprotective effects of Bryostatin observed in preclinical models of Alzheimer's disease, and its investigation in HIV latency reversal and cancer therapy, highlight its potential as a therapeutic agent.[1][10]

References

Comparative Anti-Tumor Effects of Tigliane Diterpenes: A Focus on Prostratin and Tigilanol Tiglate as Analogs for 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of prostratin (B1679730) and tigilanol tiglate, two structurally related tigliane (B1223011) diterpenes to 12-O-Tiglylphorbol-13-isobutyrate (TPI). Due to the limited specific data on TPI, this document leverages the more extensive research on prostratin and tigilanol tiglate to offer insights into the potential therapeutic activities of this class of compounds in various cancer models.

Executive Summary

Prostratin, a non-tumor-promoting phorbol (B1677699) ester, has demonstrated selective cytotoxicity against breast cancer cells, particularly under conditions mimicking the tumor microenvironment. Its mechanism of action involves the downregulation of the SIK3 signaling pathway, leading to reduced expression of the chemokine receptor CXCR4, a key player in cancer cell migration and metastasis.[1][2][3] Tigilanol tiglate, another tigliane diterpenoid, is currently in clinical trials for various solid tumors and works through a multi-faceted mechanism that includes activation of Protein Kinase C (PKC), disruption of tumor vasculature, and induction of immunogenic cell death.[4][5][6][7][8] These findings suggest that tigliane diterpenes, as a class, hold promise as anti-cancer agents with distinct and potent mechanisms of action.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of prostratin in various breast cancer cell lines.

Table 1: Cytotoxicity of Prostratin in Breast Cancer Cell Lines

CompoundCell LineCulture ConditionIC50 (µM)
ProstratinMCF-7Basal35
ProstratinMCF-7High Stimulating7
ProstratinMDA-MB-231Basal~35
ProstratinMDA-MB-231High Stimulating~7
ProstratinBT-20Basal~35
ProstratinBT-20High Stimulating~7
ProstratinAU-565Basal~35
ProstratinAU-565High Stimulating~7
ProstratinMCF10A (non-malignant)Not specified>245 (seven-fold higher than cancer cells)

Data sourced from a study by Majumder et al. (2018).[2][3]

Experimental Protocols

Cell Culture and Cytotoxicity Assay (Prostratin)

Cell Lines and Culture Conditions: Human breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565) and a non-malignant breast epithelial cell line (MCF10A) were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For "high stimulating conditions," the culture medium was supplemented with sub-minimal IL-17 (0.1 ng/ml) and high salt (Δ0.05 M NaCl) to mimic the tumor microenvironment.[2][3]

Cytotoxicity Assay Protocol: A colorimetric assay, such as the MTT or MTS assay, was used to determine cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well for MCF-7 and MDA-MB-231, and 7 x 10³ cells/well for BT-20, and allowed to adhere overnight.[9]

  • Drug Treatment: Cells were treated with various concentrations of prostratin for a specified period (e.g., 48 hours).

  • Assay Procedure:

    • For MTT assay, the MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized.[10]

    • For MTS assay, the MTS reagent is added, and the conversion to a soluble formazan product is measured directly.

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Western Blot Analysis for SIK3 and CXCR4 (Prostratin)

Protocol:

  • Protein Extraction: Total protein was extracted from prostratin-treated and control cells using a lysis buffer.

  • Protein Quantification: Protein concentration was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation:

    • The membrane was blocked and then incubated with primary antibodies against SIK3 and CXCR4. The source for these antibodies can be Abcam or Santa Cruz Biotechnology.[11]

    • Following washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescence detection kit.

In Vivo Tumor Model (Tigilanol Tiglate)

Animal Model: Preclinical studies for tigilanol tiglate have utilized murine cancer models, such as the B16-F10-OVA melanoma model in C57BL/6 mice or the CT-26 colon carcinoma model in BALB/c mice.[1]

Protocol:

  • Tumor Cell Implantation: 2 x 10⁵ B16-F10-OVA cells were injected subcutaneously into the flank of the mice.[1]

  • Tumor Growth Monitoring: Tumor volume was measured every 2-3 days using digital calipers.[1]

  • Drug Administration: Once tumors reached a certain volume (e.g., 50-100 mm³), tigilanol tiglate was administered via intratumoral injection.[1]

  • Efficacy Assessment: Tumor growth inhibition and survival rates were monitored.[1]

Visualizations

Signaling Pathway of Prostratin in Breast Cancer

Prostratin_Signaling_Pathway Prostratin's Mechanism of Action in Breast Cancer Prostratin Prostratin SIK3 SIK3 Prostratin->SIK3 inhibits CXCR4 CXCR4 SIK3->CXCR4 upregulates Migration Cell Migration & Metastasis CXCR4->Migration promotes

Caption: Prostratin inhibits the SIK3 pathway, reducing CXCR4 expression and subsequent cell migration.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells drug_treatment Treat with Prostratin (various concentrations) seed_cells->drug_treatment add_reagent Add MTT/MTS Reagent drug_treatment->add_reagent incubation Incubate add_reagent->incubation read_absorbance Read Absorbance incubation->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the IC50 of a compound in cancer cell lines.

Mechanism of Action of Tigilanol Tiglate

Tigilanol_Tiglate_MoA Tigilanol Tiglate's Multi-faceted Anti-Tumor Mechanism cluster_direct Direct Tumor Effects cluster_immune Immune Response TT Tigilanol Tiglate PKC PKC Activation TT->PKC ICD Immunogenic Cell Death (ICD) TT->ICD Vascular Tumor Vascular Disruption PKC->Vascular Necrosis Hemorrhagic Necrosis Vascular->Necrosis Immune_recruit Immune Cell Recruitment ICD->Immune_recruit Anti_tumor_immunity Systemic Anti-Tumor Immunity Immune_recruit->Anti_tumor_immunity

Caption: Tigilanol tiglate induces both direct tumor killing and a systemic anti-tumor immune response.

References

Reproducibility of 12-O-Tiglylphorbol-13-isobutyrate Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of 12-O-Tiglylphorbol-13-isobutyrate, a phorbol (B1677699) ester known for its potent biological activities. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages findings from closely related phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and 12-deoxyphorbol 13-isobutyrate, to provide a framework for understanding potential sources of variability and to offer standardized protocols to enhance reproducibility.

Executive Summary

This compound, like other phorbol esters, primarily exerts its effects through the activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The reproducibility of experimental outcomes with this compound is contingent on meticulous control over experimental parameters. Key factors influencing reproducibility include the specific PKC isoforms expressed in the cellular model, cell density, treatment duration, and the purity of the compound. This guide offers detailed experimental protocols and comparative data from analogous compounds to aid researchers in designing robust and reproducible experiments.

Comparative Analysis of Phorbol Ester Activity

While specific dose-response data for this compound are not extensively published, data from structurally similar phorbol esters can provide valuable insights into its expected biological activity and potential for experimental variability. The following tables summarize quantitative data from studies on PMA and Phorbol 12,13-dibutyrate (PDBu), which can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Comparative Proliferative Induction of Phorbol Esters in Human Melanocyte Culture [1]

CompoundConcentrationTime PointProliferative Capacity (Relative to Control)
Phorbol 12-myristate 13-acetate (PMA)85 nM24 hoursHighest proliferative capacity
48 hoursSurvived
>48 hoursDecreased cell number
Phorbol 12,13-dibutyrate (PDBu)Not specified24 hoursHigher proliferative capacity than PMA
72 hoursSurvived without significant cell loss

Table 2: Vasocontractile Effect of 12-deoxyphorbol 13-isobutyrate (DPB) on Isolated Rat Thoracic Arteries [2]

ConditionResponse
DPB treatmentSustained increase in intracellular Ca2+ levels and contraction
DPB in Ca2+-free mediaConcentration-dependent contraction without detectable changes in intracellular Ca2+ levels

Experimental Protocols

To enhance the reproducibility of experiments involving this compound, it is crucial to adhere to standardized and detailed protocols. Below are methodologies for key experiments, adapted from studies on related phorbol esters.

Protocol 1: General Cell Culture Treatment with Phorbol Esters

This protocol outlines the general steps for treating adherent or suspension cells with phorbol esters like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 1 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, replace the medium with fresh complete medium containing the desired final concentration of this compound. A vehicle control (DMSO) should be included at the same final concentration as in the treatment groups.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., MTT, BrdU), protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., qRT-PCR).

Protocol 2: Protein Kinase C (PKC) Activation Assay

This protocol describes a method to measure the activation of PKC in response to this compound treatment.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Antibodies: anti-phospho-PKC (pan), anti-total PKC

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-PKC) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated PKC levels to the total PKC levels to determine the extent of activation.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 PKC Activation by this compound cluster_1 Downstream Signaling Cascade TPI This compound PKC Protein Kinase C (PKC) TPI->PKC binds and activates Membrane Cell Membrane PKC_active Activated PKC DAG Diacylglycerol (DAG) (endogenous activator) DAG->PKC mimics RAF Raf PKC_active->RAF phosphorylates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors activates CellularResponse Cellular Responses (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse regulates gene expression

Caption: PKC Signaling Pathway Activated by this compound.

G cluster_0 Cell Treatment Workflow cluster_1 Downstream Analysis Start Seed Cells Treatment Treat with This compound and Vehicle Control Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Proliferation Proliferation Assay (e.g., MTT) Harvest->Proliferation WesternBlot Western Blot (e.g., for PKC activation) Harvest->WesternBlot qPCR qRT-PCR (for gene expression) Harvest->qPCR

Caption: Experimental Workflow for In Vitro Studies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of 12-O-Tiglylphorbol-13-isobutyrate, a member of the phorbol (B1677699) ester family of natural compounds. Phorbol esters are known for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of this compound's actions.

In Vitro Effects: Potent Activation of Protein Kinase C

The primary in vitro effect of this compound and other phorbol esters is the direct activation of Protein Kinase C (PKC) isozymes. Phorbol esters mimic the action of endogenous diacylglycerol (DAG), a second messenger that allosterically activates PKC. This activation initiates a cascade of downstream signaling events that influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Table 1: Comparative In Vitro Activities of Phorbol Esters

CompoundTargetEffectReported Potency
This compound Protein Kinase C (PKC)ActivationData not available
12-O-Tetradecanoylphorbol-13-acetate (TPA)Protein Kinase C (PKC)Activation, Tumor PromotionHigh
Prostratin (12-deoxyphorbol 13-acetate)Protein Kinase C (PKC)Activation, Anti-HIV ActivityModerate
Phorbol 12,13-dibutyrate (PDBu)Protein Kinase C (PKC)ActivationHigh (Kd: 1.6-18 nM)[1]
Signaling Pathway Activation

The activation of PKC by phorbol esters triggers several downstream signaling pathways, most notably the NF-κB pathway. This pathway plays a central role in inflammation, immunity, and cell survival.

PKC_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phorbol_Ester This compound PKC Protein Kinase C (PKC) Phorbol_Ester->PKC IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Induces

Figure 1: Phorbol Ester-Mediated Activation of the NF-κB Signaling Pathway.

In Vivo Effects: Tumor Promotion and Inflammation

The most well-documented in vivo effect of many phorbol esters is their potent tumor-promoting activity, particularly in the skin. This activity is a direct consequence of their ability to persistently activate PKC, leading to chronic inflammation and cellular proliferation. The two-stage model of skin carcinogenesis in mice is a classic experimental paradigm used to study these effects.

Table 2: Comparative In Vivo Activities of Phorbol Esters

CompoundModelEffectReported Potency
This compound Mouse SkinTumor PromotionData not available
12-O-Tetradecanoylphorbol-13-acetate (TPA)Mouse SkinPotent Tumor PromoterHigh
Prostratin (12-deoxyphorbol 13-acetate)Mouse SkinNon-tumor promoting-
Phorbol 12-retinoate 13-acetate (PRA)Mouse SkinNon-promoting, second-stage promoter with TPA[2][3]-

In addition to tumor promotion, topical application of phorbol esters induces a strong inflammatory response characterized by edema, erythema, and immune cell infiltration.[4][5] This inflammatory response is mediated by the release of pro-inflammatory cytokines and chemokines, driven by the activation of pathways like NF-κB.

In_Vivo_Workflow Initiation Initiation (e.g., DMBA) Promotion Promotion (Topical Phorbol Ester) Initiation->Promotion 1-2 weeks Observation Observation Period Promotion->Observation Weeks Analysis Tumor Analysis (Incidence, Multiplicity, Size) Observation->Analysis

Figure 2: Experimental Workflow for In Vivo Two-Stage Skin Carcinogenesis Assay.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activation Assay

Objective: To determine the ability of a test compound to activate PKC in vitro.

Materials:

  • Purified recombinant human PKC isozymes

  • Phorbol ester test compound (e.g., this compound)

  • [γ-³²P]ATP

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PS, DAG (or test compound), and the PKC substrate.

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate for 10-20 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of PKC and compare the effects of the test compound to a known PKC activator (e.g., TPA).

In Vivo Two-Stage Mouse Skin Carcinogenesis Assay

Objective: To assess the tumor-promoting activity of a test compound in vivo.

Animals:

  • Female SENCAR or CD-1 mice, 6-8 weeks old.

Materials:

  • Initiator: 7,12-Dimethylbenz[a]anthracene (DMBA) dissolved in acetone.

  • Promoter: Test compound (e.g., this compound) dissolved in acetone.

  • Acetone (vehicle control).

Procedure:

  • Shave the dorsal skin of the mice.

  • Initiation: Two days after shaving, apply a single topical dose of DMBA (e.g., 10 nmol in 200 µL of acetone) to the shaved area.

  • Promotion: One to two weeks after initiation, begin twice-weekly topical applications of the test compound or vehicle control.

  • Continue the promotion treatment for a predetermined period (e.g., 20 weeks).

  • Monitor the mice weekly for the appearance of skin tumors (papillomas).

  • Record the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence).

  • At the end of the study, euthanize the mice and collect skin tumors for histological analysis.

Conclusion

This compound, as a phorbol ester, is expected to be a potent activator of Protein Kinase C, leading to a cascade of cellular responses both in vitro and in vivo. While specific quantitative data for this particular compound is limited in publicly available literature, its structural similarity to well-characterized phorbol esters like TPA suggests it is likely to exhibit significant biological activity, including pro-inflammatory and tumor-promoting effects. Further research is warranted to precisely quantify its potency and delineate its specific effects on various PKC isozymes and downstream signaling pathways. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 12-O-Tiglylphorbol-13-isobutyrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 12-O-Tiglylphorbol-13-isobutyrate, a potent phorbol (B1677699) ester, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, including acute oral toxicity and high aquatic toxicity with long-lasting effects, stringent disposal protocols must be followed.[1] This guide provides essential, immediate safety and logistical information, outlining the necessary steps for the safe handling and disposal of this compound.

Immediate Safety and Hazard Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] As with other phorbol esters, it may cause skin irritation and has the potential for severely toxic effects upon absorption.[2] Therefore, personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this substance.[3][4]

Quantitative Hazard Data

For a clear understanding of the hazard classifications for this compound, the following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) ratings.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials should be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[2]

1. Decontamination of Working Surfaces and Equipment:

  • Prepare a 5% sodium hypochlorite (B82951) solution. Phorbol esters can be inactivated with this solution.[2]

  • Carefully wipe down all surfaces and equipment that have come into contact with the compound.

  • Collect all cleaning materials (e.g., wipes, absorbent pads) for disposal as hazardous waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, etc.), and cleaning materials, in a designated, leak-proof hazardous waste container.[5] The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[6]

  • Liquid Waste: If the compound is in a solution, do not dispose of it down the drain.[2] Collect it in a sealed, properly labeled, and chemically compatible waste container.[5]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on solubility and laboratory protocols). The rinsate must be collected and disposed of as hazardous liquid waste.[7][8] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[7]

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6]

  • Ensure the container is kept closed except when adding waste.

  • The storage area should be secure and away from incompatible materials.[9]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][7] Do not attempt to transport the waste yourself.[7]

  • Ensure all required documentation for waste disposal is completed accurately.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

start Start: Handling of This compound decontaminate Decontaminate Surfaces & Equipment with 5% Sodium Hypochlorite start->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste solid_waste Solid Waste: (Unused compound, PPE, wipes) segregate_waste->solid_waste liquid_waste Liquid Waste: (Solutions, rinsate) segregate_waste->liquid_waste empty_containers Empty Containers: (Triple-rinse) segregate_waste->empty_containers collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_rinsate Collect Rinsate as Hazardous Liquid Waste empty_containers->collect_rinsate dispose_container Dispose of Defaced Container as Regular Trash empty_containers->dispose_container store_waste Store Waste in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate->collect_liquid final_disposal Arrange for Pickup by EHS or Licensed Disposal Company store_waste->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 12-O-Tiglylphorbol-13-isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 12-O-Tiglylphorbol-13-isobutyrate. Adherence to these procedures is essential to ensure personal safety and minimize laboratory contamination.

Hazard Identification and Immediate Precautions

This compound is a potent phorbol (B1677699) ester. Phorbol esters are a class of compounds known for their tumor-promoting activity and can cause severe irritation to the skin, eyes, and mucous membranes.[1] They are readily absorbed through the skin and can have systemic effects.[1][2] Therefore, extreme caution must be exercised during handling.

GHS Classification:

  • Acute toxicity, Oral (Category 4)[3]

  • Acute aquatic toxicity (Category 1)[3]

  • Chronic aquatic toxicity (Category 1)[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.[2] Double-gloving provides an additional layer of protection.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.[4]
Lab Coat Disposable, impermeable, long-sleeved gown with knit cuffs that closes in the back.[5][6]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to prevent inhalation.[2]Phorbol esters can be irritating to the respiratory tract.
Shoe Covers Disposable, skid-resistant shoe covers.[6]Prevents the spread of contamination outside the work area.
Handling and Storage Procedures

3.1. Designated Work Area:

  • All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood.[1]

  • The work area should be clearly demarcated with warning signs.

3.2. Weighing:

  • Use a dedicated, calibrated analytical balance inside the fume hood.

  • Handle the compound as a powder with extreme care to avoid generating dust.[2]

3.3. Solution Preparation:

  • This compound is soluble in solvents such as DMSO, acetone, ethyl acetate, and dichloromethane.[7][8]

  • When preparing stock solutions, add the solvent slowly to the powdered compound to minimize aerosol formation.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3.4. Storage:

  • Store this compound at -20°C in a tightly sealed container, protected from light.[9]

  • Store in a designated, locked, and labeled freezer.

Spill Management and Decontamination

4.1. Minor Spills (inside a fume hood):

  • Alert others: Inform personnel in the immediate area.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontamination: Phorbol esters can be inactivated with a 5% sodium hypochlorite (B82951) solution (freshly prepared).[2] Carefully wipe the spill area with the deactivating solution, followed by a thorough cleaning with soap and water.

  • Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container.

4.2. Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Restrict access to the contaminated area.

  • Notify: Inform the laboratory supervisor and the institutional safety officer immediately.

  • Professional Cleanup: Do not attempt to clean up a major spill. Wait for trained emergency response personnel.

Emergency Procedures
Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and cold water for at least 15 minutes.[1] Avoid using solvents to wash the skin.[1] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal
  • All waste contaminated with this compound, including gloves, gowns, shoe covers, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Place all contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[3]

Hierarchy of Controls for Handling this compound

HierarchyOfControls cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative if Possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Gown, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling potent compounds.

References

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